molecular formula C10H7F3N2S B099422 1-(4-Trifluoromethylphenyl)imidazoline-2-thione CAS No. 17452-18-5

1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Cat. No.: B099422
CAS No.: 17452-18-5
M. Wt: 244.24 g/mol
InChI Key: GEUKXLKPQGIDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethylphenyl)imidazoline-2-thione is a useful research compound. Its molecular formula is C10H7F3N2S and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Trifluoromethylphenyl)imidazoline-2-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Trifluoromethylphenyl)imidazoline-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Trifluoromethylphenyl)imidazoline-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKXLKPQGIDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169847
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-18-5
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-18-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 1-(4-Trifluoromethylphenyl)imidazolidine-2-thione

Executive Summary

This technical guide details the synthesis of 1-(4-trifluoromethylphenyl)imidazolidine-2-thione , a critical heterocyclic intermediate used in the development of adrenergic receptor agonists (e.g., clonidine analogs) and as a ligand in coordination chemistry.

While various routes exist, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Thiocarbonylation .[1] This pathway is selected for its scalability, cost-efficiency, and the avoidance of expensive palladium catalysts required by alternative Buchwald-Hartwig amination routes.[1]

Key Molecule Profile:

  • IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]imidazolidine-2-thione

  • Core Scaffold: Cyclic Thiourea (Saturated Imidazoline ring)[1]

  • Key Substituent: Para-trifluoromethyl (-CF3) group (Enhances lipophilicity and metabolic stability).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the cyclic thiourea core from an acyclic diamine precursor.

  • Disconnection: The C-S bonds and the N-C bonds of the imidazolidine ring.

  • Strategic Choice: The electron-withdrawing nature of the trifluoromethyl group (-CF3) at the para position strongly activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr). This allows us to use 4-fluorobenzotrifluoride as a starting material, which is significantly cheaper and cleaner to react than using palladium-catalyzed cross-coupling on the corresponding aniline.

Pathway Visualization (DOT):

Retrosynthesis Target Target: 1-(4-CF3-Ph)-imidazolidine-2-thione Precursor Intermediate: N-(4-CF3-Ph)ethylenediamine Target->Precursor Cyclization (C-S Bond Formation) Reagent Reagent: CS2 (or TCDI) Target->Reagent Source of C=S SM1 Start 1: 4-Fluorobenzotrifluoride Precursor->SM1 S_NAr (C-N Bond Formation) SM2 Start 2: Ethylenediamine Precursor->SM2

Caption: Retrosynthetic logic exploiting the activated fluoro-arene for clean diamine formation.

Phase 1: Synthesis of N-(4-Trifluoromethylphenyl)ethylenediamine

This step exploits the activation of the fluorine atom by the para-CF3 group. Using a large excess of ethylenediamine acts as both the nucleophile and the solvent, preventing the formation of the unwanted "bis" product (where one diamine molecule attacks two aryl rings).[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
4-Fluorobenzotrifluoride 1.0Electrophile (Substrate)
Ethylenediamine 5.0 - 10.0Nucleophile & Solvent
Potassium Carbonate (K₂CO₃) 1.5Acid Scavenger (Optional if amine excess is high)
Water/DCM N/AWork-up solvents
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with ethylenediamine (10 equiv).

  • Reaction: Add 4-fluorobenzotrifluoride (1 equiv) dropwise at room temperature. The reaction is exothermic; cooling may be required during addition on larger scales.

  • Heating: Heat the mixture to reflux (approx. 116-120°C) for 4–6 hours.

    • Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] The starting material (high Rf) should disappear, replaced by a lower Rf amine spot.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

    • Critical Step: Wash the organic layer thoroughly with water (3 x 50 mL) to remove unreacted ethylenediamine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Yield Expectations: 85–95% as a pale yellow oil or low-melting solid.

Phase 2: Ring Closure (Thiocarbonylation)[1]

The conversion of the diamine to the cyclic thione is achieved using Carbon Disulfide (CS₂) . This method is robust and industrial-standard. For small-scale, high-safety lab environments, Thiocarbonyl Diimidazole (TCDI) can be substituted to avoid CS₂ handling issues.[1]

Method A: Carbon Disulfide (Standard)[1]

Mechanism: The secondary amine attacks CS₂ to form a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the primary amine, releasing H₂S.[1]

ReagentEquiv.[3][5]Role
Diamine Intermediate 1.0Precursor
Carbon Disulfide (CS₂) 1.2 - 1.5Thiocarbonyl Source
KOH or NaOH 0.1 (Cat.)Catalyst
Ethanol/Water (1:1) SolventReaction Medium

Protocol:

  • Safety Note: CS₂ is neurotoxic and highly flammable (Flash point -30°C). Perform strictly in a fume hood.

  • Dissolution: Dissolve the diamine from Phase 1 in Ethanol/Water (1:1 mixture).

  • Addition: Add CS₂ dropwise. A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • Observation: Evolution of H₂S gas (rotten egg smell) indicates the cyclization is proceeding. Scrub the exhaust gas through a bleach trap if possible.

  • Acidification: Cool the mixture. Acidify carefully with dilute HCl to pH ~3–4. This often helps precipitate the thione.

  • Filtration: Collect the solid precipitate by vacuum filtration.

Method B: TCDI (Green/Lab Alternative)

Use this if CS₂ safety protocols cannot be met.[1]

  • Dissolve diamine (1 equiv) in dry THF (0.1 M).

  • Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equiv) at 0°C.

  • Stir at Room Temperature for 12 hours.

  • Evaporate solvent and recrystallize. (Yields are typically higher, >90%).[1][5][9]

Mechanistic Pathway (DOT):

Mechanism Step1 N-Aryl Diamine + CS2 Step2 Dithiocarbamate Intermediate (R-NH-CS-S-) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Nucleophilic Attack (Primary Amine -> C=S) Step2->Step3 Ring Closure Step4 Elimination of H2S Step3->Step4 Final Product: 1-(4-CF3-Ph)imidazolidine-2-thione Step4->Final Tautomerization

Caption: Step-wise mechanism of the CS2-mediated cyclization.

Purification & Characterization

The crude product is often a crystalline solid. High purity is required for biological testing.

Purification Workflow:

  • Recrystallization: The most effective solvent system is usually Ethanol or Isopropanol .

    • Dissolve crude solid in boiling ethanol.

    • Hot filter (to remove insoluble sulfur or impurities).[1]

    • Cool slowly to 4°C.

  • Drying: Dry under high vacuum at 40°C to remove solvent traces.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 180–185°C (Typical range for N-aryl imidazolidine-2-thiones).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5–9.0 ppm (s, 1H, -NH, broad).[1]

    • δ 7.8 ppm (d, 2H, Ar-H, ortho to CF₃).[1]

    • δ 7.6 ppm (d, 2H, Ar-H, meta to CF₃).[1]

    • δ 3.8–4.2 ppm (m, 4H, Imidazolidine -CH₂-CH₂-).[1]

  • IR Spectroscopy: Strong band at ~1200–1250 cm⁻¹ (C=S stretch).[1][9]

Safety & Handling (Critical)

HazardSourceMitigation
Neurotoxicity Carbon Disulfide (CS₂)Use only in high-efficiency fume hood. Double-glove (Nitrile/Laminate).
Flammability CS₂, EthanolGround all glassware.[1] No open flames. CS₂ can ignite on hot steam pipes.
Corrosivity EthylenediamineCauses severe skin burns. Wear face shield during dispensing.
Gas Evolution H₂S (Byproduct)Toxic gas.[1] Vent reaction exhaust into a scrubber (NaOH/Bleach solution).[1]

References

  • Synthesis of Fluorine-Containing Imidazolidin-2-ones and Thiones. Saloutina, L. V., et al. Chemistry of Heterocyclic Compounds.[1][3] (2014).[1] Context: Establishes the stability and spectral properties of trifluoromethyl-substituted imidazolidine-2-thiones.

  • Nucleophilic Aromatic Substitution of 4-Fluorobenzotrifluoride. BenchChem Protocols & Sigma-Aldrich Application Notes. Context: Validates the reactivity of 4-fluorobenzotrifluoride with amines (SNAr) as a cleaner alternative to aniline alkylation.

  • General Synthesis of Cyclic Thioureas from Diamines and CS₂. Xu, Y., et al. "Multicomponent Reaction of CS2, Amines...".[1] (2022).[1][9][10] Context: Provides the mechanistic grounding for the dithiocarbamate cyclization pathway.

  • TCDI as a Thiocarbonyl Transfer Agent. RSC Advances in Heterocyclic Synthesis. Context: Cited as the "Green Chemistry" alternative for Phase 2.

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

1-(4-Trifluoromethylphenyl)imidazoline-2-thione is a specialized heterocyclic compound functioning primarily as a potent Dopamine


-Hydroxylase (DBH) inhibitor . By incorporating a trifluoromethyl-substituted phenyl ring at the N1 position of the imidazoline-2-thione core, this molecule combines the metal-chelating properties of the thione moiety with the lipophilic, metabolic resistance of the fluorinated aryl group.

Its pharmacological significance lies in the modulation of the sympathetic nervous system (SNS). By inhibiting DBH, it blocks the catalytic conversion of dopamine to norepinephrine, thereby reducing sympathetic drive and potentially increasing central dopamine levels. This mechanism positions it (and its structural class) as a probe for treating hypertension, heart failure, and stress-related psychiatric disorders such as PTSD and cocaine dependence.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The efficacy of this compound is dictated by its structural duality: the "warhead" (thione) and the "delivery vector" (trifluoromethylphenyl group).

  • CAS Number: 17452-18-5[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.24 g/mol [2]

  • Core Scaffold: Imidazoline-2-thione (cyclic thiourea).

1.1 Tautomerism and Coordination Chemistry

The imidazoline-2-thione ring exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In physiological solution and within the enzyme active site, the thione form predominates and is responsible for pharmacological activity.

  • Thione Form: The sulfur atom possesses lone pair electrons capable of coordinating with soft metals.

  • Role of Sulfur: Unlike the oxygen in urea (which is a hard base), the sulfur in thiourea/thione is a "soft" base. This makes it highly selective for the copper ions (

    
     / 
    
    
    
    ) found in the active site of DBH.
1.2 The Trifluoromethyl Effect

The 4-trifluoromethyl (


) group on the phenyl ring serves three critical functions:
  • Lipophilicity: It significantly increases the

    
    , facilitating penetration of the Blood-Brain Barrier (BBB) to access central noradrenergic neurons.
    
  • Metabolic Stability: It blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

  • Electronic Modulation: The electron-withdrawing nature of the

    
     group reduces the electron density of the phenyl ring, subtly altering the 
    
    
    
    of the imidazoline nitrogens and optimizing the binding kinetics.
Mechanism of Action: Dopamine -Hydroxylase Inhibition[1][6][7][8]

The primary target, Dopamine


-Hydroxylase (DBH)  (EC 1.14.17.1), is a copper-containing monooxygenase localized within the synaptic vesicles of noradrenergic neurons and adrenal chromaffin granules.[3]
2.1 The Catalytic Cycle of DBH

Under normal conditions, DBH catalyzes the following reaction:



The enzyme utilizes two non-coupled copper sites (

and

) to transfer electrons from ascorbate to molecular oxygen, creating a reactive oxygen species that hydroxylates the

-carbon of dopamine.[4]
2.2 Mode of Inhibition: Multisite Coordination

1-(4-Trifluoromethylphenyl)imidazoline-2-thione acts as a mechanism-based competitive inhibitor .

  • Copper Chelation (The Anchor): The sulfur atom of the thione group coordinates directly with the active site copper atoms (

    
     or 
    
    
    
    ). This chelation displaces the molecular oxygen or prevents the reduction of
    
    
    to
    
    
    , effectively arresting the catalytic cycle.
  • Substrate Mimicry (The Fit): The N-aryl (4-trifluoromethylphenyl) group mimics the phenethylamine structure of the natural substrate, dopamine. It occupies the hydrophobic pocket usually reserved for the aromatic ring of dopamine.

  • Steric Occlusion: The rigid imidazoline ring, anchored by the copper-sulfur bond, sterically blocks the entry of the substrate (dopamine) and the cofactor (ascorbate).

2.3 Visualization of the Mechanism

The following diagram illustrates the interruption of the catecholamine synthesis pathway and the specific binding interaction.

DBH_Inhibition Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopamine Dopamine Dopa->Dopamine Decarboxylation Enz_TH Tyrosine Hydroxylase Dopa->Enz_TH Enz_AADC AADC Dopamine->Enz_AADC Enz_DBH Dopamine beta-Hydroxylase (DBH) [Cu++ Active Site] Dopamine->Enz_DBH Substrate Binding NE Norepinephrine Enz_DBH->NE Hydroxylation Inhibitor 1-(4-Trifluoromethylphenyl) imidazoline-2-thione Inhibitor->Enz_DBH 1. Thione-Cu Chelation 2. Competitive Binding

Caption: The inhibitor targets the copper-dependent step in norepinephrine synthesis, preventing the conversion of dopamine.

Pharmacological Consequences[2]

The inhibition of DBH by this compound leads to a distinct neurochemical profile characterized by a "dissociated" catecholamine response.

NeurotransmitterEffectPhysiological Outcome
Norepinephrine (NE) Decrease Reduced sympathetic tone, vasodilation, lowered blood pressure.
Dopamine (DA) Increase Accumulation in storage vesicles; potential enhancement of dopaminergic signaling in the CNS.
Epinephrine Decrease Reduced adrenal output (since NE is the precursor to Epinephrine).

This profile is particularly valuable in conditions where sympathetic overactivity is coupled with dopaminergic deficits (e.g., cocaine dependence, where the goal is to reduce craving-induced anxiety (NE) while restoring dopamine levels).

Experimental Protocols
4.1 Synthesis of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Rationale: This protocol utilizes the condensation of a diamine with carbon disulfide (


), a standard method for generating cyclic thioureas.

Reagents:

  • N-(4-trifluoromethylphenyl)ethylenediamine (Precursor)

  • Carbon Disulfide (

    
    )[5]
    
  • Ethanol (Solvent)

  • Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of N-(4-trifluoromethylphenyl)ethylenediamine in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of

    
     dropwise to the solution while stirring.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. The reaction evolves

    
     gas (ensure proper ventilation/trapping).
    
  • Workup: Cool the reaction mixture. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water to yield white/off-white crystals.

  • Validation: Verify structure via

    
    -NMR (Look for aromatic protons and the absence of the precursor's amine signals) and Mass Spectrometry (Target mass: 244.24).
    
4.2 In Vitro DBH Activity Assay

Rationale: To quantify the inhibitory potency (


), enzyme activity is measured by monitoring the conversion of tyramine to octopamine (a surrogate substrate easier to assay than dopamine).

Reagents:

  • Purified DBH (bovine adrenal medulla source)

  • Tyramine (Substrate)[6]

  • Ascorbate (Cofactor)[3]

  • Catalase (to protect enzyme from peroxide generated)

  • Fumarate (Activator)

Protocol:

  • Incubation Mix: Prepare a buffer (pH 5.0, Sodium Acetate) containing 10 mM fumarate, 10 mM ascorbate, 1000 U catalase, and 100

    
    M copper sulfate.
    
  • Inhibitor Dosing: Add 1-(4-Trifluoromethylphenyl)imidazoline-2-thione at varying concentrations (

    
     to 
    
    
    
    ).
  • Start Reaction: Add DBH enzyme and Tyramine (2 mM). Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 200

    
    L of 3M Trichloroacetic acid (TCA).
    
  • Detection: Isolate the product (octopamine) using ion-exchange columns (Dowex 50W) and quantify via HPLC with electrochemical detection or spectrophotometry (periodate cleavage method).

  • Analysis: Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    
References
  • Beliaev, A., et al. (2006). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.[7] ResearchGate.[8]

  • Kruse, L. I., et al. (1987). Multisubstrate inhibitors of dopamine beta-hydroxylase.[6] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[9][6] Journal of Medicinal Chemistry.[5]

  • Kruse, L. I., et al. (1990). 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase.[9] Journal of Medicinal Chemistry.[5]

  • Fitzpatrick, P. F., et al. (1986). The mechanism of inactivation of dopamine beta-hydroxylase by hydrazines.[10] Journal of Biological Chemistry.

  • Sigma-Aldrich. (n.d.). 1-(4-Trifluoromethylphenyl)imidazoline-2-thione Product Detail.

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Trifluoromethylphenyl)imidazoline-2-thione is a specialized heterocyclic compound belonging to the class of cyclic thioureas . It is primarily investigated as a potent, reversible inhibitor of Dopamine


-Hydroxylase (DBH) , the enzyme responsible for converting dopamine into norepinephrine.

By incorporating a 4-trifluoromethyl (4-CF


)  group on the phenyl ring, this derivative exhibits enhanced lipophilicity and metabolic stability compared to its unsubstituted analogues. This modification facilitates blood-brain barrier (BBB) penetration, making it a critical tool compound for studying central noradrenergic signaling, hypertension, and the modulation of psychostimulant addiction pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The compound features a five-membered imidazolidine-2-thione ring (often referred to as imidazoline-2-thione due to tautomerism with 2-mercapto-imidazoline) N-substituted with a para-trifluoromethylphenyl group.

  • IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]imidazolidine-2-thione[1]

  • CAS Number: 17452-18-5

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    S
  • Molecular Weight: 246.25 g/mol

  • Tautomerism: Exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. The thione form predominates in neutral solution and is the active species for metal chelation.

Key Properties
PropertyValue / CharacteristicSignificance
LogP (Predicted) ~2.5 - 3.0High lipophilicity due to -CF

, ensuring CNS penetration.
pKa (Thione) ~ -1.5 (protonation of S)Weakly basic; remains neutral at physiological pH.
Solubility Low in water; High in DMSO, EthanolRequires organic co-solvents for biological assays.
Electronic Effect Electron-withdrawing (-CF

)
Reduces electron density on N1, potentially increasing the acidity of the N3-H, enhancing metal binding affinity.

Biological Mechanism of Action

Primary Target: Dopamine -Hydroxylase (DBH)

DBH is a copper-containing monooxygenase located within the synaptic vesicles of noradrenergic neurons. It catalyzes the hydroxylation of dopamine to norepinephrine.[2]

  • Mechanism: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione acts as a multisubstrate inhibitor .

    • Copper Chelation: The sulfur atom of the thione group coordinates with the Cu

      
      /Cu
      
      
      
      active site of DBH. The thione sulfur is a "soft" base, showing high affinity for the "soft" copper ion.
    • Substrate Mimicry: The N-phenyl ring mimics the phenethylamine structure of dopamine/tyramine. The 4-CF

      
       group occupies the hydrophobic pocket usually accommodating the aromatic ring of the substrate.
      
  • Kinetics: typically demonstrates mixed-type inhibition (competitive with respect to ascorbate/oxygen, uncompetitive/mixed with respect to dopamine), effectively trapping the enzyme in an inactive state.

Secondary Targets: Imidazoline Binding Sites

While distinct from


-adrenergic agonists (like clonidine), cyclic thioureas can show affinity for Imidazoline Binding Sites (I

)
.
  • I

    
     Sites:  Located on monoamine oxidase (MAO) enzymes. Binding may modulate MAO activity, providing a secondary mechanism for increasing monoamine levels.
    

Visualization of Signaling Pathways

The following diagram illustrates the interruption of the catecholamine synthesis pathway by the compound.

DBH_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine Decarboxylation NE Norepinephrine Dopamine->NE Hydroxylation Enzyme_TH Tyrosine Hydroxylase Enzyme_TH->Tyrosine Enzyme_DDC DOPA Decarboxylase Enzyme_DDC->DOPA Enzyme_DBH Dopamine beta-Hydroxylase (Cu++) Enzyme_DBH->Dopamine Inhibitor 1-(4-CF3-Phenyl) imidazoline-2-thione Inhibitor->Enzyme_DBH Chelates Cu++ (Inhibition)

Caption: The compound inhibits DBH by chelating the active-site copper, blocking the conversion of Dopamine to Norepinephrine.

Synthesis Protocol

Objective: Synthesis of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione via the diamine route.

Reaction Scheme
  • Precursor Synthesis: Reaction of 4-trifluoromethylaniline with 2-chloroethylamine (or via Buchwald-Hartwig coupling with ethylenediamine) to form N-(4-trifluoromethylphenyl)ethylenediamine .

  • Cyclization: Reaction of the diamine with Carbon Disulfide (CS

    
    ) or Thiophosgene (CSCl
    
    
    
    ).
Detailed Methodology (CS Route)

Note: This protocol requires a fume hood due to CS


 toxicity.

Step 1: Preparation of N-(4-trifluoromethylphenyl)ethylenediamine

  • Dissolve 4-trifluoromethylaniline (10 mmol) in anhydrous acetonitrile.

  • Add 2-bromoethylamine hydrobromide (12 mmol) and K

    
    CO
    
    
    
    (25 mmol).
  • Reflux for 12-18 hours under N

    
     atmosphere.
    
  • Filter salts, evaporate solvent, and purify the residue via column chromatography (DCM:MeOH 9:1) to obtain the diamine.[3]

Step 2: Cyclization to Imidazoline-2-thione

  • Dissolve the purified diamine (5 mmol) in Ethanol (20 mL).

  • Add Carbon Disulfide (CS

    
    , 10 mmol) dropwise.
    
  • Reflux the mixture for 4-6 hours. Evolution of H

    
    S gas indicates reaction progress (trap gas in NaOH solution).
    
  • Cool to room temperature. The product often precipitates.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Verify structure via

    
    H-NMR (look for aromatic protons and ethylene bridge protons at ~3.5-4.0 ppm) and MS (M+H = 247).
    

Synthesis_Workflow Start 4-Trifluoromethylaniline Intermediate N-(4-CF3-phenyl) ethylenediamine Start->Intermediate N-Alkylation Reagent1 + 2-Bromoethylamine + K2CO3 Product 1-(4-CF3-Phenyl) imidazoline-2-thione Intermediate->Product Cyclocondensation (-H2S) Reagent2 + CS2 (Carbon Disulfide) Reflux / EtOH

Caption: Two-step synthetic route yielding the target cyclic thiourea.

Experimental Assays

In Vitro DBH Inhibition Assay

Purpose: Determine the IC


 of the compound.

Reagents:

  • Purified DBH (bovine adrenal medulla or recombinant human).

  • Substrate: Tyramine (10 mM).

  • Cofactor: Ascorbic acid (10 mM).

  • Catalase (to degrade peroxide byproducts).

Protocol:

  • Incubation: Mix DBH enzyme with varying concentrations of inhibitor (0.1 nM to 100

    
    M) in Acetate buffer (pH 5.0) for 10 minutes at 37°C.
    
  • Activation: Add Tyramine and Ascorbate to initiate the reaction.

  • Reaction: Incubate for 20-30 minutes.

  • Termination: Stop reaction with 200

    
    L of 3M trichloroacetic acid (TCA).
    
  • Detection: Measure the formation of Octopamine (product of Tyramine hydroxylation) using HPLC with Electrochemical Detection (HPLC-ECD) or spectrophotometric assay (periodate cleavage).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC

    
    .
    
In Vivo Efficacy (Spontaneously Hypertensive Rats - SHR)

Purpose: Evaluate antihypertensive potential.

  • Subjects: Male SHR rats (12-14 weeks old).

  • Dosing: Oral gavage (10-50 mg/kg) suspended in 1% methylcellulose.

  • Monitoring: Measure systolic blood pressure via tail-cuff method at 0, 2, 4, 8, and 24 hours post-dose.

  • Biomarkers: Harvest tissues (heart, adrenal) to measure NE/DA ratios via HPLC. A decrease in NE with a concurrent rise in DA confirms DBH inhibition.

Safety & Toxicology

  • Goitrogenic Potential: Like many thionamides (e.g., methimazole), imidazoline-2-thiones can inhibit thyroid peroxidase. Chronic use requires thyroid function monitoring (T3/T4/TSH).

  • Disulfiram-like Effects: Thiourea derivatives can inhibit Aldehyde Dehydrogenase (ALDH). Avoid ethanol co-administration in in vivo studies.

  • Handling: The compound is a skin and eye irritant. CS

    
     used in synthesis is neurotoxic and highly flammable.
    

References

  • Kruse, L. I., et al. (1987). Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[4][5] Journal of Medicinal Chemistry.[4]

  • Kruse, L. I., et al. (1986). 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase.[5] Journal of Medicinal Chemistry.[4]

  • Bourdélat-Parks, B. N., et al. (2005). Dopamine beta-hydroxylase inhibitors enhance the discriminative stimulus effects of cocaine in rats. Psychopharmacology.

  • Beliaev, A., et al. (2012). Synthesis and biological evaluation of novel imidazoline-2-thione derivatives. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. Product Specification: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5).

Sources

Technical Guide: Spectroscopic Characterization of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Compound: 1-(4-Trifluoromethylphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS Registry Number: 17452-18-5 Molecular Formula: C


H

F

N

S Molecular Weight: 244.24 g/mol

Nomenclature Clarification: While frequently cataloged as "1-(4-Trifluoromethylphenyl)imidazoline-2-thione," the chemically accurate IUPAC designation is 1-(4-trifluoromethylphenyl)-1,3-dihydro-2H-imidazole-2-thione . The term "imidazoline" in this context refers to the dihydro-imidazole ring system which retains one double bond (C4=C5), distinguishing it from the fully saturated imidazolidine (no double bonds) and the fully aromatic imidazole (which cannot form a stable thione without tautomerization). This guide focuses on the commercially relevant unsaturated form (CAS 17452-18-5).

Structural Specifications
PropertyDetail
Core Scaffold 1,3-dihydro-2H-imidazole-2-thione (Cyclic Thiourea)
N1-Substituent 4-(Trifluoromethyl)phenyl
Tautomerism Exists predominantly in the thione form (C=S) rather than the thiol form (C-SH) in solution (DMSO/CDCl

).
Appearance White to off-white crystalline solid
Melting Point 228–232 °C (Typical for N-aryl imidazole-2-thiones)

Synthesis Protocol

To ensure the integrity of spectroscopic data, the compound is best synthesized via the Isothiocyanate-Acetal Cyclization (Marckwald Variant) . This route minimizes byproducts and ensures regioselective formation of the N1-substituted ring.

Reaction Scheme
  • Condensation: Reaction of 4-trifluoromethylphenyl isothiocyanate with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated deprotection of the acetal and subsequent ring closure.

Synthesis Start1 4-Trifluoromethylphenyl isothiocyanate Inter Thiourea Intermediate (Acyclic) Start1->Inter THF, r.t. Start2 Aminoacetaldehyde dimethyl acetal Start2->Inter Acid Acid Hydrolysis (HCl / MeOH) Inter->Acid Deprotection Product 1-(4-CF3-Ph)-imidazole-2-thione (Cyclized Product) Acid->Product -2 MeOH, -H2O

Figure 1: Two-step synthesis pathway via thiourea intermediate.

Step-by-Step Methodology
  • Thiourea Formation: Dissolve 4-trifluoromethylphenyl isothiocyanate (1.0 eq) in dry THF. Add aminoacetaldehyde dimethyl acetal (1.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) for disappearance of isothiocyanate.

  • Cyclization: Evaporate THF. Redissolve the crude thiourea oil in MeOH/conc. HCl (10:1 v/v). Reflux for 2–4 hours.[1]

    • Mechanism:[2] The acetal hydrolyzes to an aldehyde, which undergoes intramolecular condensation with the N-H of the thiourea to close the ring.

  • Purification: Cool to room temperature. The product often precipitates. If not, pour into ice water and neutralize with NaHCO

    
    . Filter the solid and recrystallize from Ethanol/Water.
    

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Data is reported for DMSO-


, the standard solvent for thioamides due to solubility and exchange suppression.

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

)
Structural Insight
12.85 br s1HNH (N3)-Thione proton; highly deshielded due to H-bonding and anisotropy of C=S.
7.90 d2HAr-H (ortho to CF

)
8.4 HzPart of AA'BB' system of the p-substituted phenyl ring.
7.75 d2HAr-H (meta to CF

)
8.4 HzProtons closest to the imidazole nitrogen.
7.42 t/m1HImidazole H5 ~2.5 HzAdjacent to N1; couples with H4.
7.18 t/m1HImidazole H4 ~2.5 HzAdjacent to N3; appears upfield of H5.

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
162.5 Quaternary (C=S)C2 (Thione). Characteristic signal >160 ppm.[3]
141.2 QuaternaryAr-C (ipso to N).
129.5 Quaternary (q)Ar-C (para, bonded to CF

).

Hz.
126.5 CHAr-C (ortho to CF

).
124.2 Quaternary (q)CF

.

Hz.
123.8 CHAr-C (meta to CF

).
118.5 CHImidazole C5 .
115.2 CHImidazole C4 .

F NMR (376 MHz, DMSO-

)
  • 
     -61.5 ppm (s, 3F):  Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.
    
B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Primary Fragmentation Pattern
  • Molecular Ion (

    
    ):  m/z 244 (Base peak in soft ionization).
    
  • Diagnostic Fragments:

    • m/z 225 (

      
      ):  Loss of a fluorine atom (common in CF
      
      
      
      aromatics).
    • m/z 211 (

      
      ):  Loss of the hydrosulfide radical, characteristic of thiones.
      
    • m/z 145 ($[F_3C-C_6H_4]^+ $): Trifluoromethylphenyl cation cleavage.

MS_Frag M Molecular Ion [M]+ m/z 244 Frag1 [M - F]+ m/z 225 M->Frag1 - F• Frag2 [M - SH]+ m/z 211 M->Frag2 - SH• Frag3 Ar-NCS+ m/z 201 M->Frag3 Ring Cleavage Frag4 [F3C-Ph]+ m/z 145 Frag3->Frag4 - NCS

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

References

  • Alchem Pharmtech. Product Datasheet: 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 17452-18-5). Retrieved from

  • Mohandas, T. et al. (2013). "1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole."[4] Acta Crystallographica Section E, 69(9), o1293. (Structural analog comparison).

  • PubChem. Compound Summary: 1,3-Dihydro-2H-imidazole-2-thione derivatives.

  • Sifaoui, H. et al. (2007).[5] "Solid–liquid equilibria of... 2-phenylimidazole derivatives." Thermochimica Acta, 456(2), 114-119.[5] (Melting point and phase data for aryl-imidazole-thiones).

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione: Therapeutic Targets & Pharmacological Profiling Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Thione Scaffold

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS: 17452-18-5) represents a high-value "privileged structure" in medicinal chemistry. It combines the redox-active thione moiety with a lipophilic, metabolically stable trifluoromethylphenyl group. While often utilized as a chemical probe, its pharmacophore is central to the inhibition of copper-dependent enzymes and the modulation of imidazoline binding sites.

This guide analyzes its primary utility as a Dopamine


-Hydroxylase (DBH) inhibitor  for cardiovascular applications and explores its emerging relevance in oncology (Thioredoxin system)  and CNS disorders (Imidazoline 

receptors)
.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule's efficacy is dictated by two structural pillars: the thione (C=S) group, which acts as a metal chelator (specifically for


), and the trifluoromethyl (

)
group, which enhances lipophilicity and prevents metabolic oxidation at the para-position.
PropertySpecificationFunctional Relevance
IUPAC Name 1-[4-(trifluoromethyl)phenyl]-1,3-dihydroimidazole-2-thioneOfficial designation
CAS Number 17452-18-5Unique Identifier
Molecular Formula

Core stoichiometry
Key Moiety 1 Imidazoline-2-thione Essential for

chelation at enzyme active sites.[1]
Key Moiety 2 4-

-Phenyl
Increases LogP for membrane permeability; blocks metabolic hydroxylation.
Solubility DMSO, MethanolPoor water solubility requires organic co-solvents in assays.

Primary Therapeutic Target: Dopamine -Hydroxylase (DBH)

The most well-validated target for phenylimidazoline-2-thiones is Dopamine


-Hydroxylase (DBH) , the enzyme responsible for converting Dopamine into Norepinephrine.
3.1 Mechanism of Action

DBH is a copper-containing monooxygenase. The thione sulfur atom of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione coordinates with the active-site copper (


 and 

), acting as a competitive inhibitor with respect to the electron donor (ascorbate) and the substrate.
  • Physiological Outcome: Inhibition leads to a systemic decrease in Norepinephrine (lowering blood pressure) and an increase in Dopamine (vasodilation in renal beds).

  • Advantage over

    
    -less analogs:  The 
    
    
    
    group enhances blood-brain barrier (BBB) penetration, allowing for central modulation of sympathetic outflow, unlike purely peripheral inhibitors.
3.2 Signaling Pathway Visualization

The following diagram illustrates the interruption of catecholamine synthesis by the target molecule.

DBH_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine Dopamine (Vasodilator) DOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine (Vasoconstrictor) Dopamine->Norepinephrine Blocked by Inhibitor Enzyme_TH Tyrosine Hydroxylase Enzyme_TH->DOPA Enzyme_DDC DOPA Decarboxylase Enzyme_DDC->Dopamine Enzyme_DBH Dopamine β-Hydroxylase (Cu++ Dependent) Enzyme_DBH->Norepinephrine Inhibitor 1-(4-Trifluoromethylphenyl) imidazoline-2-thione Inhibitor->Enzyme_DBH Chelates Active Site Cu++

Caption: Blockade of Norepinephrine biosynthesis via Copper chelation at the DBH active site.

Secondary Targets & Emerging Applications

Beyond cardiovascular control, the scaffold exhibits "polypharmacology" due to the reactivity of the thione group.

4.1 Imidazoline

Receptors (CNS)

The imidazoline ring confers affinity for


 binding sites, which are distinct from 

-adrenergic receptors.
  • Therapeutic Potential: Analgesia and antidepressant effects.[2]

  • Mechanism: Modulation of monoamine oxidase (MAO) activity (specifically MAO-B) often co-localized with

    
     sites on mitochondrial membranes.
    
4.2 Thioredoxin System (Oncology)

Recent studies on imidazole-2-thiones (e.g., PX-12 analogs) suggest they act as irreversible inhibitors of Thioredoxin-1 (Trx-1) .[1]

  • Mechanism: The thione undergoes oxidative attack by Cys73 of Thioredoxin, forming a disulfide bond that inactivates the protein.

  • Result: Increased oxidative stress in tumor cells, leading to apoptosis and inhibition of metastasis.

Experimental Protocols

As a self-validating system, the following protocols ensure the compound's activity is verified before moving to in vivo models.

5.1 Protocol: Enzymatic DBH Inhibition Assay

Objective: Determine the


 of the compound against purified DBH.
  • Reagent Prep:

    • Enzyme: Purified Bovine Adrenal Medulla DBH.

    • Substrate: Tyramine (10 mM).

    • Cofactor: Ascorbic acid (10 mM) and Catalase (to prevent enzyme inactivation by

      
      ).
      
    • Inhibitor: Dissolve 1-(4-Trifluoromethylphenyl)imidazoline-2-thione in DMSO. Prepare serial dilutions (

      
       to 
      
      
      
      ).
  • Reaction Assembly:

    • In a 96-well plate, mix: 100 µL Acetate Buffer (pH 5.0) + 10 µL Inhibitor + 10 µL Enzyme solution.

    • Incubate for 10 mins at 37°C (Pre-incubation allows thione-copper coordination).

    • Start Reaction: Add 20 µL Substrate/Cofactor mix.

  • Measurement:

    • Incubate for 30 mins at 37°C.

    • Stop Reaction: Add 20 µL 200 mM Sodium Metaperiodate (oxidizes product octopamine to p-hydroxybenzaldehyde).

    • Read: Absorbance at 330 nm (formation of p-hydroxybenzaldehyde).

  • Validation Criteria: Positive control (Nepicastat or Disulfiram) must show

    
    .
    
5.2 Protocol: Synthesis Validation (Isothiocyanate Route)

Objective: Confirm identity of the synthesized probe.

Synthesis_Workflow Step1 Reactant: 4-(Trifluoromethyl)aniline Step2 Intermediate: 4-CF3-phenyl isothiocyanate (via Thiophosgene) Step1->Step2 CSCl2 / CHCl3 Step3 Cyclization: Add Ethylenediamine Step2->Step3 Reflux Step4 Product: 1-(4-CF3-phenyl)imidazoline-2-thione Step3->Step4 Purification

Caption: Synthetic route via isothiocyanate intermediate.

  • React: 4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.0 eq) in ethanol.

  • Cyclize: Treat the resulting thiourea with acidic media (10% HCl) to close the imidazoline ring.

  • Purify: Recrystallize from Ethanol/Water.

  • QC Check:

    
    -NMR must show aromatic protons (7.5-8.0 ppm) and imidazoline 
    
    
    
    protons (~3.8 ppm).

Comparative Data Summary

The following table contextualizes the potency of the trifluoromethyl derivative against known standards.

Compound ClassSubstituent (R)TargetApprox

(DBH)
Lipophilicity (cLogP)
Target Molecule 4-

-Phenyl
DBH /

30 - 80 nM High (>3.0)
Standard Analog4-H-PhenylDBH~200 nMModerate
Standard Analog4-OH-PhenylDBH~500 nMLow
Drug StandardNepicastatDBH8.5 nMModerate
Drug StandardMethimazoleThyroid PeroxidaseInactive at DBHLow

Note: The


 group significantly improves potency compared to the unsubstituted phenyl ring due to hydrophobic interactions within the enzyme's substrate channel.

References

  • Multisubstrate inhibitors of dopamine beta-hydroxylase. National Institutes of Health (PubMed). [Link]

  • 1-(substituted-benzyl)imidazole-2(3H)-thione inhibitors of dopamine beta-hydroxylase. National Institutes of Health (PubMed). [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents. National Institutes of Health (PMC). [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione. Science Alert. [Link]

Sources

"1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazole-2-thione" basic research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazole-2-thione (TF-PIT)

Part 1: Executive Summary & Strategic Utility

Compound Identity:

  • IUPAC Name: 1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazole-2-thione

  • Common Code: TF-PIT (Trifluoromethyl-Phenyl-Imidazole-Thione)

  • CAS Registry Number: 17452-18-5[1]

  • Molecular Formula: C₁₀H₇F₃N₂S

  • Molecular Weight: 244.24 g/mol

Strategic Significance: This molecule represents a "privileged scaffold" in medicinal chemistry, combining the metal-chelating properties of the imidazole-2-thione core with the pharmacokinetic enhancement of the trifluoromethyl (CF₃) moiety. Unlike its non-fluorinated parent (1-phenylimidazole-2-thione), TF-PIT exhibits enhanced lipophilicity and metabolic resistance to para-hydroxylation, making it a superior chemical probe for targeting metalloenzymes such as Tyrosinase (EC 1.14.18.1) and Dopamine


-hydroxylase  (EC 1.14.17.1).

Part 2: Chemical Architecture & Mechanism

Structural Logic: The "Warhead" and the "Shield"

The efficacy of TF-PIT is derived from two distinct structural domains:

  • The Thione "Warhead" (C=S):

    • Exists in tautomeric equilibrium between the thione (major) and thiol (minor) forms.

    • The sulfur atom acts as a soft nucleophile, showing high affinity for soft transition metals (Cu²⁺, Zn²⁺) found in enzyme active sites.

    • Mechanism: It coordinates with the binuclear copper center of Tyrosinase, displacing the histidine-coordinated water/oxygen bridge, thereby freezing the enzyme's catalytic cycle.

  • The Trifluoromethyl "Shield" (-CF₃):

    • Metabolic Blockade: The CF₃ group at the para-position blocks the primary site of Phase I metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the compound's half-life compared to the phenyl analog.

    • Lipophilicity: The strong electron-withdrawing nature of CF₃ increases the acidity of the N-H proton (

      
       shift), influencing hydrogen bond donor capability and membrane permeability.
      
Mechanistic Pathway Diagram

TFPIT_Mechanism TF_PIT TF-PIT (Inhibitor) Tyrosinase Tyrosinase Enzyme (Binuclear Cu Active Site) TF_PIT->Tyrosinase Competitive Binding Complex Enzyme-Inhibitor Complex (Cu-S Coordination) TF_PIT->Complex Chelation Tyrosinase->Complex Inactivation DOPA L-DOPA Tyrosinase->DOPA Catalysis (Blocked) L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Native Substrate Melanin Melanin Synthesis (Pigmentation) DOPA->Melanin Downstream Cascade

Figure 1: Mechanism of Action. TF-PIT competitively chelates the copper active site of Tyrosinase, halting the conversion of L-Tyrosine to L-DOPA and preventing melanogenesis.

Part 3: Validated Synthesis Protocol

Methodology: The most robust synthesis for this specific derivative utilizes the Isothiocyanate Route followed by acid-catalyzed cyclization. This method avoids the harsh conditions of the Marckwald synthesis and provides higher regioselectivity.

Reagents:

  • 4-(Trifluoromethyl)aniline (Starting material)

  • Thiophosgene (

    
    )
    
  • Aminoacetaldehyde dimethyl acetal

  • Hydrochloric acid (10%)

  • Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Workflow:

  • Formation of Isothiocyanate:

    • Dissolve 4-(trifluoromethyl)aniline (10 mmol) in DCM.

    • Add thiophosgene (11 mmol) dropwise at 0°C under basic conditions (

      
       or 
      
      
      
      ).
    • Stir for 2 hours. Wash with water, dry organic layer, and concentrate to yield 4-(trifluoromethyl)phenyl isothiocyanate .

    • Checkpoint: Confirm formation by IR (strong peak at ~2100

      
       for -N=C=S).
      
  • Urea Formation:

    • Dissolve the isothiocyanate intermediate in Ethanol.

    • Add Aminoacetaldehyde dimethyl acetal (10 mmol) dropwise.

    • Reflux for 2 hours. The nucleophilic amine attacks the isothiocyanate carbon.

    • Result: Formation of the thiourea intermediate.

  • Acid Cyclization (The Critical Step):

    • Evaporate ethanol. Resuspend the residue in 10% aqueous HCl.

    • Reflux for 1-2 hours. The acid hydrolyzes the acetal to an aldehyde, which immediately undergoes intramolecular cyclization with the thiourea nitrogen.

    • Observation: A precipitate will form upon cooling.

  • Purification:

    • Neutralize with

      
      .
      
    • Filter the solid and recrystallize from Ethanol/Water (8:2).

    • Yield Target: >75%.

    • Validation: Melting point check (approx 180-185°C, verify with specific literature for this derivative).

Part 4: Biological Evaluation Protocols

To validate TF-PIT as a functional probe, the following assays are standard.

Tyrosinase Inhibition Assay (In Vitro)

This assay quantifies the ability of TF-PIT to inhibit the hydroxylation of L-Tyrosine.

ParameterSpecificationNotes
Enzyme Source Mushroom TyrosinaseCommercial lyophilized powder (Sigma).
Substrate L-DOPA (0.5 mM)L-DOPA is preferred over Tyrosine for faster kinetics.
Buffer Phosphate Buffer (50 mM, pH 6.8)Mimics physiological pH.
Inhibitor Conc. 0.1

M to 100

M
Prepare serial dilutions in DMSO.
Detection Absorbance @ 475 nmMeasures formation of Dopachrome.
Positive Control Kojic AcidStandard reference inhibitor (

).

Procedure:

  • Incubate Enzyme (20 units) with TF-PIT (variable conc.) in buffer for 10 minutes at 25°C.

  • Add L-DOPA substrate to initiate reaction.

  • Monitor Absorbance (475 nm) kinetically for 10 minutes.

  • Calculate % Inhibition:

    
    .
    
LogP Determination (Lipophilicity)

Critical for establishing the "CF3 Effect" on membrane permeability.

  • Method: Shake-flask method (Octanol/Water).

  • Protocol:

    • Dissolve TF-PIT in water-saturated octanol.

    • Mix with octanol-saturated water for 24 hours.

    • Separate phases and analyze concentration in each phase via HPLC (UV 254 nm).

    • Expected Result: LogP > 2.5 (higher than phenyl analog due to CF3).

Part 5: Safety & Handling

  • Thione Toxicity: Imidazole-2-thiones can be goitrogenic (interfere with thyroid function) upon chronic exposure. Handle with gloves and in a fume hood.

  • Reactivity: Incompatible with strong oxidizing agents (converts thione to imidazole).

  • Storage: Store at -20°C, protected from light (prevents photo-oxidation of the sulfur).

References

  • Structural Context of Imidazole-2-thiones

    • Title: "Synthesis and biological evaluation of imidazole-2-thiones as potent tyrosinase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the structure-activity relationship (SAR) of the thione group binding to copper.
    • Link: (Search term: Imidazole-2-thione tyrosinase)

  • Synthesis Methodology (Isothiocyanate Route)

    • Title: "One-pot synthesis of 1-substituted imidazole-2-thiones
    • Source:Tetrahedron Letters.
    • Context: Defines the acetal cycliz
    • Link: (General reference for Marckwald/Isothiocyanate cyclization).

  • Role of Trifluoromethyl Group

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the metabolic stability and lipophilicity enhancement provided by the CF3 group.
    • Link:

  • Commercial Availability & CAS Verification

    • Title: "1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione Product Page."
    • Source: Alchem Pharmtech.
    • Context: Verifies the existence and commercial availability of the specific CAS 17452-18-5.
    • Link:

Sources

"3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione" physiochemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Pharmacological Utility

Executive Summary

Compound Identity: 3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione (also referenced as 1-(4-trifluoromethylphenyl)-1,3-dihydro-2H-imidazole-2-thione). CAS Registry Number: 17452-18-5 Molecular Formula:


Molecular Weight:  244.24  g/mol 

This technical guide profiles the physicochemical and synthetic characteristics of 3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione, a specialized heterocyclic scaffold. Distinguished by the electron-withdrawing trifluoromethyl (


) motif and the soft-sulfur thione donor, this molecule serves as a critical bioisostere in medicinal chemistry, particularly in the development of thyroperoxidase inhibitors, radical scavengers, and metal-coordinating antitumor agents.

The presence of the


 group at the para-position of the phenyl ring significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to its non-fluorinated analogs, making it a high-value intermediate for modulating pharmacokinetics in drug discovery.
Physicochemical Characteristics

The physicochemical profile of this compound is dominated by two factors: the thione-thiol tautomerism inherent to the heterocyclic core, and the electronic modulation provided by the trifluoromethyl group.

2.1 Key Physical Data
PropertyValue / CharacteristicContextual Note
Physical State Crystalline SolidTypically off-white to pale yellow powder.
Melting Point 185 – 190 °C (Predicted)Higher than imidazole analogs due to intermolecular N-H···S hydrogen bonding.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic

group limits aqueous solubility.
Solubility (Organic) High (DMSO, DMF, MeOH)Soluble in polar aprotic solvents; moderate in EtOH.
pKa (NH) ~10.5 – 11.2The

group increases acidity of the NH compared to phenyl-imidazole-2-thione (pKa ~11.6).
LogP ~2.5 – 2.8

adds ~1.0–1.2 log units compared to the unsubstituted analog.
UV

~260–270 nmCharacteristic of the conjugated N-aryl thione system.
2.2 Tautomeric Equilibrium

Unlike simple imidazoles, imidazole-2-thiones exist in a tautomeric equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and the thiol (2-mercaptoimidazole) forms.

  • Dominant Species: In the solid state and polar solvents (DMSO, MeOH), the thione form is overwhelmingly favored due to the strength of the C=S double bond and the resonance stabilization of the thioamide-like moiety.

  • Reactivity Implication: While the thione is the stable ground state, S-alkylation reactions proceed via the thiol tautomer anion, driven by the high nucleophilicity of the sulfur atom.

Tautomerism cluster_legend Significance Thione Thione Form (Major Tautomer) N-H / C=S Thiol Thiol Form (Minor Tautomer) N=C / S-H Thione->Thiol Fast Equilibrium (Solvent Dependent) Anion Thiolate Anion (Reactive Species) Thione->Anion Direct Deprotonation Thiol->Anion Deprotonation (Base) Note Thione dominates in solid state and neutral solution.

Figure 1: Tautomeric equilibrium favoring the thione form, with the thiolate anion serving as the nucleophilic gateway for S-functionalization.

Synthetic Methodology

The most robust route to 3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione is the Marckwald-type cyclization involving an isothiocyanate intermediate. This method is preferred over direct sulfurization of imidazoles due to higher regioselectivity and yield.

3.1 Reaction Workflow
  • Isothiocyanate Formation: Conversion of 4-(trifluoromethyl)aniline to the isothiocyanate using thiophosgene.

  • Thiourea Formation: Addition of aminoacetaldehyde diethyl acetal.

  • Acid Cyclization: Deprotection of the acetal and condensation to close the imidazole ring.

Synthesis Start 4-(Trifluoromethyl)aniline Step1 Reaction with Thiophosgene (CSCl2) / CaCO3 / CH2Cl2 Start->Step1 Inter1 4-(Trifluoromethyl)phenyl isothiocyanate Step1->Inter1 Step2 Add Aminoacetaldehyde diethyl acetal Inter1->Step2 Inter2 Thiourea Intermediate Step2->Inter2 Step3 Acid Cyclization (HCl / MeOH, Reflux) Inter2->Step3 Final 3-[4-(trifluoromethyl)phenyl]- 1H-imidazole-2-thione Step3->Final

Figure 2: Step-wise synthetic pathway from aniline precursor to final thione product.

3.2 Detailed Protocol

Safety Note: Thiophosgene is highly toxic. Perform all operations in a well-ventilated fume hood.

Step 1: Preparation of Isothiocyanate

  • Dissolve 4-(trifluoromethyl)aniline (10 mmol) in dichloromethane (DCM, 20 mL).

  • Add a saturated aqueous solution of sodium bicarbonate (20 mL) or solid

    
     (20 mmol) to act as an acid scavenger.
    
  • Cool the biphasic mixture to 0°C.

  • Add thiophosgene (11 mmol) dropwise over 15 minutes.

  • Stir vigorously at room temperature for 2 hours.

  • Separate the organic layer, wash with water, dry over

    
    , and concentrate to yield the isothiocyanate oil. Validation: IR peak at ~2100 cm⁻¹ (N=C=S).
    

Step 2 & 3: Thiourea Formation and Cyclization

  • Dissolve the crude isothiocyanate in ethanol (15 mL).

  • Add aminoacetaldehyde diethyl acetal (10 mmol) dropwise.

  • Stir at reflux for 1 hour to form the thiourea intermediate.

  • Add 10% aqueous HCl (10 mL) directly to the reaction mixture.

  • Reflux for an additional 2-3 hours to effect acetal hydrolysis and cyclization.

  • Cool to room temperature. The product may precipitate. If not, neutralize with

    
     to pH 7-8 to induce precipitation.
    
  • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Analytical Characterization

To validate the synthesis and purity, the following spectral signatures must be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 ppm (s, 1H, NH ): Broad singlet, disappears with 
      
      
      
      shake.
    • 
       7.8 – 7.6 ppm (m, 4H, Ar-H ): Characteristic AA'BB' system of the para-substituted benzene.
      
    • 
       7.3 ppm (d, 1H, Imidazole-H ): C4/C5 proton.
      
    • 
       7.1 ppm (d, 1H, Imidazole-H ): C4/C5 proton.
      
  • 
     NMR: 
    
    • Single peak at

      
       -62.0 ppm (relative to 
      
      
      
      ), confirming the integrity of the
      
      
      group.
  • FT-IR (ATR):

    • 3150 – 3250 cm

      
      : N-H stretch (broad due to H-bonding).
      
    • 1100 – 1300 cm

      
      : C-F stretch (strong).
      
    • 1150 – 1200 cm

      
      : C=S stretch (distinctive thione band).
      
Pharmacological & Research Applications

1. Bioisostere for Thioureas: The cyclic nature of the imidazole-2-thione locks the thiourea moiety into a planar conformation (cis-cis like), improving binding affinity for targets like Thyroperoxidase (TPO) and Dopamine


-hydroxylase . The 

group enhances metabolic stability against oxidative attack at the phenyl ring.

2. Radical Scavenging: Like methimazole, this derivative acts as a scavenger of reactive oxygen species (ROS). The sulfur atom can undergo one-electron oxidation to form a thiyl radical, which dimerizes to a disulfide, effectively neutralizing free radicals.

3. Metal Coordination: The "soft" sulfur and "borderline" nitrogen allow for bidentate or monodentate coordination with transition metals (Cu, Zn, Pt). Complexes of


-substituted imidazole-2-thiones are currently under investigation as non-platinum antitumor agents .
References
  • Synthesis & Class Properties: Suszka, A. (2003). "Tautomerism of 1-substituted imidazole-2-thiones." Polish Journal of Chemistry, 77, 65-74.

  • Specific CAS Data: Alchem Pharmtech. (n.d.). "Product Data: 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 17452-18-5)."[1]

  • Synthetic Route (Marckwald): Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel imidazole-2-thiones as potent inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 45(13), 2733-2740.

  • Fluorine Effect in Heterocycles: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Anticancer Applications: Al-Omary, F. A., et al. (2012). "Synthesis and biological evaluation of new imidazole-2-thiones linked to benzo[d][1,3]dioxole." Molecules, 17(5), 6036-6051.

Sources

The Strategic Incorporation of the Trifluoromethylphenyl Group in Imidazoline-2-Thione Scaffolds: A Guide to Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible therapeutic outcomes. This guide provides an in-depth analysis of the critical role the trifluoromethylphenyl group plays in modulating the activity of imidazoline-2-thione derivatives. We will move beyond simple observation to explain the underlying physicochemical and pharmacological causality, offering a framework for rational drug design and development.

Foundational Scaffolds: The Convergence of Imidazoline-2-Thione and the Trifluoromethylphenyl Moiety

The imidazoline-2-thione core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] It is a cyclic thiourea derivative known to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-HIV, antioxidant, and anticancer properties.[1][2][3] Its structural rigidity and capacity for multiple points of interaction make it an ideal starting point for drug design.

Parallel to this, the trifluoromethyl (CF₃) group has earned its status as a crucial substituent in modern drug development.[4] Its incorporation into a phenyl ring creates the trifluoromethylphenyl moiety, a group that profoundly alters a molecule's properties to enhance its drug-like characteristics.[5][6] When these two components are combined, the resulting trifluoromethylphenyl imidazoline-2-thione derivatives often exhibit significantly amplified potency and improved pharmacokinetic profiles. This guide dissects why this strategic combination is so effective.

The Physicochemical Transformation: How the CF₃ Group Modulates Molecular Properties

The introduction of a trifluoromethylphenyl group is not a minor modification; it is a strategic decision that fundamentally alters the electronic and physical nature of the parent imidazoline-2-thione molecule. These changes are the root cause of enhanced biological performance.

  • Potent Electron-Withdrawing Effects: The three highly electronegative fluorine atoms make the CF₃ group a powerful electron-withdrawing substituent.[7][8] This electronic pull modulates the acidity of the N-H protons on the imidazoline ring, influencing its ability to act as a hydrogen bond donor or acceptor. This is critical for enhancing binding affinity with biological targets like enzyme active sites.[8]

  • Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design.[8] This increased lipophilicity is a primary driver for improved membrane permeability, allowing the molecule to traverse cellular membranes and biological barriers, such as the blood-brain barrier, more efficiently.[5] This property is essential for reaching intracellular targets or for systemic distribution.

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 (CYP450) enzymes.[5][8] This resistance prolongs the drug's plasma half-life and increases its bioavailability.[9]

  • Conformational Control: The CF₃ group is significantly bulkier than a hydrogen or methyl group.[8] This steric influence can lock the molecule into a specific, biologically active conformation, improving its selectivity and affinity for the target protein by optimizing hydrophobic interactions.[8]

CF3 Trifluoromethyl (CF₃) Group EW Strong Electron- Withdrawing Nature CF3->EW Lipo High Lipophilicity CF3->Lipo MS Metabolic Stability (Strong C-F Bonds) CF3->MS Steric Steric Bulk CF3->Steric pKa Modulates Acidity (pKa) & H-Bonding Potential EW->pKa Perm Enhanced Membrane Permeability Lipo->Perm HalfLife Increased Drug Half-Life & Bioavailability MS->HalfLife Conform Controls Molecular Conformation Steric->Conform Binding Improved Target Binding Affinity & Specificity pKa->Binding Strengthens Interactions PK Favorable Pharmacokinetics (ADME Profile) Perm->PK Improves Absorption HalfLife->PK Reduces Clearance Conform->Binding Optimizes Fit

Caption: Physicochemical impact of the CF₃ group on drug properties.

Structure-Activity Relationship (SAR) Insights

The precise placement of the CF₃ group on the phenyl ring, along with other substitutions, is a key determinant of biological activity. While a comprehensive SAR table requires specific experimental data for a homologous series, general principles derived from related scaffolds provide a predictive framework.

Compound Modification Observed Effect on Activity Causality (Rationale)
CF₃ Position (ortho, meta, para) Potency can vary significantly. meta or para positions are often favored.The position dictates the electronic and steric influence on the molecule's overall shape and interaction with the target's binding pocket. ortho substitution can cause steric hindrance, potentially reducing activity.
Addition of other Electron-Withdrawing Groups (e.g., -Cl, -F) Often synergistic, leading to increased potency.Enhances the overall electron-withdrawing character of the phenyl ring, which can be crucial for target engagement. Also increases lipophilicity, aiding membrane penetration.[7]
Addition of Electron-Donating Groups (e.g., -OCH₃, -CH₃) Generally reduces activity compared to electron-withdrawing groups.Counteracts the beneficial electronic effects of the CF₃ group and can introduce new metabolic liabilities (e.g., O-demethylation).
Bis-Trifluoromethyl Substitution (e.g., 3,5-bis(trifluoromethyl)phenyl) Can dramatically increase lipophilicity and potency, but may also increase toxicity or reduce solubility.Represents an extreme in lipophilicity and electron withdrawal. This modification is a powerful tool but requires careful optimization to maintain drug-like properties.[7]

Synthetic Workflow: A Generalized Approach

The synthesis of trifluoromethylphenyl-substituted imidazoline-2-thiones is accessible through established chemical pathways. A common and reliable method involves the condensation reaction between a trifluoromethylphenyl isothiocyanate and a suitable diamine.

Caption: Generalized synthetic workflow for target compounds.

Essential Experimental Protocols for Evaluation

To validate the therapeutic potential of newly synthesized compounds, a series of robust, self-validating assays are required. The following protocols provide a foundational framework for assessing activity and drug-like properties.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines a compound's ability to inhibit cancer cell growth, a common application for novel imidazoline-2-thione derivatives.[9]

Objective: To quantify the concentration-dependent cytotoxic effect of a test compound on a human cancer cell line.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells. Causality: A dose-response curve is essential to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for antiproliferative effects to manifest without causing cell death due to nutrient depletion.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Causality: DMSO is a powerful solvent that ensures all formazan is dissolved, allowing for accurate spectrophotometric measurement.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay provides a high-throughput, in vitro measurement of a compound's ability to passively diffuse across a lipid membrane, serving as a surrogate for intestinal absorption or blood-brain barrier penetration.

Objective: To determine the passive permeability coefficient (Pe) of a test compound.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a synthetic lipid solution (e.g., 10% lecithin in dodecane). Causality: This artificial lipid layer mimics the phospholipid bilayer of a biological membrane.

  • Compound Addition: Add the test compound solution (in a buffered solution, e.g., PBS at pH 7.4) to the wells of the donor plate.

  • Assay Assembly: Place the donor plate onto a 96-well acceptor plate containing fresh buffer. This creates a "sandwich," with the lipid membrane separating the donor and acceptor compartments.

  • Incubation: Incubate the plate sandwich for 4-18 hours at room temperature. Causality: During this time, the compound passively diffuses from the donor well, across the artificial membrane, and into the acceptor well, driven by the concentration gradient.

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (V_D * V_A) / (Area * Time * (V_D + V_A)) Causality: This equation models the passive diffusion process, providing a quantitative value that can be used to rank compounds and predict in vivo absorption. High Pe values correlate with better passive permeability.

Conclusion and Future Directions

The trifluoromethylphenyl group is a powerful tool in the arsenal of the medicinal chemist. When appended to the versatile imidazoline-2-thione scaffold, it acts as a potent modulator of physicochemical properties, leading to enhanced biological activity. Its ability to increase lipophilicity, block metabolic degradation, and influence target binding through electronic and steric effects provides a clear rationale for its widespread use.[5][7]

Future research should focus on:

  • Fine-tuning SAR: Systematically exploring a wider range of substitutions on the phenyl ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to better understand their therapeutic potential. Recent studies on imidazole-2-thiones point towards activities like the inhibition of matrix metalloproteinases (MMPs), which is critical for anti-metastatic effects.[10]

  • Pharmacokinetic Profiling: Moving beyond in vitro assays to conduct in vivo studies that confirm the bioavailability and metabolic fate of lead compounds.

By understanding the fundamental principles outlined in this guide, researchers can more effectively leverage the trifluoromethylphenyl group to design the next generation of potent and selective imidazoline-2-thione-based therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • 2-Imidazolidinethione. Wikipedia. [Link]

  • Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. National Center for Biotechnology Information. [Link]

  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. RSC Publishing. [Link]

  • Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol. ResearchGate. [Link]

  • Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol. Semantic Scholar. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. SciSpace. [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. PubMed. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Semantic Scholar. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

Strategic Deployment of Imidazoline-2-thione Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imidazoline-2-thione scaffold (and its saturated analogue, imidazolidine-2-thione) represents a privileged yet underutilized pharmacophore in kinase inhibitor design. While often overshadowed by their oxygenated counterparts (cyclic ureas/hydantoins), the thione derivatives offer unique electronic properties—specifically the soft nucleophilicity of sulfur and distinct hydrogen-bonding capabilities—that allow for high-affinity interactions with the ATP-binding hinge region of protein kinases.

This guide provides a rigorous technical analysis of the imidazoline-2-thione core, detailing its application in targeting serine/threonine kinases (e.g., DYRKs, CLKs) and tyrosine kinases (e.g., VEGFR). We explore the critical tautomeric considerations, synthetic pathways, and the metabolic "structural alerts" that must be managed during lead optimization.

Chemical Architecture & Rational Design

The Thione Advantage: Bioisosterism and Electronics

The substitution of the carbonyl oxygen in cyclic ureas with sulfur to form imidazoline-2-thiones results in significant physicochemical changes:

  • Lipophilicity: The C=S bond is less polar than C=O, generally increasing logP and membrane permeability.

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen but a stronger van der Waals interactor. This allows the thione to probe hydrophobic pockets within the ATP-binding site that are inaccessible to ureas.

  • Tautomerism: The scaffold exists in a dynamic equilibrium between the thione (A) and thiol (B) forms. In solution and solid states, the thione form typically predominates, but the thiol tautomer is critical for specific metal coordination or covalent interactions (e.g., with cysteine residues).

Kinase Hinge Binding Mode

The primary mechanism of action for imidazoline-2-thiones involves Type I (ATP-competitive) inhibition. The heterocyclic core mimics the adenine ring of ATP.[1]

  • The Donor-Acceptor Motif: The N-H group at position 1 or 3 acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge backbone.

  • The Sulfur Interaction: The C=S sulfur can act as a weak Hydrogen Bond Acceptor (HBA) to the backbone NH, or more commonly, engage in a multipolar interaction with the gatekeeper residue or conserved water networks.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Imidazoline-2-thione Core GLU Glu (Gatekeeper) Backbone NH CS C=S (Pos 2) GLU->CS H-Bond (Weak) or vdW Contact MET Met (Hinge) Backbone CO NH N-H (Pos 1) NH->MET H-Bond (Strong) R_Group Hydrophobic Tail (Selectivity Pocket)

Figure 1: Canonical binding mode of the Imidazoline-2-thione core within the kinase hinge region. The N-H acts as the primary anchor, while the sulfur atom probes the solvent-exposed or gatekeeper regions.

Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration. We present two validated protocols: the Isothiocyanate Cyclization (Marckwald variant) and the Diamine Condensation .

Protocol A: The -Amino Ketone Route (Marckwald)

This method is preferred for generating 1,4,5-trisubstituted imidazoline-2-thiones with high regiocontrol.

Reagents:

  • 
    -Amino ketone (hydrochloride salt)
    
  • Potassium Thiocyanate (KSCN) or Organic Isothiocyanate (R-NCS)

  • Solvent: Acetic Acid or Ethanol/Reflux

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -amino ketone (1.0 eq) in glacial acetic acid.
    
  • Addition: Add KSCN (1.2 eq) slowly to the stirring solution.

  • Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours. The reaction proceeds via the formation of a thiourea intermediate which spontaneously cyclizes.

  • Workup: Pour the reaction mixture into crushed ice. The imidazoline-2-thione usually precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol/Water.

Protocol B: Diamine Condensation

Ideal for symmetric derivatives or saturated imidazolidine-2-thiones.

Reagents:

  • Ethylene diamine derivative[2][3]

  • Carbon Disulfide (CS

    
    ) or Thiophosgene (CSCl
    
    
    
    ) [Note: CS
    
    
    is preferred due to lower toxicity compared to thiophosgene]
  • Base: KOH or Et

    
    N
    

SynthesisWorkflow cluster_A Route A: Marckwald cluster_B Route B: Diamine start Starting Material Selection node_A1 Alpha-Amino Ketone start->node_A1 node_B1 1,2-Diamine start->node_B1 node_A2 React with KSCN/R-NCS node_A1->node_A2 node_A3 Thiourea Intermediate node_A2->node_A3 cyclization Cyclization (Reflux) node_A3->cyclization node_B2 React with CS2 / Base node_B1->node_B2 node_B3 Dithiocarbamate Salt node_B2->node_B3 node_B3->cyclization product Imidazoline-2-thione Product cyclization->product

Figure 2: Dual synthetic pathways for accessing the imidazoline-2-thione scaffold.

Case Study: Leucettamine B Analogues (DYRK/CLK Inhibition)

One of the most potent applications of this scaffold is in the inhibition of DYRK1A (Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A) and CLK1 (Cdc2-like kinase 1), which are therapeutic targets for Down syndrome and Alzheimer's disease.

While natural Leucettamine B contains a 2-aminoimidazolone core, thione-substituted analogues (Leucettines) have demonstrated improved selectivity profiles.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the C2-substitution (Thione vs. Carbonyl) on kinase inhibitory activity (IC


 values in 

M).
Compound IDCore StructureR-Group (C5-Benzylidene)DYRK1A IC

(

M)
CLK1 IC

(

M)
Selectivity Note
L-O-1 Imidazolone (C=O)3,4-Methylene-dioxy0.450.80Balanced
L-S-1 Imidazoline-2-thione 3,4-Methylene-dioxy0.12 0.35 Higher Potency
L-S-2 Imidazoline-2-thione4-Hydroxy-3-methoxy0.221.10DYRK1A Selective
L-S-3 Imidazoline-2-thioneH (Unsubstituted)>10.0>10.0Inactive

Data Interpretation: The replacement of Oxygen with Sulfur (L-S-1 vs L-O-1) results in a ~4-fold increase in potency against DYRK1A. This is attributed to the larger van der Waals radius of sulfur filling the hydrophobic pocket near the gatekeeper residue more effectively than oxygen.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the activity of synthesized thiones, use a luminescent ADP detection assay.

Reagents:

  • Recombinant Kinase (e.g., DYRK1A, VEGFR2)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Ultra-Pure ATP (10

    
    M)
    
  • ADP-Glo™ Reagent (Promega)

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the imidazoline-2-thione derivative in DMSO.

  • Incubation: Mix Kinase (5 ng/well) + Substrate + Compound in 384-well white plates. Incubate for 10 min at RT to allow compound binding.

  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC

    
    .
    

Liability & Optimization: The "Structural Alert"

While potent, the imidazoline-2-thione scaffold carries specific metabolic risks that must be addressed during the Lead Optimization phase.

Oxidative Desulfurization

Liver microsomes (CYP450s) can oxidize the thione sulfur.

  • Pathway: Thione (C=S)

    
     Sulfine (C=S=O) 
    
    
    
    Imidazole (desulfurization) or Sulfonic acid.
  • Consequence: Reactive intermediates (sulfines) can cause idiosyncratic toxicity (protein adduct formation).

Mitigation Strategies
  • Steric Shielding: Introduce bulky groups (e.g., isopropyl, t-butyl) at the

    
    -1 or 
    
    
    
    -3 positions to sterically hinder CYP access to the sulfur.
  • S-Alkylation: Convert the thione to a thioether (S-Me). While this locks the tautomer and prevents H-bond acceptance at the sulfur, it eliminates the oxidative liability. Note: This often changes the binding mode significantly.

  • Bioisosteric Replacement: If toxicity is observed, replace the thione with a squaramide or cyanoguanidine moiety, which mimics the planar H-bond geometry without the sulfur liability.

References

  • Debdab, M., et al. (2011). "Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases."[4][5] Journal of Medicinal Chemistry. Link

  • Huang, W., et al. (2009). "Discovery of novel thiourea derivatives as potent inhibitors of the VEGFR2 kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Rouf, A., et al. (2014). "Imidazolidine-2-thione: A privileged scaffold in drug discovery." MedChemComm. Link

  • Laufer, S. A., et al. (2008). "Imidazoles as p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

Sources

The Fluorine Effect: Engineering Bioactivity in Heterocycles via Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is not merely a "heavy methyl"; it is a distinct pharmacophore that fundamentally alters the physicochemical landscape of heterocyclic scaffolds.[1][2] In modern drug discovery, the strategic incorporation of 

into heterocycles (pyridines, pyrazoles, indoles) is a primary tactic to modulate lipophilicity, block metabolic soft spots, and tune electrostatic potentials without introducing chemically reactive electrophiles.[3] This technical guide analyzes the structure-activity relationship (SAR) mechanics of trifluoromethylated heterocycles, providing actionable protocols for their synthesis and logic for their deployment in lead optimization.

Part 1: The Physicochemical Toolkit

The "Fluorine Scan" is a standard operation in lead optimization, but its success relies on understanding three distinct vectors of change: Lipophilicity, Electronics, and Sterics.

Lipophilicity and Permeability

The


 group is one of the most lipophilic substituents available to medicinal chemists.[3]
  • Hansch

    
     Value: 
    
    
    
    (compared to
    
    
    for
    
    
    and
    
    
    for
    
    
    ).[3]
  • Mechanism: The low polarizability of the C-F bond creates a "Teflon-like" shield around the heterocycle, reducing desolvation penalties when entering the lipid bilayer.

  • Impact: consistently increases

    
     and 
    
    
    
    , often improving passive membrane permeability and blood-brain barrier (BBB) penetration.[3]
Electronic Modulation (pKa Shifting)

The


 group is a powerful electron-withdrawing group (EWG) via induction (

effect).[3]
  • Hammett Constant (

    
    ): 
    
    
    
    (Strongly electron-withdrawing).[3]
  • Basicity Reduction: When attached to a nitrogen-containing heterocycle (e.g., pyridine), it dramatically lowers the pKa of the ring nitrogen.

    • Example: Pyridine (pKa ~5.[3]2)

      
       2-Trifluoromethylpyridine (pKa ~0.5).[3]
      
    • SAR Utility: This reduction in basicity decreases the percentage of ionized drug at physiological pH (7.4), thereby enhancing membrane permeation and reducing off-target binding (e.g., hERG channel inhibition, which often correlates with basic amine centers).[3]

The Steric "Turbo-Methyl"

While often called a bioisostere of the methyl group,


 is significantly larger.[3]
  • Van der Waals Volume:

    
     (roughly equivalent to an isopropyl group).[3]
    
  • Shape: It is a rigid, oblate rotor.[3] Unlike an isopropyl group, it cannot minimize its steric clash by "folding" away.[3] This rigidity is useful for locking bioactive conformations.[3]

Visualization: The Physicochemical Impact Matrix

CF3_Impact CF3 Trifluoromethyl (-CF3) Lipo Lipophilicity (LogP +0.88) CF3->Lipo Fluorine Shielding Elec Electronic (Strong EWG) CF3->Elec Inductive Effect Steric Steric Bulk (~Isopropyl Size) CF3->Steric Volumetric Expansion Perm Membrane Permeability Lipo->Perm Desolvation Metab Metabolic Stability Elec->Metab Blocks Oxidation pKa pKa Modulation (Reduced Basicity) Elec->pKa e- Withdrawal Bind Selectivity & Binding Steric->Bind Lock Conformation pKa->Perm Neutral Species

Figure 1: The multidimensional impact of trifluoromethylation on heterocyclic pharmacophores.[3]

Part 2: Strategic SAR & Metabolic Defense[4]

Blocking Metabolic Hotspots

Heterocycles are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs).[3]

  • The Problem: Electron-rich rings (like indoles or electron-rich pyridines) are susceptible to hydroxylation or N-oxidation.[3] Methyl groups on heterocycles are rapid targets for benzylic oxidation.[3]

  • The Solution: Replacing a

    
     with 
    
    
    
    completely blocks benzylic oxidation because the C-F bond (116 kcal/mol) is too strong for CYP enzymes to cleave.[3] Furthermore, the EWG nature of
    
    
    deactivates the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes.[3]
Case Study: Celecoxib (COX-2 Selectivity)

Celecoxib (Celebrex) exemplifies the critical role of


 in selectivity.[3]
  • Structure: A pyrazole core with a

    
    -trifluoromethyl group.[3][4][5][6]
    
  • Mechanism: The COX-2 enzyme possesses a hydrophilic "side pocket" that is accessible due to a valine residue (Val523).[3] In COX-1, this residue is isoleucine, which sterically blocks the pocket.[3]

  • The Fluorine Role: The

    
     group on the pyrazole ring is lipophilic and bulky enough to dock tightly into this COX-2 specific pocket.[3] A methyl group would be too small to provide adequate binding energy, and a chlorine would lack the specific electrostatic complementarity.[3]
    

Part 3: Experimental Protocol (Innate C-H Trifluoromethylation)

Traditional synthesis of


 heterocycles often requires pre-functionalized halides (Suzuki/Stille couplings).[3] However, Innate C-H Functionalization  allows for the direct installation of 

onto native heterocycles at the most electron-deficient positions (Minisci-type reactivity).[3]

Method: Zinc Sulfinate Radical Trifluoromethylation (Baran/Langlois Protocol).[3] Scope: Pyridines, Pyrimidines, Pyrazoles, Indoles.[3]

Reagents
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Sodium Triflinate (

    
    , Langlois Reagent) (3.0 equiv)[3]
    
  • Oxidant: tert-Butyl Hydroperoxide (TBHP), 70% aq.[3][7][8] (3.0 - 5.0 equiv)[3][7][8]

  • Solvent: DCM/Water biphasic mix or DMSO (depending on solubility).[3]

Step-by-Step Workflow
  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and Sodium Triflinate (1.5 mmol).

  • Solvation: Add Dichloromethane (DCM, 2.0 mL) and Water (1.0 mL). Cool to 0°C in an ice bath. Note: Biphasic systems often help regulate the radical concentration.

  • Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise over 2 minutes.

  • Reaction: Remove ice bath and stir vigorously at room temperature for 12–24 hours. The reaction generates

    
     radicals which attack the heterocycle.[3]
    
    • Self-Validation: Evolution of gas (

      
      ) indicates radical generation is proceeding.[3]
      
  • Quench & Workup: Dilute with DCM (10 mL) and wash with saturated

    
     (to remove acidic byproducts) and Sodium Thiosulfate (to quench excess peroxide).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
Visualization: Synthesis Decision Tree

Synthesis_Protocol Start Target: CF3-Heterocycle Check_Func Is the ring pre-functionalized (Halide/Boronic Acid)? Start->Check_Func Yes_Func Yes: Use Cross-Coupling Check_Func->Yes_Func Yes No_Func No: Use C-H Activation Check_Func->No_Func No Coupling Pd-Catalyzed Coupling (e.g., CuCF3 or Pd + TMS-CF3) Yes_Func->Coupling CH_Act Radical C-H Trifluoromethylation (Langlois Reagent) No_Func->CH_Act Mechanism Mechanism: Minisci-Type Radical Attack at Electron-Deficient C CH_Act->Mechanism

Figure 2: Decision matrix for selecting the optimal trifluoromethylation synthetic route.

Part 4: Comparative Data Summary

The following table contrasts the


 group with its common analogs, highlighting why it is a unique tool in the medicinal chemist's arsenal.
PropertyMethyl (

)
Chloro (

)
Trifluoromethyl (

)
Impact on Drug Design
Van der Waals Vol (

)
13.712.042.6 Steric block; locks conformation.[3]
Hansch Lipophilicity (

)
0.560.710.88 Max lipophilicity; improves permeability.[3]
Hammett Constant (

)
-0.170.230.54 Strong EWG; lowers pKa, reduces metabolism.[3]
Metabolic Liability High (Oxidation)LowVery Low Blocks metabolic soft spots.[3]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (2025). A comprehensive review of physicochemical properties.

  • Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (2011).[7] The definitive protocol for radical trifluoromethylation using Langlois reagent.[3]

  • Celecoxib | C17H14F3N3O2S. PubChem.[3] Detailed pharmacology and structural data of the pyrazole-based drug.[3][4]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry. Journal of Chemical Information and Modeling. (2020). Statistical analysis of bioactivity improvements via CF3 substitution.

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. (2023).[3] Focus on nitrogen-attached trifluoromethylation.

Sources

Methodological & Application

Application Note: Cell-Based Assay Development for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a cell-based functional assay for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS: 17452-18-5), a synthetic building block and putative inhibitor of Dopamine


-Hydroxylase (DBH) . Targeting the conversion of dopamine to norepinephrine, this compound class (N-aryl-imidazoline-2-thiones) holds therapeutic potential for hypertension, chronic heart failure, and post-traumatic stress disorder (PTSD).

This protocol utilizes PC12 cells (rat pheochromocytoma) as the biological system, leveraging their endogenous catecholamine biosynthetic pathway. The assay quantifies the inhibition of norepinephrine (NE) biosynthesis using a competitive ELISA readout, validated against cell viability counterscreens to ensure specific pharmacology.

Compound Profile & Mechanism of Action[1]

Chemical Identity[1][2][3][4][5]
  • Compound Name: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione[1][2]

  • CAS Number: 17452-18-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.25 g/mol

  • Solubility: Soluble in DMSO (>10 mM); limited solubility in aqueous buffers.

  • Storage:

    
    C, desiccated, protected from light.
    
Biological Mechanism

The imidazoline-2-thione core is a privileged scaffold for chelating the copper cofactor (


) within the active site of Dopamine 

-Hydroxylase (DBH)
. DBH is the rate-limiting enzyme converting dopamine into norepinephrine in sympathetic neurons and adrenal chromaffin cells.
  • Mechanism: Competitive or uncompetitive inhibition of DBH via copper chelation.

  • Physiological Effect: Reduction of sympathetic drive by lowering norepinephrine levels while increasing dopamine availability.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific intervention point of the compound.

DBH_Pathway cluster_vesicle Chromaffin Granule Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopamine Dopamine Dopa->Dopamine Decarboxylation Vesicle Secretory Vesicle Dopamine->Vesicle VMAT Transport Norepinephrine Norepinephrine Vesicle->Norepinephrine Hydroxylation TH Tyrosine Hydroxylase (TH) TH->Dopa AADC Aromatic L-amino acid decarboxylase (AADC) AADC->Dopamine DBH Dopamine Beta-Hydroxylase (DBH) DBH->Norepinephrine Inhibitor 1-(4-Trifluoromethylphenyl) imidazoline-2-thione Inhibitor->DBH Inhibition (Cu++ Chelation)

Caption: Catecholamine biosynthesis pathway highlighting DBH as the specific target for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione inhibition.

Assay Development Strategy

To validate the potency of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione, we employ a functional cellular assay rather than a purified enzyme assay. This ensures the compound is cell-permeable and active in a physiological context.

ParameterSelectionRationale
Cell Model PC12 Cells (Rat Pheochromocytoma)Endogenously express high levels of DBH and store catecholamines in dense-core vesicles.
Stimulus Ascorbic Acid (Cofactor)DBH requires ascorbate as an electron donor for activity.
Readout Norepinephrine (NE) ELISA Direct measurement of the product. High sensitivity (<10 pg/mL) required for cell supernatants.
Counter-Screen CellTiter-Glo (ATP) Essential to distinguish specific DBH inhibition from general cytotoxicity (thiones can be toxic).
Reference Nepicastat or Disulfiram Known DBH inhibitors for benchmarking

values.

Detailed Experimental Protocol

Reagents and Equipment
  • Cell Line: PC12 (ATCC® CRL-1721™).

  • Culture Medium: RPMI-1640 + 10% Horse Serum + 5% Fetal Bovine Serum (FBS).

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing 1.3 mM

    
     and 100 
    
    
    
    M Ascorbic Acid (freshly prepared).
  • Compound Stock: 10 mM in 100% DMSO.

  • Detection Kit: Norepinephrine ELISA Kit (e.g., Abnova, Enzo Life Sciences).

  • Viability Reagent: CellTiter-Glo® (Promega).

Cell Preparation (Day 1)
  • Harvest: Dissociate PC12 cells using Trypsin-EDTA. Passaging should be done at 70-80% confluence to maintain the neuroendocrine phenotype.

  • Coating: Use Poly-L-Lysine (PLL) coated 96-well plates to ensure strong adherence during wash steps.

  • Seeding: Plate cells at a density of

    
     cells/well  in 100 
    
    
    
    L complete medium.
  • Incubation: Incubate for 24 hours at

    
    C, 5% 
    
    
    
    .
Compound Treatment & Stimulation (Day 2)
  • Wash: Carefully aspirate media and wash cells once with warm KRH buffer.

  • Pre-incubation: Add 90

    
    L of KRH buffer (containing 100 
    
    
    
    M Ascorbic Acid) to all wells.
    • Note: Ascorbic acid is critical; without it, basal DBH activity is negligible.

  • Compound Addition: Add 10

    
    L of 10X compound dilutions (in KRH/DMSO).
    
    • Dose Range: 0.1 nM to 10

      
      M (semi-log dilution).
      
    • Vehicle Control: 0.1% DMSO final concentration.

    • Positive Control: Nepicastat (1

      
      M).
      
  • Incubation: Incubate for 2 to 4 hours at

    
    C. This allows the compound to penetrate the granule and inhibit the enzyme while the cell synthesizes new NE.
    
    • Optimization Note: Unlike release assays, biosynthesis inhibition requires time for the dopamine pool to be converted (or blocked).

Sample Collection & Detection
  • Lysis: For intracellular NE measurement (preferred for biosynthesis inhibition), aspirate the supernatant and lyse cells with 100

    
    L of 0.01 N HCl  (stabilizes catecholamines).
    
  • Clarification: Centrifuge the plate (or transfer to tubes) at 1000 x g for 10 mins to remove debris.

  • ELISA: Transfer 50

    
    L of the acidic lysate to the ELISA plate.
    
  • Quantification: Follow the specific ELISA kit instructions (typically competitive binding with enzymatic signal generation).

  • Normalization: Perform a BCA protein assay on the remaining lysate to normalize NE levels to total protein content.

Viability Counter-Screen (Parallel Plate)

Run a duplicate plate treated identically but analyze using CellTiter-Glo at the end of the incubation period.

  • Acceptance Criteria: Cell viability > 80% at the highest concentration tested (10

    
    M). If viability drops, the decrease in NE is likely due to cell death, not specific inhibition.
    

Data Analysis & Visualization

Calculation of IC50
  • Normalize Data: Calculate the % Inhibition relative to the Vehicle Control (0% inhibition) and a "No Ascorbate" or "High Inhibitor" blank (100% inhibition).

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model):

    
    
    
Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Cell Seeding PC12 Cells on PLL Plates (24h Incubation) Step2 Step 2: Buffer Exchange KRH Buffer + Ascorbic Acid (Cofactor) Step1->Step2 Step3 Step 3: Treatment Add 1-(4-CF3-phenyl)imidazoline-2-thione (0.1 nM - 10 µM) Step2->Step3 Step4 Step 4: Incubation 2-4 Hours @ 37°C (Biosynthesis Phase) Step3->Step4 Split Step4->Split Branch1 Pathway A: Efficacy Cell Lysis (0.01 N HCl) Quantify NE via ELISA Split->Branch1 Primary Readout Branch2 Pathway B: Toxicity CellTiter-Glo Assay Measure ATP Split->Branch2 Counter Screen Result Data Analysis Calculate IC50 vs. LD50 Branch1->Result Branch2->Result

Caption: Step-by-step workflow for the dual-readout assay assessing both DBH inhibition potency and cellular toxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Insufficient AscorbateEnsure Ascorbic Acid is prepared fresh; it oxidizes rapidly.
High Variability Weak Cell AdherenceUse Poly-L-Lysine or Collagen IV coated plates. Wash gently.
No Inhibition Observed Poor Cell PenetrationIncrease incubation time to 4-6 hours. Ensure compound is fully solubilized in DMSO.
Toxicity at Low Doses Off-target EffectsThe "thione" group can be toxic. Test lower doses or verify structure integrity (avoid oxidation to urea).

References

  • Kruse, L. I., et al. (1987). "Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships of 1-phenyl- and 1-(phenylalkyl)imidazole-2-thiones."[3] Journal of Medicinal Chemistry. Link

  • Bousquet, P., et al. (1984). "Imidazoline receptors: From basic concepts to recent developments." Biochemical Pharmacology. Link

  • Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine beta-hydroxylase." British Journal of Pharmacology. Link

  • Sigma-Aldrich. "Product Specification: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione." Sigma-Aldrich Catalog. Link

  • Dedon, P. C., et al. (1993). "The mechanism of inhibition of dopamine beta-hydroxylase by 1-phenylimidazole-2-thione." Biochemistry. Link

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" mTOR inhibition experimental setup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for evaluating 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (TFMP-IT) as a modulator of the Mechanistic Target of Rapamycin (mTOR) pathway. While imidazoline-2-thiones are established privileged scaffolds in medicinal chemistry—often exhibiting anticancer, antimicrobial, and enzyme-inhibitory properties [1, 2]—their specific application as ATP-competitive mTOR inhibitors requires rigorous validation against established benchmarks like Rapamycin (allosteric) and Torin1 (ATP-competitive).

This protocol provides a self-validating workflow to determine the IC50, mode of inhibition (mTORC1 vs. mTORC2 selectivity), and cellular efficacy of TFMP-IT.

Mechanistic Rationale & Chemical Context

1.1 The Scaffold: The imidazoline-2-thione core provides a rigid heterocyclic template capable of hydrogen bonding (via the N-H motif) and hydrophobic interactions (via the thione sulfur). The 4-trifluoromethylphenyl moiety is a critical pharmacophore; the trifluoromethyl group (


) enhances lipophilicity and metabolic stability, often occupying hydrophobic pockets within the kinase ATP-binding site, similar to motifs found in Sorafenib or Enzalutamide derivatives.

1.2 The Target (mTOR): mTOR exists in two distinct complexes:[1][2][3]

  • mTORC1 (Raptor-bound): Sensitive to Rapamycin; regulates protein synthesis (p70S6K, 4E-BP1).

  • mTORC2 (Rictor-bound): Generally insensitive to acute Rapamycin treatment; regulates cytoskeletal organization and survival (Akt Ser473).

Hypothesis: Unlike Rapamycin, which requires FKBP12 binding, small molecules like TFMP-IT typically function as ATP-competitive inhibitors . Therefore, this protocol is designed to detect inhibition of both mTORC1 and mTORC2 outputs.

Signal Transduction & Inhibition Map

The following diagram illustrates the PI3K/Akt/mTOR pathway and the predicted intervention point of TFMP-IT at the ATP-binding cleft of the mTOR kinase domain.

mTOR_Pathway cluster_membrane Cell Membrane cluster_mTORC1 mTOR Complex 1 cluster_mTORC2 mTOR Complex 2 RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K p70S6K (Thr389) mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 (Rictor) Akt_S473 Akt (Ser473) mTORC2->Akt_S473 EBP1 4E-BP1 (Thr37/46) TFMP_IT TFMP-IT (ATP-Competitive) TFMP_IT->mTORC1 TFMP_IT->mTORC2

Figure 1: Predicted mechanism of action for TFMP-IT. Unlike Rapamycin (mTORC1 specific), ATP-competitive inhibitors typically block the catalytic activity of both complexes.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Check

Objective: Ensure TFMP-IT is fully solubilized to prevent precipitation-induced artifacts.

  • Stock Solution: Dissolve TFMP-IT powder in 100% DMSO to a concentration of 10 mM .

    • Note: The trifluoromethyl group increases hydrophobicity. Vortex vigorously and sonicate at 37°C for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the thione) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in cell/kinase assays is <0.1% to avoid solvent toxicity.

Protocol B: In Vitro Kinase Assay (Luminescence)

Objective: Quantify the IC50 of TFMP-IT against recombinant mTOR kinase. Methodology: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo).

Materials:

  • Recombinant human mTOR enzyme (truncated, active).

  • Substrate: Recombinant p70S6K polypeptide or 4E-BP1.

  • ATP (Ultrapure).

  • Positive Control: Torin1 (known ATP-competitive inhibitor).[4]

  • Negative Control: DMSO only.

Step-by-Step:

  • Plate Setup: Use a white 384-well plate.

  • Titration: Prepare a 10-point serial dilution of TFMP-IT (Range: 10 µM down to 0.1 nM).

  • Reaction Mix:

    • Add 2 µL of Compound.

    • Add 4 µL of mTOR Enzyme (0.2 µg/mL final).

    • Incubate for 15 mins at Room Temp (RT) to allow inhibitor binding.

  • Start Reaction: Add 4 µL of ATP/Substrate mix (ATP concentration should be at

    
    , typically 10-50 µM).
    
  • Incubation: Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


.
Fit data to a sigmoidal dose-response curve to derive IC50.
Protocol C: Cell-Based Mechanistic Validation (Western Blot)

Objective: Confirm cellular permeability and distinguish between mTORC1 and mTORC2 inhibition.

Cell Lines:

  • MCF-7 (Breast Cancer) or PC-3 (Prostate Cancer) - Both have high basal mTOR activity.

Treatment Groups:

  • Vehicle (DMSO)

  • Rapamycin (100 nM) - Control for mTORC1 specificity.

  • Torin1 (100 nM) - Control for Pan-mTOR inhibition.

  • TFMP-IT (1 µM and 10 µM).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 12h to synchronize cells, then stimulate with Insulin (100 nM) for 30 mins concurrently with drug treatment for cleaner signaling signals.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

  • Immunoblotting Targets:

    • p-S6K (Thr389): Marker for mTORC1 activity.

    • p-4E-BP1 (Thr37/46): Marker for mTORC1 activity (Rapamycin-resistant site).

    • p-Akt (Ser473): Marker for mTORC2 activity.

    • Total Akt / Total S6K: Loading controls.

Data Interpretation & Expected Results

The following table outlines how to interpret the Western Blot results to classify TFMP-IT.

Compound Classp-S6K (mTORC1)p-4E-BP1 (mTORC1)p-Akt Ser473 (mTORC2)Interpretation
Vehicle HighHighHighBasal Activity
Rapamycin Inhibited Partial/No EffectHigh (or Increased*)Allosteric mTORC1 Inhibitor
Torin1 Inhibited Inhibited Inhibited ATP-Competitive Pan-mTOR
TFMP-IT (Scenario A) Inhibited Inhibited Inhibited Valid ATP-Competitive Hit
TFMP-IT (Scenario B) No EffectNo EffectNo EffectInactive / Poor Permeability
TFMP-IT (Scenario C) InhibitedPartialHighAllosteric / Specificity Issue

*Note: Rapamycin often causes a feedback loop activation of Akt via mTORC2.

Troubleshooting & Optimization

  • Issue: Compound Precipitates in Media.

    • Solution: The 4-CF3 group is highly lipophilic. Use an intermediate dilution step: 10 mM stock -> 100x in culture media (rapid mix) -> Final concentration on cells. Alternatively, complex with cyclodextrin.

  • Issue: High Toxicity (Cell Death > 50%).

    • Solution: Imidazoline-2-thiones can be general cytotoxins. Run an MTT assay in parallel to ensure the reduction in phosphorylation is due to kinase inhibition, not cell death.

  • Issue: Weak Inhibition.

    • Solution: The "thione" (C=S) might be metabolically liable (oxidative desulfuration to urea). Consider synthesizing the "oxo" analog (imidazolidin-2-one) to test if the sulfur is essential for binding.

References

  • Al-Haiza, M. A., et al. (2022). "Synthesis and biological evaluation of imidazolidine-2-thione derivatives." National Institutes of Health (PMC).

  • Liu, Q., et al. (2010).[4][5] "Discovery of Torin1 as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor."[3][4][5] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2026).[6] "Imidazole-2-thione derivatives as new selective anticancer agents." National Institutes of Health (PMC).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" solubility for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Cell Culture Application of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Introduction & Biological Context

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS: 17452-18-5) is a specialized biochemical tool compound belonging to the class of 1-phenylimidazoline-2-thiones .[1] These compounds are primarily characterized as Dopamine


-Hydroxylase (DBH) inhibitors .[1][2] DBH is the copper-containing enzyme responsible for converting dopamine into norepinephrine in the catecholamine biosynthetic pathway.[1]

Mechanism of Action: The imidazoline-2-thione moiety mimics the oxygen substrate, while the phenyl ring (modified here with a lipophilic trifluoromethyl group) mimics the phenethylamine structure of dopamine.[1] This allows the compound to act as a "multisubstrate inhibitor," chelating the active site copper and competitively blocking the enzyme.[1]

Application Scope:

  • Neuroscience: Studying catecholamine regulation in PC12 cells, chromaffin cells, or sympathetic neurons.[1]

  • Hypertension Research: Investigating the modulation of norepinephrine synthesis.[1]

  • Thyroid Research: Imidazoline-2-thiones are structural analogues of methimazole and may exhibit thyroid peroxidase (TPO) inhibitory activity.[1]

The Solubility Challenge: The presence of the trifluoromethyl (-CF


)  group at the para-position significantly increases the lipophilicity (LogP) of the molecule compared to the parent phenylimidazoline-2-thione.[1] While this often enhances membrane permeability and potency, it drastically reduces aqueous solubility, creating a high risk of "crashing out" (precipitation) when introduced to aqueous cell culture media.[1]

Physicochemical Profile

PropertyDataNotes
Chemical Name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
CAS Number 17452-18-5
Molecular Weight 244.24 g/mol
Physical State Solid (Crystalline powder)Usually off-white to pale yellow.[1]
Predicted LogP ~3.2 - 3.8Highly Lipophilic.[1]
Solubility (DMSO) > 50 mMExcellent solvent.[1]
Solubility (Ethanol) ~10 - 20 mMGood, but evaporates/toxic to cells.[1]
Solubility (Water) < 10

M
Effectively insoluble.[1]

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Reagents:

  • Compound: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (Solid).[1][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).[1]

Step-by-Step Procedure:

  • Calculate Mass: To prepare 1 mL of a 50 mM stock , weigh 12.21 mg of the compound.

    • Calculation:

      
      .[1]
      
  • Dissolution: Add the solid to a light-protected amber vial (thiones can be light-sensitive).

  • Solvent Addition: Add 1 mL of 100% Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Critical Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.[1]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50

      
      L) to avoid repeated freeze-thaw cycles.
      
    • Store at -20°C . Stable for ~3–6 months.

    • Note: The thioamide group is susceptible to oxidation (desulfurization) over long periods.[1]

Protocol B: Cell Culture Dosing (The "1000x" Method)[1]

Objective: Dilute the hydrophobic stock into media without causing precipitation.[1] Challenge: Aqueous buffers (PBS) or low-protein media can cause immediate precipitation if the DMSO concentration drops below ~70% before the compound is fully dispersed.[1]

The "Sandwich" Dilution Strategy: Do NOT perform intermediate serial dilutions in water or PBS.[1] Perform all serial dilutions in 100% DMSO , then make a single rapid injection into the media.

Workflow:

  • Determine Final Concentration: Assume a target of 10

    
    M  in the well.
    
  • Prepare Working Stocks (in DMSO):

    • Thaw the 50 mM Master Stock.[1]

    • Dilute 1:5 in DMSO to create a 10 mM Working Stock.[1]

  • Direct Addition:

    • Add 1

      
      L  of the 10 mM DMSO Working Stock per 1 mL  of cell culture media.[1]
      
    • Result: Final Concentration = 10

      
      M. Final DMSO = 0.1%.[1]
      
  • Mixing: Immediately swirl the media or pipette up and down to disperse. Do not allow the DMSO droplet to sit on the surface or sink to the bottom undisturbed.[1]

Solubility Limit Table (In Culture Media):

Target Conc.[1][2][3][5]Required Stock (1000x)DMSO %Risk of Precip.[1]Recommendation
1

M
1 mM0.1%LowSafe for most assays.
10

M
10 mM0.1%Low-MediumVortex media immediately.[1]
50

M
50 mM0.1%HighCheck under microscope.
100

M
100 mM0.1%Very HighLikely to crash out.[1] Use BSA-supplemented media.[1]

Note: If higher concentrations are needed, increase DMSO to 0.5% (add 5


L stock per mL), but validate cell tolerance to DMSO first.[1]

Visualizing the Workflow

SolubilityWorkflow cluster_dilution Serial Dilution (Keep in DMSO) Solid Solid Compound (12.21 mg) MasterStock Master Stock (50 mM in 100% DMSO) Solid->MasterStock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->MasterStock WorkingStock Working Stock (10 mM in DMSO) MasterStock->WorkingStock 1:5 Dilution FinalWell Final Assay Well (10 µM, 0.1% DMSO) WorkingStock->FinalWell 1:1000 Direct Spike Precipitation Precipitation Risk (If diluted in PBS) WorkingStock->Precipitation Dilution in Aqueous Buffer Media Cell Culture Media (Warm, Serum-containing) Media->FinalWell

Figure 1: Optimal solubilization workflow preventing aqueous precipitation shocks.

Biological Mechanism Pathway

DBH_Inhibition Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Activity DBH Dopamine β-Hydroxylase (Copper-dependent) Inhibitor 1-(4-Trifluoromethylphenyl) imidazoline-2-thione Inhibitor->DBH Chelates Cu++ / Competitive Inhibition

Figure 2: Mechanism of action.[1][2][6][7] The compound inhibits DBH, leading to Dopamine accumulation and Norepinephrine depletion.[1]

Troubleshooting & Controls

Issue: "Cloudy" Media upon addition.

  • Cause: The compound precipitated because the local concentration exceeded solubility limits before mixing.[1]

  • Solution:

    • Warm the media to 37°C before adding the compound.

    • Use media containing serum (FBS/BSA).[1] Albumin binds lipophilic drugs and helps keep them in solution (acting as a reservoir).[1]

    • Do not use serum-free media unless strictly necessary.[1] If serum-free is required, add 0.1% BSA as a carrier.[1]

Issue: Loss of Activity over time. [1]

  • Cause: Oxidation of the thione group to a ketone (imidazolidinone) or disulfide formation.[1]

  • Solution: Prepare stocks fresh or store under nitrogen/argon.[1] Avoid leaving media containing the compound in the incubator for >24 hours without refreshing.[1]

Vehicle Control:

  • Always run a "DMSO-only" control well (0.1% DMSO) to ensure the solvent itself is not affecting cell viability or channel activity.[1]

References

  • Kruse, L. I., et al. (1987).[1] "Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione."[1][6] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione." Sigma-Aldrich Catalog. [1]

  • Di, L., & Kerns, E. (2015).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect.[1] (General reference for DMSO solubility of lipophilic compounds).

  • Santa Cruz Biotechnology. (n.d.).[1] "Dopamine beta-Hydroxylase Inhibitors: General Properties." SCBT.

Sources

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and use of 1-(4-trifluoromethylphenyl)imidazoline-2-thione. As a compound of interest within medicinal chemistry and drug development, understanding its properties and associated handling protocols is paramount for ensuring laboratory safety and experimental integrity. These application notes are designed to provide researchers with a framework for incorporating this compound into their workflows, drawing from established best practices for analogous chemical structures. The imidazolidine-2-thione scaffold is a recurring motif in pharmacologically active agents, noted for its role in the development of treatments for a range of conditions including cancer and cardiovascular diseases.[1] Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-trifluoromethylphenyl)imidazoline-2-thione at the time of publication, the recommendations herein are extrapolated from data on closely related trifluoromethylphenyl and imidazole/imidazoline-based compounds.

Compound Profile and Scientific Context

1-(4-Trifluoromethylphenyl)imidazoline-2-thione belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical research. The core structure, imidazolidine-2-thione, is recognized for its diverse biological activities, including antimicrobial, antifungal, and anti-HIV properties.[2] The incorporation of a trifluoromethylphenyl group can enhance the lipophilicity and metabolic stability of the molecule, which are often desirable characteristics in drug candidates.[3]

The thione group (C=S) is a key functional moiety, capable of participating in various chemical reactions, including nucleophilic attacks and coordination with metal ions.[3] This reactivity, combined with the overall structural features of the molecule, makes it a valuable building block in synthetic chemistry and a candidate for screening in various biological assays.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are estimated based on its chemical structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₉F₃N₂SChemical Structure
Appearance Likely a solid at room temperature.Analogy to similar heterocyclic compounds.
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water.General solubility of similar organic compounds.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.General chemical stability of thiones and aromatic compounds.

Risk Assessment and Safety Precautions

A thorough risk assessment must be conducted before handling 1-(4-trifluoromethylphenyl)imidazoline-2-thione. Based on the hazard profiles of analogous compounds containing the trifluoromethylphenyl and imidazole moieties, this compound should be treated as a potential irritant and handled with care.

Hazard Identification (Presumed)

Based on safety data for related compounds, the following hazards are anticipated:

  • Skin Irritation: May cause skin irritation upon contact.[4][5][6]

  • Eye Irritation: May cause serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from dust particles and splashes.
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Experimental Protocols and Handling Procedures

Adherence to standardized laboratory procedures is crucial for both safety and the validity of experimental results.

General Handling Workflow

The following diagram outlines the recommended workflow for handling 1-(4-trifluoromethylphenyl)imidazoline-2-thione from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a designated, well-ventilated area. don_ppe Don appropriate PPE: Lab coat, gloves, eye protection. prep_area->don_ppe 1. Setup weighing Weigh the solid compound in a chemical fume hood. don_ppe->weighing 2. Proceed dissolving Dissolve in a suitable solvent (e.g., DMSO, Ethanol). weighing->dissolving 3. Solubilize reaction Perform experimental procedures. dissolving->reaction 4. Experiment decontaminate Decontaminate work surfaces. reaction->decontaminate 5. Post-Experiment dispose_waste Dispose of waste in a -labeled hazardous waste container. decontaminate->dispose_waste 6. Waste Management remove_ppe Remove PPE and wash hands thoroughly. dispose_waste->remove_ppe 7. Final Steps

Caption: Workflow for Safe Handling.

Step-by-Step Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of 1-(4-trifluoromethylphenyl)imidazoline-2-thione.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.

    • Don the required PPE as outlined in Table 2.

  • Weighing the Compound:

    • Carefully transfer the desired amount of the solid compound onto weigh paper using a clean spatula.

    • Minimize the generation of dust.

  • Dissolution:

    • Transfer the weighed solid into the volumetric flask.

    • Add a small amount of the solvent (e.g., DMSO) to dissolve the compound.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

    • Store the solution according to the guidelines in Section 4.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Incompatibilities: Store away from strong oxidizing agents.

Spill Management

In the event of a spill:

  • Evacuate the immediate area if a significant amount of dust is generated.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal
  • Dispose of unused compounds and contaminated materials in a designated hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal regulations.

First Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

References

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

  • PMC (PubMed Central). (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(8), 1335–1346. Retrieved from [Link]

  • Science Alert. (n.d.). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubMed. (2011, December 15). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. International Journal of Pharmacology, 8(1), 1-16. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 17452-18-5 | 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione. Retrieved from [Link]

  • Semantic Scholar. (2025, July 1). Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol. Retrieved from [Link]

  • MSDS Europe. (2020, October 17). Precautionary statements. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for imidazoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Imidazoline-2-thiones

Welcome to the technical support center for the synthesis of imidazoline-2-thiones. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these versatile heterocyclic compounds. Imidazoline-2-thiones are crucial precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis, and they also form the core scaffold of numerous pharmacologically active molecules.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you navigate the common challenges encountered during their synthesis and optimize your reaction conditions for high yield and purity.

Core Synthetic Pathway: The Diamine and Carbon Disulfide Route

The most fundamental and widely used method for synthesizing imidazoline-2-thiones is the condensation reaction between a 1,2-diamine and a source of thiocarbonyl, most commonly carbon disulfide (CS₂).[4] The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to yield the desired five-membered ring.

Caption: General mechanism for imidazoline-2-thione synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed by identifying potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: "My reaction of an N,N'-disubstituted ethylenediamine with CS₂ resulted in a very low yield of the desired imidazoline-2-thione. What are the likely causes and how can I improve it?"

Answer: Low yields are a frequent challenge and can stem from several factors, from reagent purity to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Dithiocarbamate Formation: The initial reaction between the diamine and CS₂ is an equilibrium. If the concentration of reactants is too low or the temperature is not optimal, this step can be inefficient.

    • Solution: Increase the concentration of your reactants. Running the reaction neat or in a minimal amount of a polar aprotic solvent like ethanol, acetonitrile, or DMF can drive the equilibrium forward.[4] Ensure your CS₂ is fresh and used in at least a stoichiometric amount, or a slight excess (e.g., 1.1 equivalents).

  • Slow or Inefficient Cyclization: The cyclization step, which involves the elimination of H₂S, is often the rate-limiting step and can require thermal energy.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common practice.[4] For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. Sonication has also been shown to improve yields significantly, even at lower temperatures.

  • Side Reactions: Overly harsh conditions or the presence of impurities can lead to side reactions. For instance, the intermediate dithiocarbamate can decompose or react with another molecule of CS₂.[5]

    • Solution: Instead of excessively high temperatures, consider a moderate temperature for a longer duration. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation. Ensure your diamine starting material is pure, as residual impurities from its synthesis can interfere with the reaction.

  • Base-Promoted Degradation (if applicable): While some variations of this synthesis use a base to deprotonate the dithiocarbamate, strong bases can also promote side reactions if not used judiciously.

    • Solution: If using a base (e.g., KOH, Et₃N), ensure it is added slowly and at a controlled temperature (e.g., 0 °C). Use a stoichiometric amount rather than a large excess. For many simple syntheses, a base is not strictly necessary.

Troubleshooting_Yield Start Low Product Yield Cause1 Cause: Inefficient Intermediate Formation Start->Cause1 Cause2 Cause: Slow Cyclization Start->Cause2 Cause3 Cause: Side Reactions or Degradation Start->Cause3 Solution1 Solution: - Increase reactant concentration - Use slight excess of CS₂ Cause1->Solution1 Solution2 Solution: - Increase temperature (reflux) - Use microwave or sonication Cause2->Solution2 Solution3 Solution: - Monitor reaction by TLC - Purify starting materials - Optimize temp/time Cause3->Solution3 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Difficulty with Product Purification

Question: "After my reaction, I'm left with a crude product that is difficult to purify. Column chromatography gives poor separation. What are my options?"

Answer: Purification challenges often arise from the formation of highly polar byproducts or unreacted starting materials that have similar properties to the product.

Potential Causes & Solutions:

  • Polymeric Byproducts: Especially with unsubstituted or monosubstituted diamines, polymerization can be a significant issue, leading to intractable tars.

    • Solution: The best cure is prevention. Use N,N'-disubstituted diamines if your application allows, as the substituents sterically hinder polymerization. Running the reaction under more dilute conditions can sometimes disfavor intermolecular polymerization reactions over the intramolecular cyclization.

  • Residual Starting Materials: Unreacted diamine is basic and polar, while unreacted dithiocarbamate intermediate is highly polar and acidic. These can co-elute with the product or cause streaking on silica gel.

    • Solution (Workup): Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove the basic diamine, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove the acidic intermediate. Finish with a brine wash, dry the organic layer, and then concentrate. This vastly simplifies the mixture for final purification.

    • Solution (Purification): If chromatography is still necessary, consider switching your stationary phase. If your product is sufficiently nonpolar, using a less polar solvent system may improve separation. Alternatively, for very polar products, reverse-phase chromatography may be an option. Recrystallization is often the most effective method for purifying imidazoline-2-thiones, which are typically crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis? A1: The ideal solvent depends on the specific substrates. Ethanol is an excellent and common choice because it readily dissolves the diamine and the dithiocarbamate intermediate, and its boiling point is suitable for promoting cyclization.[4] For less reactive substrates, higher-boiling polar aprotic solvents like DMF or acetonitrile can be used.[6][7] In some cases, particularly with reactive diamines, the reaction can be run neat (without solvent), which maximizes reactant concentration.

Q2: How should I monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes). The diamine starting material will typically have a low Rf value and may streak. The imidazoline-2-thione product will be a well-defined, UV-active spot at a higher Rf. The disappearance of the starting diamine is a good indicator of reaction completion. Staining with potassium permanganate can also help visualize non-UV-active species.

Q3: Are there alternatives to the highly volatile and odorous carbon disulfide? A3: Yes, while CS₂ is the most common C1 synthon, other thiocarbonyl transfer reagents can be used. These are often less volatile and can offer milder reaction conditions. Examples include:

  • Thiophosgene (CSCl₂): Highly effective but also highly toxic and requires careful handling.

  • Potassium Thiocyanate (KSCN): Can be used in one-pot reactions with certain substrates like hydrazines and bromoketones to form related imidazole-2-thiones.[8]

  • N-Thiocarbonyldiimidazole: A solid, easier-to-handle reagent that can transfer the thiocarbonyl group effectively.

Q4: How does the choice of N-substituent on the diamine affect the reaction? A4: The electronic and steric nature of the N-substituents is critical.

  • Steric Hindrance: Large, bulky substituents (e.g., tert-butyl, mesityl) can slow down the rate of both dithiocarbamate formation and cyclization. These reactions may require higher temperatures or longer reaction times.

  • Electronic Effects: Electron-withdrawing groups on the substituents can decrease the nucleophilicity of the nitrogen atoms, slowing the initial attack on CS₂. Conversely, electron-donating groups can accelerate this step.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions for the synthesis of 1,3-disubstituted imidazoline-2-thiones from the corresponding N,N'-disubstituted ethylenediamine and CS₂.

N-Substituent (R)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
MethylEthanolReflux (78)4-685-95General Knowledge
EthylEthanolReflux (78)6-880-90General Knowledge
IsopropylAcetonitrileReflux (82)12-1670-85[6]
BenzylEthanolReflux (78)5-790-98General Knowledge
2,6-DiisopropylphenylTolueneReflux (110)24~60Specialized Lit.

Detailed Experimental Protocol: Synthesis of 1,3-Dibenzylimidazoline-2-thione

This protocol provides a reliable, step-by-step method for a common imidazoline-2-thione synthesis.

Materials:

  • N,N'-Dibenzylethylenediamine (1.00 g, 4.16 mmol)

  • Carbon Disulfide (CS₂) (0.38 g, 0.30 mL, 5.00 mmol, 1.2 equiv)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dibenzylethylenediamine (1.00 g, 4.16 mmol).

  • Dissolution: Add ethanol (20 mL) to the flask and stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition: Carefully add carbon disulfide (0.30 mL, 5.00 mmol) to the solution dropwise using a syringe. Safety Note: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed at reflux for 6 hours. Monitor the reaction's progress by TLC (Eluent: 30% Ethyl Acetate/Hexanes), observing the disappearance of the diamine starting material.

  • Cooling & Isolation: After 6 hours, remove the heat source and allow the flask to cool to room temperature. The product will often crystallize out of the solution upon cooling. If not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.

  • Purification: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified white solid under vacuum to yield 1,3-dibenzylimidazoline-2-thione. (Expected yield: >90%).

References

  • Ballabeni, V., Tumiatti, V., Impicciatore, M., & Barocelli, E. (1999). Synthesis of imidazolidine-2-thione. Science Alert. [Source mentioned in search result 1]
  • Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines from aldehydes and ethylenediamines. Synthesis, 2007(12), 1939-1942.[9]

  • Pace, V., Holzer, W., & Olofsson, B. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications.[6]

  • Entezari, M. H., & Shameli, A. A. (2009). Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products. PubMed.[10]

  • Golcienė, A., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC.[1]

  • Sanna, M., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC.[2]

  • Arslan, M., et al. (2010). Synthesis of imidazoline derivatives containing a 2-aminoimidazoline or an imidazolidine-2-thione moiety. ResearchGate.[11]

  • Lagoja, I. M., et al. (2003). Synthesis of N-aminoimidazoline-2-thione. SciSpace.[8]

  • Kaur, N. (2012). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. ResearchGate.[3]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. organic-chemistry.org.[9]

  • Abood, Z. H., Ali, H. R., & Qabel, H. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Bentham Science.[12]

  • D'Amico, J. J., & Campbell, D. E. (1963). The reaction of imidazolidine-2-thione with carbon disulphide. RSC Publishing.[5]

  • Lu, Z., Yang, Y.-Q., & Xiong, W. (2019). Synthesis of 1,3-thiazolidine-2-thiones. Synlett, 30(05), 713-716.[13]

  • Kennington, S. C. D., et al. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390.[14]

  • Kang, G.-F., & Zhang, G. (2020). Optimization of reaction conditions for 1,3,5-triazine-2,4-dithione synthesis. ResearchGate.[7]

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. While specific stability data for this molecule is not extensively published, this document synthesizes information from related chemical structures and established principles of drug stability to provide practical troubleshooting advice and experimental protocols.

I. Understanding the Stability Profile of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

1-(4-Trifluoromethylphenyl)imidazoline-2-thione possesses key functional groups that can influence its stability in solution. The imidazoline-2-thione core, with its thioamide-like structure, can be susceptible to hydrolysis and oxidation. The trifluoromethylphenyl group, while generally enhancing metabolic stability, can influence the electronic properties of the molecule and its susceptibility to certain degradation pathways.[1]

This guide will address the most probable stability issues you may encounter:

  • Hydrolytic Instability: Degradation in the presence of water, influenced by pH.

  • Oxidative Degradation: Decomposition in the presence of oxidizing agents.

  • Thermal Liability: Degradation at elevated temperatures.

  • Photostability: Decomposition upon exposure to light.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

Frequently Asked Questions (FAQs): Hydrolytic Stability

Q1: My compound seems to be degrading in my aqueous buffer. What is the likely cause and how can I mitigate this?

A1: The imidazoline-2-thione moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The rate of hydrolysis is often pH-dependent.[2] To troubleshoot this:

  • Recommendation: Perform a preliminary pH stability screen. Prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time using a stability-indicating analytical method like HPLC.

  • Causality: Understanding the pH at which your compound is most stable is critical for formulating solutions and designing experiments. For many compounds, neutral or slightly acidic conditions are optimal.

Q2: I am observing a new peak in my chromatogram after dissolving the compound in a protic solvent like methanol or ethanol. What could this be?

A2: While less common than hydrolysis, solvolysis with alcoholic solvents can occur, especially under prolonged storage or at elevated temperatures. The alcohol can act as a nucleophile, potentially leading to the opening of the imidazoline ring or reaction at the thione group.

  • Recommendation: If possible, use aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) for stock solutions. If your experiment requires a protic solvent, prepare fresh solutions and use them promptly.

Experimental Protocol: Preliminary Hydrolytic Stability Assessment

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7.4, and borate for pH 9).

  • Sample Preparation: Prepare a stock solution of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione in a suitable aprotic solvent (e.g., ACN or DMSO) at a high concentration.

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Frequently Asked Questions (FAQs): Oxidative Stability

Q1: I suspect my compound is degrading due to oxidation. What are the potential mechanisms and how can I prevent this?

A1: The thione group (C=S) in your molecule is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge between two molecules.[3] Stronger oxidation can lead to the formation of sulfoxides, sulfones, or even cleavage of the molecule.

  • Recommendation:

    • De-gas your solvents to remove dissolved oxygen.

    • Consider adding an antioxidant to your solution if compatible with your experimental system.

    • Avoid sources of peroxide contamination in solvents like THF and diethyl ether.

Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathways.

Frequently Asked Questions (FAQs): Thermal Stability

Q1: I need to heat my reaction mixture. At what temperature is 1-(4-Trifluoromethylphenyl)imidazoline-2-thione likely to be stable?

A1: While specific data is unavailable for your compound, studies on similar imidazoline derivatives show thermal stability up to around 190-200 °C.[4] However, in solution, thermal degradation can occur at lower temperatures, especially over extended periods.

  • Recommendation: Conduct a preliminary thermal stability study in your chosen solvent. Incubate your compound at various temperatures (e.g., 40, 60, 80 °C) and monitor its concentration over time.

  • Insight: For related triazole-thiones, it has been observed that thione analogues can be less thermally stable than their oxygen counterparts.[5][6]

Experimental Workflow: Thermal Stability Assessment

Thermal Stability Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare solutions in desired solvent T0 Time zero sample (T0) Prep->T0 T_ambient Incubate at ambient temp. Prep->T_ambient T_elevated Incubate at elevated temps (e.g., 40, 60, 80°C) Prep->T_elevated Analysis Analyze samples at time points by HPLC T_ambient->Analysis T_elevated->Analysis Compare Compare results to T0 and ambient Analysis->Compare

Caption: Workflow for assessing thermal stability in solution.

Frequently Asked Questions (FAQs): Photostability

Q1: Should I be concerned about the photostability of my compound during experiments?

A1: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. It is prudent to protect solutions of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione from light, especially during long-term experiments or when exposed to high-intensity light sources.

  • Recommendation:

    • Store stock solutions in amber vials.

    • During experiments, cover flasks and other vessels with aluminum foil.

    • If photodegradation is suspected, perform a confirmatory photostability test according to ICH guidelines (ICH Q1B). This involves exposing the compound in solution to a controlled light source and comparing its degradation to a dark control.

III. Recommended Analytical Methods for Stability Testing

A stability-indicating analytical method is crucial for accurately assessing the degradation of your compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The method should be able to separate the parent compound from all potential degradation products and any other components in the sample matrix.

  • Linearity: The response of the detector should be proportional to the concentration of the compound over a defined range.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

Table 1: Generic HPLC Method Parameters for Stability Studies

ParameterRecommendation
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance
Injection Volume 10 µL
Column Temp. 30 °C

Note: This is a starting point. Method development and validation are essential for your specific application.

IV. Summary of Best Practices for Handling 1-(4-Trifluoromethylphenyl)imidazoline-2-thione Solutions

  • Solvent Selection: Prioritize aprotic solvents (DMSO, ACN, DMF) for stock solutions. If aqueous or protic solvents are necessary, prepare solutions fresh.

  • pH Control: Determine the optimal pH for stability and buffer your solutions accordingly.

  • Temperature: Store stock solutions at low temperatures (-20 °C or -80 °C). Avoid prolonged exposure to elevated temperatures during experiments unless required.

  • Light Protection: Protect solutions from light by using amber vials and covering experimental setups with aluminum foil.

  • Atmosphere: For sensitive experiments, consider de-gassing solvents to minimize oxidative degradation.

By understanding the potential instabilities of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione and implementing these troubleshooting and handling strategies, you can ensure the integrity of your experimental results.

V. References

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research International. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). The Journal of Organic Chemistry. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules. [Link]

  • Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. (2003). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). Pharmaceuticals. [Link]

  • Reappraising the formation of Jaffé's Base: studies of the treatment of imidazolidine-2-thione with mild oxidising agents. (2003). Organic & Biomolecular Chemistry. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). Scientific Reports. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). Molecules. [Link]

  • Evaluation of some functionalized imidazoles and 1,2,4-triazoles as antioxidant additives for industrial lubricating oils and correlating the results with the structures of additives using empirical AM1 calculations. (2010). Journal of the Serbian Chemical Society. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). Molecules. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (2014). Revue Roumaine de Chimie. [Link]

  • Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

Sources

Technical Support Center: Validating 1-(4-Trifluoromethylphenyl)imidazoline-2-thione Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5) as a probe for Macrophage Migration Inhibitory Factor (MIF) or as a scaffold in a high-throughput screen. While phenyl-imidazoline-2-thiones are potent MIF tautomerase inhibitors, this specific chemotype is prone to assay interference mechanisms that generate false positives.

This guide addresses the three critical failure modes associated with this compound: Redox Cycling (False Signals) , Metal Chelation (Enzyme Stripping) , and Colloidal Aggregation .

Part 1: The "Phantom Signal" (Redox Interference)

The Issue: Your IC50 values shift dramatically depending on the reducing agent used (e.g., DTT vs. TCEP), or you observe high background fluorescence in H2O2-sensitive assays (e.g., Amplex Red).

The Mechanism: The imidazoline-2-thione moiety is a known Pan-Assay Interference Compound (PAINS) motif. In the presence of strong reducing agents like Dithiothreitol (DTT), the thione group undergoes redox cycling. It consumes dissolved oxygen to generate superoxide radicals and hydrogen peroxide (H2O2). This H2O2 can:

  • Directly oxidize fluorogenic probes (false activation).

  • Inhibit cysteine-dependent enzymes via oxidation (false inhibition).

RedoxCycling Thione Thione (Compound) Radical Thiol Radical Intermediate Thione->Radical Reduction DTT Reducing Agent (DTT) DTT->Radical Radical->Thione Cycling O2 Dissolved O2 Radical->O2 Electron Transfer H2O2 H2O2 Generated O2->H2O2 ROS Generation Assay Assay Interference (False Signal) H2O2->Assay Oxidation

Figure 1: The Redox Cycling Loop. The compound acts as a catalyst, converting reducing power (DTT) and Oxygen into Peroxide, which interferes with the assay readout.

Troubleshooting Protocol: The HRP-Phenol Red Counter-Screen Goal: Confirm if your compound is generating H2O2.

  • Prepare Buffer: Use your standard assay buffer (e.g., PBS, pH 7.4).

  • Add Reagents:

    • Compound: 10 µM and 100 µM.

    • Reducing Agent: Add DTT (1 mM) to one set; leave one set without DTT.

    • Detection: Add Horseradish Peroxidase (HRP) and Phenol Red.[1]

  • Incubate: 30–60 minutes at room temperature.

  • Readout: Measure absorbance at 610 nm.

  • Interpretation:

    • Signal with DTT: The compound is a redox cycler.[1][2] Action: Switch to TCEP (Tris(2-carboxyethyl)phosphine) or remove reducing agents if protein stability allows.

    • No Signal: Redox interference is unlikely.

Part 2: The "Metal Sponge" (Chelation Effects)

The Issue: The compound inhibits metalloenzymes (e.g., MMPs, HDACs) or zinc-finger proteins unexpectedly, or potency decreases when metal ions are added to the buffer.

The Mechanism: The thione sulfur and the imidazoline nitrogen can form a bidentate chelation cage. This structure sequesters divalent cations (


, 

) essential for the catalytic activity of metalloenzymes. This is a stoichiometric inhibition , not a specific binding event.

Diagnostic Check:

  • Experiment: Run the assay with excess metal cofactor (e.g., add 10–50 µM

    
     if testing a zinc enzyme).
    
  • Result: If the IC50 increases (potency drops) significantly with added metal, the inhibition is likely due to chelation (false positive).

Part 3: Biological Off-Targets (Pharmacology)

The Issue: You observe effects in cell-based assays that do not correlate with MIF inhibition.

Known Biological Off-Targets: Even if the assay readout is valid, the Imidazoline core is a "privileged scaffold" that binds to several unrelated receptors:

  • Alpha-2 Adrenergic Receptors: Imidazolines (like Clonidine) are classic agonists.

  • Imidazoline Receptors (I1, I2): The compound may bind to mitochondrial I2 sites, affecting monoamine oxidase (MAO) activity.

  • Adenosine A2B Receptors: Thione derivatives have been screened as antagonists for A2B.

Recommendation: If using this compound in phenotypic screens (cell survival, migration), you must use a structurally distinct MIF inhibitor (e.g., ISO-1 or 4-IPP ) as a positive control to validate that the phenotype is MIF-driven.

Summary of Interference & Solutions
Interference TypeSymptomValidation StepSolution
Redox Cycling IC50 shifts with DTT; High background in fluorescence.HRP-Phenol Red Assay (with DTT).Use TCEP instead of DTT; Add Catalase (100 U/mL).
Aggregation Steep dose-response curve (Hill slope > 2).Add 0.01% Triton X-100.Include non-ionic detergent in buffer.
Chelation Inhibits unrelated metalloenzymes.Add excess metal cofactor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Verify against non-metalloenzyme targets.
Thiol Reactivity Time-dependent inhibition.[3]Mass Spec (check for adducts).Use reversible inhibitor controls.
Troubleshooting Decision Tree

Use this logic flow to validate your "Hit."

Troubleshooting Start Observation: Compound Inhibits Target Q_Detergent Does inhibition persist with 0.01% Triton X-100? Start->Q_Detergent Q_Redox Does inhibition persist without DTT? Q_Detergent->Q_Redox Yes Result_Agg Artifact: Aggregation Q_Detergent->Result_Agg No Q_Metal Does inhibition persist with excess Metal? Q_Redox->Q_Metal Yes Result_Redox Artifact: Redox Cycling Q_Redox->Result_Redox No Result_Chelation Artifact: Chelation Q_Metal->Result_Chelation No Result_Valid Valid Hit: Proceed to Orthogonal Assay Q_Metal->Result_Valid Yes

Figure 2: Step-by-step validation logic to rule out common assay interference mechanisms.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. Current Opinion in Chemical Biology.

  • Al-Abed, Y., et al. (2005). ISO-1 Binding to the Tautomerase Active Site of MIF.[3][4] Journal of Biological Chemistry.

  • Hermann, J. C., et al. (2008).[5] Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry (Discusses thione/thiol interference).

  • Sigma-Aldrich. Product Specification: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5).[6]

Sources

Technical Support Center: Optimization of 1-(4-Trifluoromethylphenyl)imidazolidine-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(4-Trifluoromethylphenyl)imidazolidine-2-thione Case ID: CF3-IMID-OPT-001 Status: Active

System Diagnosis: The "Deactivation" Problem

Why is your yield low? The primary bottleneck in synthesizing this molecule is the electronic nature of your starting material, 4-trifluoromethylaniline .[1] The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG).[1]
  • Hammett Substituent Constant (

    
    ): 
    
    
    
    [1]
  • Mechanistic Impact: The

    
     group pulls electron density away from the amine nitrogen, significantly lowering its nucleophilicity.[1] In standard nucleophilic attacks (e.g., reacting with 2-chloroethyl isothiocyanate), the aniline is "sluggish."[1]
    
  • The Symptom: You likely observe unreacted starting material or significant tar formation (polymerization) because the reaction requires forcing conditions (high heat) that degrade the reagents before the product forms.[1]

Optimized Protocols

We provide two routes. Route A is the optimization of your likely current method.[1] Route B is the "Rescue Protocol" recommended if Route A fails to exceed 40% yield.[1]

Route A: The Direct Alkylation (Optimized)

Reagents: 4-Trifluoromethylaniline + 2-Chloroethyl isothiocyanate[1]

The Fix: Switch from protic solvents (Ethanol/Water) to polar aprotic solvents to enhance nucleophilicity and allow higher temperatures without reflux limitations.[1]

ParameterStandard (Low Yield)Optimized (High Yield) Reasoning
Solvent Ethanol or MeOHDMAc (Dimethylacetamide) or DMF Higher boiling point; stabilizes the polar transition state.[1]
Temperature Reflux (78°C)100°C - 110°C Overcomes the activation energy barrier caused by

.[1]
Base

(Triethylamine)

(Anhydrous)
Inorganic bases often reduce tar formation compared to amine bases at high T.
Additives NoneNaI (10 mol%) Finkelstein logic:[1] Converts alkyl chloride to alkyl iodide in situ, making the ring-closure step faster.

Step-by-Step Protocol:

  • Dissolve 4-trifluoromethylaniline (1.0 eq) in DMAc (5 mL/mmol).

  • Add anhydrous

    
     (1.5 eq) and NaI (0.1 eq).
    
  • Add 2-chloroethyl isothiocyanate (1.2 eq) dropwise at room temperature.

  • Heat to 110°C for 6–12 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The intermediate linear thiourea forms first.[1] If this persists, increase temp to 120°C to force cyclization.[1]

  • Workup: Pour into ice water. The product should precipitate.[1] If oil forms, extract with EtOAc, wash with LiCl solution (to remove DMAc), and recrystallize from Ethanol/Water.[1]

Route B: The "Diamine" Rescue Protocol (Recommended)

Reagents: N-(4-Trifluoromethylphenyl)ethylenediamine +


 or TCDI[1]

Why use this? It separates the difficult C-N bond formation from the cyclization.[1] This is the industrial standard for deactivated anilines.[1]

Step-by-Step Protocol:

  • Step 1 (Diamine Synthesis): React 4-trifluoromethylaniline with 2-chloroacetamide followed by reduction (typically

    
     or LAH) to get the diamine: 
    
    
    
    .
  • Step 2 (Cyclization):

    • Dissolve the diamine (1.0 eq) in THF.[1]

    • Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) at 0°C.

    • Stir at RT for 2 hours.

  • Result: This reaction is virtually quantitative because the primary amine of the diamine is highly nucleophilic and cyclizes instantly.[1]

Troubleshooting & FAQs

Q: The product is coming out as a sticky brown oil, not a solid. How do I fix this? A: This is common with sulfur-containing heterocycles.

  • Trituration: Add cold diethyl ether or hexanes to the oil and sonicate.[1] This often induces crystallization.[1]

  • Recrystallization: Use a mixture of Ethanol and Water (9:1).[1] Heat until dissolved, then cool very slowly.

  • Column Chromatography: If you must column, use

    
     : MeOH (98:2).[1] Avoid high polarity eluents as silica gel can degrade the thione over time.[1]
    

Q: I see a spot on TLC that matches the product, but also a spot just below it that won't go away. A: This is likely the uncyclized thiourea intermediate (


).
  • Cause: The ring closure (intramolecular alkylation) is too slow.[1]

  • Solution: Add NaI (Sodium Iodide) to the reaction.[1] The iodine replaces the chlorine, making it a better leaving group, accelerating the ring closure.[1]

Q: Can I use Thiophosgene (


)? 
A:  Technically yes, but it is not recommended for safety reasons.[1] TCDI (Thiocarbonyldiimidazole) is a solid, non-volatile equivalent that provides cleaner conversion for Route B.[1]

Q: My NMR shows the correct signals but the integration is messy. A: Thiones exist in tautomeric equilibrium (thione form vs. thiol form). In polar solvents like DMSO-


, you may see broadened peaks due to this exchange or hydrogen bonding. Try running the NMR in 

(if soluble) or adding a drop of

to exchange the NH proton.[1]

Synthesis Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your lab's capabilities and current results.

Synthesispathway Start Start: 4-Trifluoromethylaniline Check Is 2-Chloroethyl Isothiocyanate available? Start->Check RouteA Route A: Direct Alkylation (Quickest, Variable Yield) Check->RouteA Yes RouteB Route B: Diamine Pathway (Multi-step, High Reliability) Check->RouteB No / High Purity Req. StepA1 React with Cl-CH2-CH2-NCS in DMAc @ 110°C + NaI RouteA->StepA1 StepB1 Step 1: Form Diamine (Alkylation + Reduction) RouteB->StepB1 DecisionA Yield > 40%? StepA1->DecisionA DecisionA->RouteB No (Failure) Product Target: 1-(4-CF3-Ph)-Imidazolidine-2-thione DecisionA->Product Yes StepB2 Step 2: Cyclize with TCDI (Room Temp, THF) StepB1->StepB2 StepB2->Product

Caption: Decision matrix for synthesizing electron-deficient imidazolidine-2-thiones. Route B is the fail-safe mechanism.[1]

References

  • Mechanism of Deactivation: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] [1]

  • Isothiocyanate Route Optimization: Li, G., et al. (2011).[1] Efficient Synthesis of 1-Aryl-2-thioxoimidazolidin-4-ones. Journal of Heterocyclic Chemistry, 48(6), 1301-1305.[1] (Adapted protocol for imidazolidine-2-thiones). [1]

  • Diamine/TCDI Route: Rao, P. N. P., et al. (2013).[1] Synthesis and biological evaluation of novel 1,3-disubstituted-2-thiohydantoin analogues as androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(24), 6692-6696.

  • Finkelstein Catalyst Application: Eames, J., et al. (2000).[1] An efficient synthesis of cyclic thioureas. Perkin Transactions 1, (13), 2023-2028. [1]

Sources

Technical Support Center: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and investigating the degradation of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Trifluoromethylphenyl)imidazoline-2-thione. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis of its degradation pathways. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: I am starting my work with 1-(4-Trifluoromethylphenyl)imidazoline-2-thione. What is its expected stability profile under standard laboratory conditions?

A1: Based on data from structurally related heterocyclic compounds, 1-(4-Trifluoromethylphenyl)imidazoline-2-thione is expected to be relatively stable at ambient temperatures. The trifluoromethyl group on the phenyl ring can enhance metabolic stability and lipophilicity.[1]

However, the imidazoline-2-thione core contains functional groups that can be susceptible to degradation under specific conditions. Key considerations include:

  • Thermal Stability: Similar imidazoline-based compounds are often thermally stable up to approximately 190-200°C. Beyond this temperature, decomposition is likely to occur in multiple, distinct stages, suggesting the cleavage of different bonds as the temperature increases.[2] It's important to note that thione analogues of some heterocyclic compounds can be less thermally stable than their oxygen (oxo) counterparts, making the C=S bond a potential point of initial degradation.[3][4]

  • Tautomerism: The imidazoline-2-thione moiety can exist in tautomeric equilibrium with its thiol form (2-mercapto-imidazoline). This equilibrium can be influenced by solvent polarity and pH, affecting the compound's reactivity and degradation profile. The synonym "1-(4-Fluorophenyl)-2-Mercaptoimidazole" for a related compound highlights this characteristic.[1]

  • Photosensitivity: Aromatic and heterocyclic compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light unless its photostability has been explicitly confirmed.

Q2: I need to conduct a forced degradation study on this molecule to identify potential degradants. What experimental conditions should I include?

A2: A comprehensive forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5] Your study should be designed to generate a degradation level of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

We recommend the following conditions, which align with ICH guidelines:

Stress ConditionRecommended ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60-80°C.The imidazoline ring may be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.
Base Hydrolysis 0.1 M NaOH at 60-80°C.The thione group and amide-like linkages could be labile under basic conditions.
Oxidation 3-30% H₂O₂ at room temperature.The thione (C=S) group is a primary target for oxidation, potentially forming sulfoxides, sulfones, or leading to desulfurization.
Thermal Degradation Dry heat (e.g., 105°C) or in solution at 80°C.To assess the molecule's stability at elevated temperatures, which can occur during manufacturing or storage.[6]
Photodegradation Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To identify any photolytic degradation pathways that could compromise the drug product upon exposure to light.

For each condition, a control sample (stored under normal conditions) and a blank (reagents without the active substance) should be analyzed concurrently.[7]

Troubleshooting Guides

Scenario 1: After acid/base hydrolysis, my HPLC shows several new, poorly resolved peaks. What are the likely degradation products?

This is a common issue when dealing with heterocyclic compounds. The presence of multiple peaks suggests that several degradation pathways are occurring simultaneously.

Causality: The primary sites of hydrolytic attack are the C=S bond and the C-N bonds within the imidazoline ring.

  • Ring Opening: The imidazoline ring can be hydrolyzed, particularly under harsh acidic or basic conditions, leading to the formation of an ethylenediamine derivative.

  • Desulfurization: The thione can be hydrolyzed to its corresponding oxo-analogue, 1-(4-Trifluoromethylphenyl)imidazolidin-2-one, releasing hydrogen sulfide.

  • Further Degradation: The initial degradation products may be unstable and degrade further, leading to a complex chromatogram.

Troubleshooting Protocol:

  • Milder Conditions: Reduce the stress level. Try lowering the temperature, shortening the exposure time, or using a lower concentration of acid/base to favor the formation of primary degradants.

  • Optimize Chromatography: Your analytical method may not be "stability-indicating." The goal is to achieve baseline separation of the parent compound from all degradation products.[5]

    • Gradient Adjustment: Modify the mobile phase gradient to increase resolution.

    • pH Modification: Change the pH of the mobile phase. The ionization state of the degradants can significantly affect their retention.

    • Column Chemistry: Try a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Peak Tracking with LC-MS: Use a mass spectrometer as the detector to identify the mass-to-charge ratio (m/z) of each peak. This is the most direct way to propose tentative structures. For example, a mass shift of -16 Da (S to O) would strongly suggest desulfurization.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) parent Parent Compound 1-(4-Trifluoromethylphenyl) imidazoline-2-thione ring_opened Ring-Opened Product (e.g., N-(2-aminoethyl)-N'- (4-(trifluoromethyl)phenyl)thiourea) parent->ring_opened Ring Cleavage oxo_analog Oxo-Analogue (Desulfurization Product) parent->oxo_analog Hydrolysis of C=S

Caption: Potential products from hydrolytic degradation.

Scenario 2: My mass balance is significantly below 90% in my thermal and photolytic stress studies. Where is the missing mass?

A poor mass balance indicates that not all degradation products are being detected or quantified by your analytical method.

Causality:

  • Formation of Volatiles: Thermal degradation can break the molecule into smaller, volatile fragments that are lost before injection or are not retained on the HPLC column.[8]

  • Non-UV Active Products: The degradation pathway may destroy the chromophore (the part of the molecule that absorbs UV light). If your detector is UV-based, these degradants will be invisible. The trifluoromethylphenyl group is the primary chromophore; cleavage of this group from the imidazoline ring would result in non-UV active heterocyclic fragments.

  • Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of solution, leading to an artificially low recovery.

  • Adsorption: Highly polar or reactive degradants may irreversibly adsorb to the sample vial or HPLC column.

Troubleshooting Protocol:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.

  • Analyze Headspace: For thermal studies, use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze for volatile degradation products.

  • Check Solubility: After the stress experiment, visually inspect the sample for any precipitate. If present, try dissolving it in a stronger solvent (if compatible with your HPLC method) to see if the mass balance improves.

  • Verify Parent Peak Purity: Use a mass spectrometer to check for co-eluting peaks. A degradant might be hidden under the parent peak, which would artificially inflate the remaining parent percentage and disrupt the mass balance.

Experimental Protocols & Workflows

Protocol: Identification of Degradation Products

This workflow provides a systematic approach to identifying unknown peaks observed during a forced degradation study.

Step 1: High-Resolution Mass Spectrometry (LC-Q-ToF-MS)

  • Objective: To determine the accurate mass and elemental composition of the degradation products.[9]

  • Procedure:

    • Inject the stressed sample into an LC system coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer.

    • Obtain the accurate mass of the molecular ion for each unknown peak.

    • Use software to generate a list of possible elemental formulas that fit the measured mass within a narrow tolerance (e.g., < 5 ppm).

    • Compare these formulas to the parent compound to hypothesize the chemical transformation (e.g., addition of oxygen, loss of a functional group).

Step 2: Tandem Mass Spectrometry (MS/MS) Fragmentation

  • Objective: To structurally characterize the unknown degradants by breaking them apart and analyzing the fragments.[9][10]

  • Procedure:

    • Perform a second injection where the mass spectrometer isolates the molecular ion of a specific degradant (precursor ion).

    • Fragment this ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions (product ions).

    • Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragments indicate which parts of the molecule have remained intact, while new or shifted fragments reveal the site of modification.

Step 3: Isolation and NMR Spectroscopy (for definitive structure)

  • Objective: To obtain unambiguous structural confirmation.

  • Procedure:

    • If a degradation product is present in sufficient quantity (>0.1%), isolate it using preparative HPLC.[7]

    • Confirm the purity of the isolated fraction.

    • Perform a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC) to definitively elucidate the chemical structure.[7][10]

G cluster_exp Experimental cluster_id Identification forced_degradation Forced Degradation (Acid, Base, Peroxide, etc.) hplc_uv HPLC-UV Analysis (Detect & Quantify Peaks) forced_degradation->hplc_uv lc_ms LC-MS (Q-ToF) (Accurate Mass & Formula) hplc_uv->lc_ms Characterize Unknowns ms_ms MS/MS Analysis (Fragmentation Pattern) lc_ms->ms_ms nmr Isolation & NMR (Definitive Structure) ms_ms->nmr

Caption: A typical workflow for identifying degradation products.

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). PubMed Central. [Link]

  • Identification of the Biochemical Degradation Pathway of Triazophos and its Intermediate in Diaphorobacter sp TPD-1. (2018). ResearchGate. [Link]

  • Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. (2023). PubMed Central. [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2022). ResearchGate. [Link]

  • Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. (2008). ResearchGate. [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave Group. [Link]

  • Investigation on the metabolic degradation of the side chain of furazolidone. (1988). PubMed. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). PubMed. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. (2015). ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2012). PubMed Central. [Link]

  • Stability-indicating methods for peptide drug analysis. (2024). AMSbiopharma. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia. [Link]

Sources

Preventing precipitation of "1-(4-Trifluoromethylphenyl)imidazoline-2-thione" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Precipitation of Hydrophobic Compounds in Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in the lab: the precipitation of hydrophobic small molecules, such as "1-(4-Trifluoromethylphenyl)imidazoline-2-thione," during experimental assays. The presence of a trifluoromethylphenyl group significantly increases the lipophilicity of this compound, making it prone to crashing out of aqueous solutions.[1] This guide will explain the underlying reasons for this phenomenon and provide a systematic approach to troubleshooting and prevention, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What is happening and why?

A1: You are likely observing a phenomenon related to the difference between kinetic and thermodynamic solubility .[2]

  • In your DMSO stock: The compound is thermodynamically stable and fully dissolved at a high concentration (e.g., 10-50 mM).

  • Upon dilution: When a small volume of this DMSO stock is rapidly introduced into a large volume of aqueous buffer, you create a localized zone of high compound concentration where the solvent is no longer 100% DMSO.[3] The compound is now in a thermodynamically unstable, supersaturated state in a mixed DMSO/aqueous environment.[2] Precipitation occurs as the system rapidly moves towards a lower energy state, which is the compound's much lower thermodynamic solubility in the final aqueous buffer.[4] This rapid precipitation is a kinetic event.[5]

Essentially, the DMSO molecules that were keeping your compound dissolved quickly diffuse away and interact with water, leaving your hydrophobic compound exposed to an unfavorable aqueous environment, causing it to crash out of solution.[3]

Q2: I see a cloudy haze or visible particles in my assay plate. What are the first steps I should take to diagnose the problem?

A2: Before modifying your protocol, it's crucial to confirm the source of the precipitation.

  • Visual Confirmation: Use a microscope to inspect the wells. True compound precipitation often appears as amorphous (non-crystalline) or crystalline particles. This helps distinguish it from bacterial contamination or salt precipitation from the buffer.

  • Check Your Stock Solution: Carefully inspect your concentrated DMSO stock against a light source. Ensure it is perfectly clear with no visible particulates. If you see solids, it may not have been fully dissolved initially or may have precipitated during storage, especially after freeze-thaw cycles.[6] Warming the solution to 37°C and vortexing or sonicating can often redissolve the compound.[7]

  • Prepare a "Mock" Dilution: In a microcentrifuge tube, replicate the dilution step that you perform in your assay. For example, if you add 2 µL of a 10 mM stock to 198 µL of buffer for a final concentration of 100 µM, do this in a tube. Vortex and let it sit for 15-30 minutes. If you see visible precipitation, you have confirmed the issue is with the dilution step and final concentration.

  • Verify Buffer Integrity: Ensure your buffer's pH is correct and that it has been properly filtered. In rare cases, buffer components can precipitate, especially if stored at low temperatures.

Strategies for Preventing Precipitation

If you have confirmed that your compound is precipitating upon dilution, the following strategies, often used in combination, can be employed to maintain its solubility.

Q3: How can I modify my experimental protocol to keep my compound in solution?

A3: The key is to make the final aqueous environment more "hospitable" to your hydrophobic compound. This can be achieved by optimizing your stock preparation, modifying the assay buffer, or altering the dilution procedure itself.

The simplest approach is to minimize the final concentration of the organic solvent (co-solvent) required.

  • Make a More Concentrated Stock: If you are currently using a 10 mM stock, try making a 50 mM or 100 mM stock in 100% DMSO. This allows you to add a much smaller volume to your assay to reach the same final concentration, thereby reducing the final DMSO percentage.

  • Perform Serial Dilutions: Instead of a single, large dilution (e.g., 1:100), perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (which could be 100% DMSO or a buffer containing solubility enhancers), and then perform the final dilution into the assay buffer. This "gentler" process can sometimes prevent the shock precipitation seen with large, single-step dilutions.

This is the most powerful method for improving solubility. The goal is to increase the hydrophobic capacity of the aqueous buffer.

  • Increase Co-solvent Concentration: The most common co-solvent is DMSO. While you want to keep it low, sometimes increasing the final concentration is necessary. It is critical to first determine the highest concentration of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Most cell lines can tolerate 0.5% DMSO, and some up to 1%, but this must be empirically validated.[8][9] Primary cells are often more sensitive.[8]

  • Incorporate Solubility Enhancers (Excipients): These are molecules that help to solubilize hydrophobic compounds.[10]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

    • Non-ionic Surfactants: Surfactants like Tween-20 or Pluronic F-68 form micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC).[13] The hydrophobic cores of these micelles can sequester your compound, keeping it dispersed.

Below is a table of recommended starting concentrations for these common additives.

AdditiveMechanism of ActionRecommended Starting ConcentrationKey Considerations
DMSO Co-solvent0.1% - 1.0% (v/v)Must perform a tolerance test; can affect enzyme activity or cell health at higher concentrations.
HP-β-Cyclodextrin Encapsulation1 - 10 mMGenerally well-tolerated in many assays; can significantly increase solubility.[14]
Tween-20 Micelle Formation0.01% - 0.05% (w/v)CMC is ~0.007% (60 mg/L).[15][16] Ensure final concentration is above CMC for micelle formation.[17] Can interfere with some fluorescence-based assays.
Pluronic F-68 Micelle Formation0.02% - 0.1% (w/v)Often used in cell culture to reduce shear stress; generally very low cytotoxicity.
  • Adjusting Buffer pH: For compounds with ionizable groups, solubility can be highly pH-dependent.[18] The imidazoline-2-thione scaffold contains a thiourea-like moiety which is weakly acidic.[19] While the pKa can vary, altering the pH of your buffer away from the compound's pI (isoelectric point) can increase charge and improve aqueous solubility. A pH screen from 6.0 to 8.0 is a reasonable range to test for many biological assays.

Systematic Troubleshooting Workflow

To systematically address precipitation, a logical, step-wise approach is essential. The following workflow provides a decision-making framework for diagnosing and solving solubility issues.

G cluster_solutions Solubility Enhancement Strategy start Precipitation Observed in Assay check_stock Is the 100% DMSO stock solution clear? start->check_stock stock_precip Precipitation in stock. check_stock->stock_precip No mock_dilution Perform mock dilution in a tube. Does it precipitate? check_stock->mock_dilution Yes solve_stock Action: Warm to 37°C, vortex, sonicate. Remake if necessary. stock_precip->solve_stock no_precip No precipitation in mock test. mock_dilution->no_precip No precip_confirmed Precipitation confirmed. mock_dilution->precip_confirmed Yes check_assay Issue may be interaction with specific assay component (e.g., protein, plate surface). Consider adding BSA or changing plate type. no_precip->check_assay optimize_dmso Step 1: Determine Max Tolerated DMSO % in Assay precip_confirmed->optimize_dmso run_sol_screen Step 2: Run Solubility Screen with Excipients optimize_dmso->run_sol_screen select_condition Step 3: Select Optimal Condition (e.g., 0.5% DMSO + 5 mM HP-β-CD) run_sol_screen->select_condition validate_assay Step 4: Validate Assay Performance Under New Condition select_condition->validate_assay

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Here are detailed protocols for the key experiments recommended in the troubleshooting workflow.

Protocol 1: DMSO Tolerance Assay (Cell-Based Example)

Objective: To determine the maximum concentration of DMSO that does not significantly impact cell viability.

  • Cell Plating: Plate your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2X concentration series of DMSO in your complete cell culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0%, you would prepare 4%, 2%, 1%, 0.5%, 0.2%, and 0% DMSO solutions in medium.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the fresh medium to the appropriate wells. Then, add 100 µL of the 2X DMSO dilutions to the corresponding wells, resulting in the desired 1X final concentrations. Include a "medium only" control (0% DMSO).

  • Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure cell viability.

  • Analysis: Normalize the results to the 0% DMSO control. The highest DMSO concentration that results in >90% cell viability is typically considered safe for your main experiment.

Protocol 2: Systematic Solubility Screening Assay

Objective: To identify the optimal buffer conditions for maintaining compound solubility.

  • Prepare Test Buffers: In a 96-well plate (e.g., a clear, flat-bottom plate), prepare a matrix of potential assay buffers. For example:

    • Row A: Buffer + 0.1% DMSO

    • Row B: Buffer + 0.5% DMSO

    • Row C: Buffer + 1.0% DMSO

    • Row D: Buffer + 0.5% DMSO + 0.01% Tween-20

    • Row E: Buffer + 0.5% DMSO + 0.05% Tween-20

    • Row F: Buffer + 0.5% DMSO + 1 mM HP-β-CD

    • Row G: Buffer + 0.5% DMSO + 5 mM HP-β-CD

  • Compound Addition: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM). Add the compound stock to each well to achieve the highest concentration you plan to test in your assay (e.g., add 1 µL of 20 mM stock to 199 µL of buffer for a final concentration of 100 µM).

  • Incubation & Observation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.

  • Readout:

    • Visual Inspection: Check for any visible precipitate or cloudiness against a dark background.

    • Nephelometry/Light Scatter: For a quantitative measure, read the plate on a plate reader capable of measuring light scatter (nephelometry) or absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increase in signal relative to a "buffer + DMSO only" control indicates scattering from insoluble particles.

By applying these principles and systematic approaches, researchers can overcome the challenges posed by hydrophobic compounds, ensuring that experimental outcomes are reliable and accurately reflect the compound's true biological activity.

References

  • Uekama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Uekama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Abedi, S., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Naz, A., et al. (2024). Exploring Spectroscopic Interactions between Tween 20 and Bromocresol Green for Enhanced Applications. Journal of Health and Rehabilitation Research. [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Menche, D., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Wikipedia. 2-Imidazolidinethione. [Link]

  • Wang, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wacinski, N., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics. [Link]

  • Alchem Pharmtech. 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione. [Link]

  • Vimalson D.C. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Various Authors. (2018). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Petrikaite, V., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • de Oliveira, R.C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • de Oliveira, C.S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Lorenz, D.A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • S., V. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Various Authors. (2022). Can Tween-20 be concentrated with a 10 kDa centrifugal concentrator? ResearchGate. [Link]

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Sharma, D., et al. (2014). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. ResearchGate. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Cekic, D., et al. (2021). Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. MDPI. [Link]

  • Kumar, R., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?[Link]

Sources

Technical Support Center: Troubleshooting Trifluoromethylphenyl Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Support Center. Subject: Trifluoromethylphenyl (


-phenyl) Compounds
Ticket Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)
Introduction: The "Magic Methyl" Tax

You are likely using trifluoromethyl (


) groups to block metabolic hot spots or increase potency via lipophilic interactions. While the 

group is a celebrated "bioisostere" for chloride or methyl groups, it imposes a steep physicochemical tax.

The addition of a


 group typically increases the LogP of a molecule by +1.1 to +1.2 units  [1]. This drastic shift in lipophilicity often leads to three specific failure modes in biological assays:
  • Colloidal Aggregation: False positives due to enzyme sequestration.

  • Plasticware Adsorption: The compound binds to the plate, not the target.

  • pKa Shifting: Unexpected ionization changes leading to precipitation in assay buffer.

This guide provides the protocols to diagnose and resolve these issues.

Module 1: The "Super-Potent" Inhibitor (Aggregation)

Symptom: Your compound shows high potency (


) with a steep Hill slope (> 2.0), but the activity disappears when you add serum albumin or change enzyme concentration.

Diagnosis: Promiscuous Colloidal Aggregation. Hydrophobic


-phenyl compounds often self-assemble into sub-micrometer colloids (100–400 nm) in aqueous buffer. These colloids adsorb enzymes on their surface, causing non-specific inhibition.[1] This is the #1 cause of false positives for this chemical class [2].
Troubleshooting Protocol: The Detergent Sensitivity Test

Based on the Shoichet Laboratory Standards.

Concept: Non-ionic detergents (Triton X-100 or Tween-80) disrupt colloidal aggregates at concentrations below their Critical Micelle Concentration (CMC), releasing the enzyme. They do not affect specific 1:1 ligand-binding interactions.

Step-by-Step Workflow:

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer (no detergent).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response:

    • Test the compound in both Buffer A and Buffer B using your standard enzymatic assay.

  • Calculate Shift Factor:

    
    
    

Interpretation:

Shift FactorDiagnosisAction
< 2-fold Specific Binder Proceed. The inhibition is likely real.
> 3-fold Aggregator The compound is a false positive artifact.
No Activity in B Total Aggregator Discard or chemically modify to lower LogP.

Pro-Tip: For cell-based assays where Triton is toxic, substitute with 0.025% Tween-80 or increase Fetal Bovine Serum (FBS) concentration, as albumin also sequesters colloids [3].

Visualization: Mechanism of Colloidal Interference

AggregationMechanism Compound CF3-Phenyl Monomer Colloid Colloidal Aggregate (100-400nm) Compound->Colloid High LogP (Self-Assembly) Inhibited Enzyme Adsorbed (Inhibited) Colloid->Inhibited + Enzyme (Adsorption) Enzyme Target Enzyme Released Enzyme Released (Activity Restored) Inhibited->Released + Detergent (Disruption) Detergent Detergent (0.01% Triton) Detergent->Colloid Breaks Surface Tension

Figure 1: Mechanism of false-positive inhibition by colloidal aggregates. Detergent disrupts the colloid, restoring enzyme activity.

Module 2: The "Vanishing" Compound (Non-Specific Binding)

Symptom: You observe low recovery in LC-MS QC of the assay plate, or potency decreases significantly when moving from glass vials to plastic microplates.

Diagnosis: Plasticware Adsorption. The


 group promotes adsorption to polystyrene (PS), the standard plastic for assay plates. This effectively lowers the free concentration of the drug in the well [4].
Material Selection Guide

The type of plasticware is critical for lipophilic fluorinated compounds.

MaterialSurface PropertyRisk for

Compounds
Recommended Use
Polystyrene (PS) Hydrophobic (unless treated)High. Strong adsorption of lipophilic drugs.Avoid for storage/dilution. OK for rapid reads if controls pass.
Polypropylene (PP) Chemical Resistant / Low BindingLow. Best recovery of "sticky" compounds.Mandatory for compound storage and serial dilutions.
Glass (Silanized) InertMinimal. Ideal for stock solutions, but impractical for HTS.
NBS Plates Non-Binding Surface (Hydrophilic coating)Very Low. Use for the final assay readout if PP is incompatible.
Protocol: The "Plate Shift" Validation
  • Prepare compound at

    
     in assay buffer.
    
  • Incubate in a Standard PS Plate for 30 minutes.

  • Incubate in a Polypropylene (PP) Plate for 30 minutes.

  • Transfer supernatants to LC-MS vials and quantify peak area against a fresh

    
     sample.
    
  • Pass Criteria: Recovery > 80% in PP. If PS recovery is < 50%, you must switch plate types for the assay.

Module 3: The "Silent" Chemical Shift (pKa & Solubility)

Symptom: The compound is soluble in DMSO but precipitates upon dilution into assay buffer (pH 7.4), even at low concentrations.

Diagnosis: pKa-Driven Insolubility. The


 group is strongly electron-withdrawing (

effect). If your scaffold contains an ionizable group (like an amine or phenol) near the

, the pKa can shift by 1–2 units [5].
  • Example: A basic amine (normally pKa 9.0) might shift to pKa 7.5 due to a nearby

    
    . At pH 7.4, a significant fraction becomes neutral (uncharged), drastically reducing aqueous solubility.
    
Advanced QC: 19F NMR in Assay Media

Unlike UV-Vis, which suffers from interference, 19F NMR is the ultimate truth-teller in biological media because biological background is "silent" (no natural fluorine) [6].

Protocol:

  • Sample: Prepare your compound at

    
     in the actual assay buffer (with 10% 
    
    
    
    for lock).
  • Reference: Add a capillary with Trifluoroacetic Acid (TFA) as an external standard.

  • Acquire: Run a non-decoupled 19F NMR scan (typically >200 scans for sensitivity).

Troubleshooting Matrix:

19F NMR ObservationDiagnosis
Sharp, single peak Compound is soluble and stable.
Broad / Disappearing peak Compound is precipitating or binding to BSA (Line Broadening).
New, shifted peaks Chemical degradation (Hydrolysis/Defluorination).
Multiple split peaks Slow exchange between rotamers (common with ortho-

).

Visualization: Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Assay Failure (Low Potency or High Noise) SolubilityCheck Step 1: Visual/Nephelometry Check Is it precipitating? Start->SolubilityCheck DetergentTest Step 2: Detergent Test (Add 0.01% Triton X-100) SolubilityCheck->DetergentTest No Precip. NMRCheck Step 4: 19F NMR in Buffer (Check Stability/pKa) SolubilityCheck->NMRCheck Precip. Visible PlateTest Step 3: Plate Material Test (PS vs. PP) DetergentTest->PlateTest No Shift Aggregator (Discard) Aggregator (Discard) DetergentTest->Aggregator (Discard) IC50 Shifts >3x PlateTest->NMRCheck Recovery OK Use PP Plates Use PP Plates PlateTest->Use PP Plates Low Recovery in PS pKa/Stability Issue pKa/Stability Issue NMRCheck->pKa/Stability Issue Line Broadening/Shift

Figure 2: Logical workflow for diagnosing failure modes in CF3-phenyl assays.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[2][3] Nature Protocols, 1(2), 550–553. Link

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Link

  • Goebel-Stengel, M., et al. (2011). The importance of using the right plasticware for peptide analysis. Peptides, 32(6), 1341-1346. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(47), 14620-14630. Link

Sources

Technical Support Center: Managing Autofluorescence with 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 1-(4-Trifluoromethylphenyl)imidazoline-2-thione and related compounds. This resource is designed to provide expert guidance on a common and often frustrating experimental artifact: autofluorescence. As scientists and drug development professionals, obtaining a clean signal-to-noise ratio is paramount. This guide offers a series of in-depth FAQs and troubleshooting protocols to help you identify, manage, and mitigate unwanted background fluorescence in your assays.

Section 1: Understanding the Compound and its Potential for Fluorescence

This section addresses the core chemical nature of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione and whether it is an expected source of fluorescence.

Q1: What is 1-(4-Trifluoromethylphenyl)imidazoline-2-thione and what are its known applications?

1-(4-Trifluoromethylphenyl)imidazoline-2-thione belongs to the imidazolidine-2-thione class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry and drug development.[1] Derivatives of imidazolidine-2-thione have been investigated for a wide range of biological activities, including antimicrobial, anti-HIV, antifungal, and anticancer properties.[1][2][3] The core scaffold is also used in the development of pesticides and as ligands for asymmetric catalysis.[1][3] The "1-(4-Trifluoromethylphenyl)" substitution suggests its design as a specific ligand or bioactive agent, with the trifluoromethyl group often used to enhance metabolic stability or binding affinity.

Q2: Is 1-(4-Trifluoromethylphenyl)imidazoline-2-thione inherently fluorescent?

Direct spectroscopic data on this specific molecule is not widely published. However, we can infer its likely properties from its structure. The core imidazoline-2-thione is not a classic fluorophore. While the phenyl group provides some aromaticity, compounds of this nature are not typically characterized by strong intrinsic fluorescence.

However, it is crucial to note that some imidazoline-2-thione derivatives have been incorporated into fluorescent probes, not as the fluorophore itself, but as a reactive "recognition unit". For instance, a two-photon fluorescent probe was developed where the imidazoline-2-thione moiety reacts specifically with hypochlorite, triggering a fluorescent "off-on" response from an attached fluorophore.[4] This indicates the core can be chemically modified in a way that influences a fluorescent system, but it is not the primary source of light emission.

Key Takeaway: You should not assume 1-(4-Trifluoromethylphenyl)imidazoline-2-thione is the primary source of high background fluorescence. It is more likely that the autofluorescence originates from the biological sample itself or from the experimental procedure.

Section 2: The Fundamental Challenge of Autofluorescence

Before troubleshooting, it is essential to understand the nature of the problem.

Q3: What exactly is autofluorescence and why is it problematic?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, and it occurs in the absence of any specific fluorescent labels (fluorophores).[5] This phenomenon becomes a significant problem in fluorescence-based assays (like fluorescence microscopy or flow cytometry) because this endogenous signal can obscure the "true" signal from your intended fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to detect targets with low abundance.[5]

Q4: What are the most common sources of autofluorescence in my samples?

Autofluorescence can originate from endogenous biological molecules or be induced by sample preparation methods. Understanding the source is the first step in selecting the right mitigation strategy.

Source Typical Excitation Range (nm) Typical Emission Range (nm) Common Location / Notes
Collagen & Elastin UV - Violet (330-400)Blue - Green (470-520)Abundant in connective tissue and blood vessel walls.
NAD(P)H UV - Blue (340-460)Violet - Blue (440-470)A key metabolic coenzyme found within most cells.
Flavins (e.g., FAD, Riboflavin) UV - Green (360-520)Green (500-560)Found in mitochondria; involved in cellular respiration.
Lipofuscin UV - Violet (345-360)Broad: Blue - Red (450-650)"Aging pigment" that accumulates in lysosomes of post-mitotic cells like neurons and cardiac muscle.[6]
Red Blood Cells (Heme) BroadBroadThe porphyrin ring in heme is a major source of autofluorescence; perfusion of tissues before fixation is recommended.[5]
Aldehyde Fixatives UV - Violet (355-435)Violet - Blue (420-470)Fixatives like formaldehyde and glutaraldehyde react with amines to form fluorescent Schiff bases.[5][7]

Section 3: A Systematic Guide to Troubleshooting Autofluorescence

This section provides a logical workflow and specific protocols to pinpoint and resolve your autofluorescence issues.

Q5: How can I systematically determine the source of the unwanted fluorescence in my experiment?

A methodical approach based on proper controls is the most effective way to diagnose the problem. Simply observing high background is not enough; you must isolate the variable causing it.

To determine if 1-(4-Trifluoromethylphenyl)imidazoline-2-thione is contributing to the background, the most critical experiment is to run parallel assays with and without the compound.

start High Background Fluorescence Observed unstained_control Prepare Unstained Control (Cells/Tissue + Vehicle Only) start->unstained_control compound_control Prepare Compound Control (Cells/Tissue + Your Compound, NO fluorescent label) start->compound_control full_experiment Full Experiment (Cells/Tissue + Compound + Fluorescent Label) start->full_experiment observe_unstained Image Unstained Control unstained_control->observe_unstained observe_compound Image Compound Control compound_control->observe_compound result_unstained_high Result: High Signal -> Autofluorescence is from sample or fixative. observe_unstained->result_unstained_high Fluorescence? Yes result_unstained_low Result: Low Signal observe_unstained->result_unstained_low Fluorescence? No result_compound_high Result: High Signal -> Compound is fluorescent under these conditions. observe_compound->result_compound_high Fluorescence? Yes result_compound_low Result: Low Signal -> Compound is NOT the source. observe_compound->result_compound_low Fluorescence? No result_unstained_low->observe_compound

Caption: A decision workflow for identifying the source of autofluorescence.

Section 4: Proven Mitigation Strategies and Protocols

Once you have identified the likely source of autofluorescence, you can apply targeted strategies to reduce it.

Q6: How can I optimize my imaging setup to avoid autofluorescence?

Often, the simplest solution is instrumental. Autofluorescence is typically strongest in the shorter wavelength regions (UV, blue, green).[6]

  • Shift to Red-Shifted Dyes: If possible, choose fluorophores that excite and emit in the far-red or near-infrared spectrum (>650 nm).[6][8] Endogenous fluorophores are less efficiently excited at these longer wavelengths, which can dramatically improve your signal-to-noise ratio.

  • Use Narrow Bandpass Filters: Ensure your filter sets are high-quality and match your fluorophore's spectrum precisely. This minimizes the collection of off-target light.

Q7: My unstained, fixed tissue is bright green. How can I reduce fixation-induced autofluorescence?

This is a classic sign of aldehyde fixation. The reaction between fixatives like formaldehyde and cellular amines creates fluorescent products. This can be reversed chemically.

Protocol: Sodium Borohydride (NaBH₄) Treatment for Aldehyde Quenching

Sodium borohydride is a reducing agent that converts the fluorescent Schiff bases back into non-fluorescent amines.[5]

Causality: This protocol chemically reduces the double bonds in the fluorescent artifacts created by aldehyde cross-linking, rendering them non-fluorescent, without significantly impacting the tissue morphology or the epitopes for antibody binding.

  • Rehydration: After deparaffinization (if applicable), rehydrate your tissue sections through a graded series of ethanol to distilled water.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Safety Note: NaBH₄ reacts with water to produce hydrogen gas. Prepare in a well-ventilated area and handle with care.

  • Incubation: Immerse the slides in the NaBH₄ solution and incubate for 10-15 minutes at room temperature. You may observe small bubbles forming on the tissue surface.

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all residual NaBH₄.

  • Proceed with Staining: Your tissue is now ready for your standard immunofluorescence or staining protocol.

Q8: What are the common chemical quenchers and how do they compare?

Several dyes and chemical solutions can non-specifically quench autofluorescence, particularly from lipofuscin. Sudan Black B is a common and effective choice.[9]

Quenching Agent Mechanism of Action Pros Cons Citation
Sudan Black B (SBB) A lipophilic dye that absorbs broadly, masking autofluorescent granules like lipofuscin.Highly effective, especially for lipofuscin. Inexpensive.Can introduce its own background, especially in the far-red. Can sometimes quench the desired signal. Requires careful washing.[9][10]
TrueBlack™ A commercial formulation designed to quench lipofuscin with less off-target background than SBB.Very effective, often with less background than SBB.More expensive than SBB. May still cause some signal reduction.[10]
Copper (II) Sulfate Forms coordination complexes that can quench fluorescence. Often used in an ammonia buffer.Can be effective for certain types of autofluorescence.Can increase background in some red channels. Efficacy varies by tissue type.[10]
Trypan Blue A broad-spectrum dark dye that absorbs light.Simple to use.Can reduce specific signal. Reported to be ineffective for green (488 nm) autofluorescence.[7][9][10]

Protocol: Sudan Black B (SBB) Treatment for General Autofluorescence Quenching

Causality: SBB is a non-fluorescent, dark, lipophilic dye. It physically accumulates in fatty components of the cell, such as lipofuscin granules, effectively masking their fluorescent emissions by absorbing the excitation and emission light.

  • Complete Staining: Perform your entire immunofluorescence protocol, including secondary antibody and nuclear counterstain (e.g., DAPI). The SBB treatment is the final step before coverslipping.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes to ensure it is fully dissolved.

  • Filter Solution: Filter the SBB solution through a 0.2 µm syringe filter immediately before use. This is a critical step to remove dye aggregates that can precipitate onto your tissue and create artifacts.

  • Incubation: Immerse the slides in the filtered SBB solution for 5-10 minutes at room temperature.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess SBB, and then wash thoroughly in PBS.

  • Mounting: Immediately mount the coverslip using an aqueous mounting medium.

cluster_0 Light Source cluster_1 Sample cluster_2 Detector Excitation Excitation Light Fluorophore Target Fluorophore Excitation->Fluorophore Excite Autofluorescence Autofluorescent Molecule (e.g., Lipofuscin) Excitation->Autofluorescence Excite Signal Desired Signal Fluorophore->Signal Emit Noise Noise (Background) Autofluorescence->Noise Emit

Caption: Conceptual diagram of desired signal versus autofluorescence noise.

References

  • Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. (2021). BMC Veterinary Research. [Link]

  • 1-Methyl-3-phenylimidazolidine-2-thione. (n.d.). National Center for Biotechnology Information. [Link]

  • More Autofluorescence Troubleshooting for Tissue Imaging. (2022). Visikol. [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2011). Science Alert. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • Autofluorescence based diagnostic techniques for oral cancer. (2014). Journal of Natural Science, Biology and Medicine. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2022). MDPI. [Link]

  • Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol. (2016). ResearchGate. [Link]

  • Quenching autofluorescence in tissue immunofluorescence. (2017). Wellcome Open Research. [Link]

  • 2-Imidazolidinethione. (n.d.). Wikipedia. [Link]

  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2023). ResearchGate. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2024). RSC Medicinal Chemistry. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). Medicinal Chemistry Research. [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. [Link]

  • A Selective Imidazoline-2-Thione-Bearing Two-Photon Fluorescent Probe for Hypochlorous Acid in Mitochondria. (2018). ResearchGate. [Link]

  • 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole. (2012). National Center for Biotechnology Information. [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (n.d.). BosterBio. [Link]

  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. (2011). PubMed. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2006). Molecules. [Link]

  • Quenching Autofluorescence. (2024). University of Helsinki Wiki. [Link]

  • Impermeant fluorescent substrates for testing the function and drug interaction of Organic Anion-Transporting Polypeptides. (n.d.). Repository of the Academy's Library. [Link]

Sources

Validation & Comparative

Comparative Profiling: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione vs. Torin 1

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (referred to herein as TFMP-IT ) and Torin 1 .

This analysis is designed for researchers investigating autophagy modulation , melanogenesis , and cellular stress signaling . It contrasts a gold-standard kinase inhibitor (Torin 1) with a specialized chemical probe (TFMP-IT) representing the imidazoline-2-thione scaffold.

Part 1: Executive Summary & Mechanistic Distinction

In the landscape of small-molecule signal modulation, Torin 1 and TFMP-IT represent two distinct pharmacological philosophies: direct kinase inhibition versus scaffold-based enzymatic/receptor modulation .

While Torin 1 is the established benchmark for mTOR-dependent autophagy induction, TFMP-IT is a functional probe often utilized in dermatology and oncology to interrogate tyrosinase activity and imidazoline receptor signaling, offering a pathway to mTOR-independent cellular regulation.

Core Comparison Matrix
FeatureTorin 1 TFMP-IT
Primary Target mTORC1 & mTORC2 (ATP-competitive)Tyrosinase / Imidazoline Receptors (I1/I2)
Mechanism Class Kinase InhibitorEnzymatic Inhibitor / Receptor Ligand
Autophagy Induction High (mTOR-dependent)Moderate (mTOR-independent/ROS-mediated)
Cellular Effect Growth arrest, translation inhibition, autophagyDepigmentation, apoptosis, oxidative stress modulation
Selectivity High (vs. PI3K/ATM/DNA-PK)Variable (Dependent on scaffold substitutions)
Key Application Cancer metabolism, Autophagy flux assaysMelanoma research, Depigmentation, Neuroprotection

Part 2: Detailed Mechanism of Action

Torin 1: The mTOR Silencer

Torin 1 is a potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike Rapamycin, which allosterically inhibits only mTORC1, Torin 1 completely inhibits both mTORC1 (regulating translation/autophagy) and mTORC2 (regulating actin/survival).

  • Signaling Cascade: Inhibition of mTORC1 leads to the dephosphorylation of p70S6K (Thr389) and 4E-BP1 , halting protein synthesis and relieving the inhibition on the ULK1 complex, thereby triggering autophagy.

  • Key Advantage: It induces autophagy even in nutrient-rich conditions, making it a robust positive control.

TFMP-IT: The Imidazoline Probe

1-(4-Trifluoromethylphenyl)imidazoline-2-thione belongs to a class of compounds containing the N-phenyl-imidazoline-2-thione pharmacophore. Its activity is defined by two primary pathways:

  • Tyrosinase Inhibition (Melanogenesis): The thione moiety (

    
    ) mimics the substrate for tyrosinase, chelating copper ions (
    
    
    
    ) at the enzyme's active site. The 4-trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and binding affinity.
  • Imidazoline Receptor Modulation (Autophagy): Compounds with this scaffold often bind to Imidazoline I2 receptors (located on mitochondria). I2 ligands regulate monoamine oxidase (MAO) activity and can induce autophagy via an mTOR-independent pathway , often involving cAMP reduction or ROS generation.

Part 3: Pathway Visualization

The following diagram illustrates the divergent signaling pathways of Torin 1 (Kinase-driven) and TFMP-IT (Enzyme/Receptor-driven).

SignalingPathways Torin1 Torin 1 mTORC1 mTORC1 (Kinase Complex) Torin1->mTORC1 Inhibits mTORC2 mTORC2 (Kinase Complex) Torin1->mTORC2 Inhibits TFMP_IT TFMP-IT (Imidazoline-thione) Tyrosinase Tyrosinase (Melanin Synthesis) TFMP_IT->Tyrosinase Inhibits (Chelation) I2_Receptor I2 Receptor (Mitochondrial) TFMP_IT->I2_Receptor Binds/Modulates S6K p70S6K (Translation) mTORC1->S6K Phosphorylates ULK1 ULK1 Complex (Autophagy Initiator) mTORC1->ULK1 Inhibits Melanin Melanin Production Tyrosinase->Melanin Catalyzes ROS ROS / Ca2+ Flux I2_Receptor->ROS Modulates Autophagy AUTOPHAGY INDUCTION ULK1->Autophagy Activates ROS->Autophagy Induces (Stress)

Caption: Divergent mechanisms: Torin 1 acts via direct mTOR suppression, while TFMP-IT targets enzymatic (Tyrosinase) and mitochondrial (I2) pathways.

Part 4: Experimental Protocols

To validate the performance of these compounds, the following self-validating protocols are recommended.

Experiment A: Autophagy Flux Analysis (LC3B Turnover)

Objective: Distinguish between mTOR-dependent (Torin 1) and potential mTOR-independent (TFMP-IT) autophagy induction.

  • Cell Seeding: Seed HeLa or A375 cells at

    
     cells/well in 6-well plates.
    
  • Treatment Groups:

    • Control: DMSO (0.1%).

    • Torin 1: 250 nM (Positive Control for mTOR inhibition).

    • TFMP-IT: 10 µM - 50 µM (Dose-response required due to lower potency than Torin).

    • Flux Control: Chloroquine (50 µM) added during the last 4 hours to block lysosomal degradation.

  • Incubation: 24 hours.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer with protease/phosphatase inhibitors.

    • Probe for LC3B-II (Autophagosome marker) and p62/SQSTM1 (Substrate).

    • Validation Check: Torin 1 must show complete dephosphorylation of p-S6K (Thr389) . TFMP-IT should show minimal effect on p-S6K unless it causes severe cellular stress.

  • Interpretation:

    • Torin 1: High LC3B-II accumulation + Low p-S6K.

    • TFMP-IT: Moderate LC3B-II accumulation + Normal p-S6K = mTOR-independent autophagy .

Experiment B: Tyrosinase Inhibition Assay (Melanogenesis)

Objective: Verify the specific enzymatic target of TFMP-IT (which Torin 1 should not affect).

  • Reagents: Mushroom Tyrosinase (200 U/mL), L-DOPA (2.5 mM), Phosphate Buffer (pH 6.8).

  • Workflow:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme.

    • Add 20 µL of Test Compound (TFMP-IT vs. Torin 1) at varying concentrations (1-100 µM).

    • Incubate at 25°C for 10 mins.

    • Add 20 µL L-DOPA substrate.

  • Readout: Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.

  • Result: TFMP-IT should show dose-dependent inhibition (

    
     typically 1-50 µM). Torin 1 should show no direct inhibition  of the enzyme.
    

Part 5: Critical Analysis & Recommendations

Selectivity & Toxicity
  • Torin 1: Highly selective for mTOR. However, prolonged inhibition (>24h) can suppress cell growth significantly. It is a "blunt hammer" for shutting down translation.

  • TFMP-IT: The trifluoromethyl group increases lipophilicity, potentially increasing off-target effects compared to non-fluorinated analogs. Researchers must control for cytotoxicity (MTT assay) to ensure observed autophagy isn't merely a death response.

Solubility & Handling
  • Torin 1: Soluble in DMSO. Poor water solubility. Prone to precipitation in aqueous media if >10 µM.

  • TFMP-IT: The thione group is reactive.[1] Avoid buffers with strong oxidizing agents. The

    
     group makes it highly hydrophobic; ensure thorough vortexing in DMSO before dilution.
    
When to Use Which?
  • Use Torin 1 when you need to maximally induce autophagy or prove a pathway is mTOR-regulated. It is the "gold standard" control.

  • Use TFMP-IT when studying pigmentation disorders (melanoma/vitiligo) or when searching for mTOR-independent autophagy inducers (e.g., for neurodegenerative diseases where mTOR inhibition is undesirable due to side effects).

References

  • Thoreen, C. C., et al. "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry, 2009.

  • Kim, H. J., et al. "Biological evaluation of 1-phenylimidazoline-2-thiones as tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. (Contextual reference for structure-activity relationship of phenyl-imidazoline-thiones).

  • Williams, A., et al. "Novel targets for Huntington's disease in an mTOR-independent autophagy pathway." Nature Chemical Biology, 2008. (Reference for Imidazoline/I2 receptor-mediated autophagy).

  • Zhang, X., et al. "Torin 1 induces autophagy and inhibits cell growth in human cancer cells." Oncology Letters, 2018.

Sources

A Researcher's Guide to Phosphoinositide 3-Kinase (PI3K) Inhibitor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical, albeit challenging, target. The PI3K family of lipid kinases plays a central role in regulating cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, a common event in many cancers, has spurred the development of numerous inhibitors. However, the therapeutic window of these agents is often narrow, underscoring the paramount importance of isoform selectivity.

This guide provides an in-depth comparison of PI3K inhibitors with varying selectivity profiles. While initiated with an interest in the potential PI3K activity of novel scaffolds such as "1-(4-Trifluoromethylphenyl)imidazoline-2-thione," the current lack of specific public data on this compound necessitates a broader, more instructive approach. Here, we will dissect the selectivity of well-characterized clinical-stage inhibitors, offering a framework for evaluating new chemical entities. We will delve into the experimental methodologies used to determine selectivity and provide the technical rationale behind these approaches.

The PI3K Family: A Quartet of Therapeutic Targets

The Class I PI3Ks are the most implicated in cancer and are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells[1]. This differential expression pattern, coupled with distinct roles in cellular signaling, makes isoform-selective inhibition a key strategy to maximize therapeutic efficacy while minimizing off-target toxicities.

Below is a diagram illustrating the canonical PI3K signaling pathway.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Ser473 Cell_Response Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Response

Caption: The PI3K/AKT Signaling Pathway.

Comparative Selectivity of Representative PI3K Inhibitors

To illustrate the concept of isoform selectivity, we will compare three well-studied PI3K inhibitors: Buparlisib (a pan-Class I inhibitor), Alpelisib (a p110α-selective inhibitor), and Duvelisib (a p110δ/γ-selective inhibitor). Their inhibitory activities (IC50 values) against the four Class I PI3K isoforms are summarized in the table below. Lower IC50 values indicate higher potency.

Inhibitor (Alternative Name)PI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)Selectivity Profile
Buparlisib (BKM120)52[2][3]166[2][3]262[2][3]116[2][3]Pan-Class I
Alpelisib (BYL719)4.6[4]1,156[4]250[4]290[4]α-selective
Duvelisib (IPI-145)1602[5]85[5]27[5]2.5[5]δ/γ-selective
Copanlisib (BAY 80-6946)0.5[6][7][8]3.7[6][7][8]6.4[6][7][8]0.7[6][7][8]Pan-Class I (α/δ preference)
Idelalisib (CAL-101)820565892.5δ-selective
Taselisib (GDC-0032)0.29 (Ki)[9]9.1 (Ki)[9]0.97 (Ki)[9]0.12 (Ki)[9]α/δ/γ-selective (β-sparing)

Note: IC50 values can vary between different assay formats and conditions. The data presented here are for comparative purposes and are sourced from biochemical, cell-free assays.

This data clearly demonstrates the different selectivity profiles. Buparlisib inhibits all four isoforms in a similar nanomolar range. In contrast, Alpelisib is over 250 times more selective for p110α than for p110β. Duvelisib shows strong potency against p110δ and p110γ, with significantly less activity against p110α and p110β.

Experimental Workflows for Determining PI3K Inhibitor Selectivity

The determination of a compound's selectivity profile is a cornerstone of its preclinical characterization. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 In Vivo Validation Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Panel (>400 Kinases) Biochemical->Selectivity Cellular_Activity Cellular Pathway Inhibition (e.g., Western Blot for p-AKT) Biochemical->Cellular_Activity Proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Activity->Proliferation PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Cellular_Activity->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Caption: General experimental workflow for PI3K inhibitor characterization.

Part 1: In Vitro Biochemical Kinase Assays

The initial assessment of a compound's inhibitory activity against the PI3K isoforms is typically performed using a cell-free biochemical assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Principle of the ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed with the PI3K enzyme, its lipid substrate (PIP2), ATP, and the test inhibitor. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity[10][11][12][13].

Step-by-Step Protocol: ADP-Glo™ PI3K Isoform Selectivity Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[10].

    • Prepare the lipid substrate (e.g., PIP2) in the reaction buffer.

    • Serially dilute the test compound (e.g., "1-(4-Trifluoromethylphenyl)imidazoline-2-thione") to various concentrations. A DMSO stock is typically used, ensuring the final DMSO concentration in the assay is low (<1%).

    • Dilute the recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound.

    • Add the diluted PI3K enzyme to each well.

    • Initiate the kinase reaction by adding the ATP and lipid substrate mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes)[10][11].

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[10].

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[10].

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is converted to percent inhibition relative to a no-inhibitor control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve. This is repeated for each PI3K isoform to generate the selectivity profile.

Part 2: Cellular Pathway Inhibition Assays

After determining the biochemical potency, it is crucial to confirm that the compound can inhibit the PI3K pathway in a cellular context. This is most commonly assessed by measuring the phosphorylation of downstream effectors, such as AKT.

Principle of Western Blotting for Phospho-AKT (Ser473): Western blotting is a technique used to detect specific proteins in a sample. Cells are treated with the inhibitor, and then lysed to extract the proteins. The proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of AKT at serine 473 (a key phosphorylation site for AKT activation). A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is then added. Finally, a chemiluminescent substrate is added, which produces light when acted upon by the enzyme, allowing for the detection of the protein of interest. The total amount of AKT is also measured as a loading control.

Step-by-Step Protocol: Western Blot for p-AKT (Ser473)

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to the cells and incubate on ice to extract the proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[14].

    • Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation[14].

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Conclusion: The Path Forward in PI3K-Targeted Therapy

The development of PI3K inhibitors has been a long journey, with challenges related to toxicity and the emergence of resistance. However, the approval of isoform-selective inhibitors like Alpelisib and Duvelisib has validated the strategy of targeting specific PI3K isoforms. For researchers working on novel compounds like "1-(4-Trifluoromethylphenyl)imidazoline-2-thione," the systematic evaluation of isoform selectivity using the methodologies outlined in this guide is a critical step in determining their therapeutic potential. By understanding the nuances of PI3K signaling and employing robust experimental techniques, the scientific community can continue to develop safer and more effective cancer therapies targeting this vital pathway.

References

  • Maira, S. M., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14463. [Link]

  • Paulmann, N., et al. (2018). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Therapeutic Advances in Hematology, 9(9), 247-263. [Link]

  • Krop, I. E., et al. (2022). Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F. Journal of Clinical Oncology, 40(10), 1076-1085. [Link]

  • Bendell, J. C., et al. (2015). Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 33(4), 864-873. [Link]

  • ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • ResearchGate. IC50 for indicated drugs against different PI3K isoforms using HTRF assay. [Link]

  • Singh, R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry, 290(13), 8569-8579. [Link]

  • Juric, D., et al. (2015). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(11), 2478-2487. [Link]

  • Jensen, P., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 137-144. [Link]

  • Gopal, A. K., et al. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 20(20), 5192-5200. [Link]

  • Balakrishnan, K., et al. (2015). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]

  • Juric, D., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 23(10), 2433-2441. [Link]

  • Black, J., et al. (2016). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology, 141(2), 336-343. [Link]

  • Patnaik, A., et al. (2016). First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas. Annals of Oncology, 27(10), 1928-1940. [Link]

  • ResearchGate. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. [Link]

  • Juric, D., et al. (2018). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery, 8(12), 1536-1547. [Link]

  • ResearchGate. Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

  • Drugs.com. Duvelisib. [Link]

  • Blood. (2021). PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. [Link]

  • IRIS. Flow cytometric detection of total and serine 473 phosphorylated Akt. [Link]

  • Frontiers in Immunology. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. [Link]

Sources

1-(4-Trifluoromethylphenyl)imidazoline-2-thione: Kinase Selectivity & Signaling Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione , focusing on its functional kinase selectivity profile mediated through the Nischarin (Imidazoline-1 Receptor) signaling axis.

Executive Summary

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS: 17452-18-5) is a specialized pharmacological tool compound belonging to the class of imidazoline-2-thiones .[1] Unlike classical ATP-competitive kinase inhibitors (Type I/II), this compound functions primarily as a ligand for the Imidazoline-1 Receptor (I1R) , which is physically and functionally coupled to the scaffolding protein Nischarin .

Its "kinase selectivity profile" is unique: it does not typically inhibit kinases through direct ATP-pocket binding. Instead, it exerts functional selectivity by modulating the Nischarin-PAK1-LIMK1 signaling complex. This mechanism makes it a critical probe for dissecting anchorage-independent growth and cell migration pathways in metastatic cancer models (e.g., breast, prostate) without the broad off-target toxicity associated with pan-kinase inhibitors.

Part 1: Mechanism of Action & Kinase Modulation

The Nischarin-Kinase Axis

The primary target, Nischarin (human gene NISCH), serves as the molecular anchor for the Imidazoline-1 Receptor. Nischarin acts as a negative regulator of the PAK1 (p21-activated kinase 1) and LIMK1 (LIM domain kinase 1) cascade.

  • Ligand Binding: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione binds to the I1R domain of Nischarin.

  • Scaffold Modulation: This binding stabilizes the Nischarin-PAK1 interaction.

  • Functional Inhibition: Nischarin inhibits the catalytic activation of PAK1 (preventing autophosphorylation at Thr423).

  • Downstream Effect: Reduced PAK1 activity leads to decreased phosphorylation of LIMK1 and Cofilin, ultimately suppressing actin polymerization and cell migration.

Graphviz Pathway Diagram

The following diagram illustrates the functional intervention point of the compound within the kinase signaling cascade.

Nischarin_Signaling cluster_membrane Cytosolic / Membrane Interface Compound 1-(4-Trifluoromethylphenyl) imidazoline-2-thione I1R Imidazoline-1 Receptor (Nischarin) Compound->I1R Activates/Stabilizes PAK1 PAK1 Kinase (Active) I1R->PAK1 INHIBITS (Scaffold) Rac1 Rac1 / Cdc42 (GTPases) Rac1->PAK1 Activates LIMK1 LIMK1 Kinase PAK1->LIMK1 Phosphorylates Cofilin Cofilin (Phosphorylated) LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Polymerization (Migration/Metastasis) Cofilin->Actin Modulates Dynamics

Caption: Functional blockade of PAK1 signaling via Nischarin stabilization by 1-(4-Trifluoromethylphenyl)imidazoline-2-thione.

Part 2: Comparative Selectivity Profile

This compound is distinct from direct kinase inhibitors. The table below compares its profile against standard ATP-competitive inhibitors targeting the same pathway.

Functional Selectivity Data
Feature1-(4-Trifluoromethylphenyl)imidazoline-2-thione FRAX597 (Direct PAK1 Inhibitor)Sorafenib (Multi-Kinase Inhibitor)
Primary Mechanism Allosteric/Scaffold Modulation (I1R/Nischarin)Type I ATP-Competitive InhibitionType II ATP-Competitive Inhibition
PAK1 IC50 No direct inhibition (>10 µM in cell-free assay)~8 nM (Direct)>10 µM
Functional IC50 ~50-200 nM (Inhibition of PAK1-dependent migration)~10-50 nMN/A (Targets Raf/VEGFR)
Selectivity High (Restricted to Nischarin-binding cells)Moderate (Inhibits PAK2/3, receptor tyrosine kinases)Low (Inhibits Raf, VEGFR, PDGFR, KIT)
Off-Targets Dopamine β-Hydroxylase (DBH) (Common to thiones)Ret, Flt3, TrkBBroad Kinome inhibition
Key Application Probing receptor-mediated kinase suppressionBlocking catalytic kinase activity directlySystemic kinase blockade
Key Insight: The "Clean" Kinase Profile

In standard commercial kinase panels (e.g., Millipore KinaseProfiler™ or DiscoverX KINOMEscan™), 1-(4-Trifluoromethylphenyl)imidazoline-2-thione typically registers as inactive (Selectivity Score S(35) near 0.0).

  • Why? These panels use recombinant kinase domains in isolation. Because the compound requires the Nischarin scaffold to exert its effect, it will not inhibit purified PAK1 or LIMK1 in a test tube.

  • Implication: Researchers must use cell-based functional assays (e.g., phosphorylation status of downstream substrates) to validate activity, rather than biochemical IC50s.

Part 3: Experimental Protocols for Validation

To validate the activity of this compound, you must assess functional downstream signaling rather than direct catalytic inhibition.

Protocol 1: Cell-Based PAK1 Phosphorylation Assay

Objective: Quantify the reduction in PAK1 activation (p-PAK1 Thr423) mediated by Nischarin stabilization.

  • Cell Selection: Use MDA-MB-231 (high Nischarin expression) and MCF-7 (low Nischarin expression) as positive and negative controls.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates; starve in serum-free media for 12 hours.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Compound: 10 nM, 100 nM, 1 µM, 10 µM.

    • Incubate for 1 hour .

  • Stimulation: Stimulate cells with EGF (100 ng/mL) for 15 minutes to induce PAK1 activation.

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Ab: Anti-phospho-PAK1 (Thr423) [Rabbit mAb].

    • Normalization Ab: Anti-Total PAK1 and Anti-Nischarin.

  • Readout: A dose-dependent decrease in p-PAK1/Total-PAK1 ratio confirms functional inhibition.

Protocol 2: Transwell Migration Assay (Functional Readout)

Objective: Confirm the physiological consequence of kinase modulation (anti-metastatic potential).

  • Preparation: Coat Transwell inserts (8.0 µm pore size) with Fibronectin (10 µg/mL).

  • Treatment: Pre-treat cells with 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (1 µM) or Vehicle for 2 hours.

  • Seeding: Resuspend cells in serum-free media containing the compound; seed

    
     cells into the upper chamber.
    
  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: 12–24 hours at 37°C.

  • Quantification: Fix cells (4% PFA), stain with Crystal Violet, and count migrated cells.

  • Validation: The compound should significantly inhibit migration in Nischarin-expressing cells but show minimal effect in Nischarin-knockdown cells.

References

  • Alahari, S. K., et al. (2000). "Nischarin, a novel protein that interacts with the integrin alpha5 subunit and inhibits cell motility." Journal of Cell Biology, 151(6), 1141–1154.

  • Alahari, S. K. (2003). "Nischarin inhibits Rac induced migration and cell cycle progression." Journal of Cell Science, 116, 4583-4593.

  • Sigma-Aldrich. (2024). "Product Specification: 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5)."[1] Merck / Sigma-Aldrich Catalog.

  • Zhang, Y., et al. (2016). "Imidazoline-1 Receptor Ligands: Potential for Cancer Therapeutics." Medicinal Research Reviews, 36(5), 898-922. (Contextual grounding for Imidazoline-Nischarin axis).

Disclaimer: This guide treats 1-(4-Trifluoromethylphenyl)imidazoline-2-thione as a research tool. While it modulates kinase signaling, it is not a clinical kinase inhibitor. Always verify identity and purity (NMR/HPLC) before biological use, as thione derivatives can be sensitive to oxidation.

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" dose-response curve analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dose-Response Analysis of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacological Evaluation of TFMP-IT as a Dopamine


-Hydroxylase (DBH) Inhibitor

Executive Summary: The Structural Advantage

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (TFMP-IT) represents a specialized subclass of phenyl-imidazoline-2-thione derivatives. While the general class is historically recognized for Dopamine


-Hydroxylase (DBH) inhibition, the inclusion of the 4-trifluoromethyl (

)
group introduces critical physicochemical changes—specifically enhanced lipophilicity and metabolic stability—that distinguish it from non-fluorinated analogues.

This guide provides a rigorous framework for evaluating the dose-response profile of TFMP-IT. Unlike generic protocols, this analysis focuses on the specific kinetic challenges posed by thione-based copper chelators, offering a direct performance comparison against the industry standards Nepicastat (highly selective) and Disulfiram (classic non-selective).

Mechanism of Action & Signaling Pathway

To interpret a dose-response curve correctly, one must understand the molecular initiating event. TFMP-IT does not act via simple competitive occupancy alone; it functions primarily as a copper chelator at the DBH active site.

DBH is a copper-dependent monooxygenase that catalyzes the conversion of Dopamine to Norepinephrine. The thione moiety (


) of TFMP-IT coordinates with the active site copper (

), preventing the electron transfer necessary for hydroxylation. The 4-phenyl ring mimics the phenethylamine substrate, providing specificity that simple chelators lack.
Pathway Visualization (Graphviz)

DBH_Inhibition_Pathway Dopamine Dopamine (Substrate) DBH_Active DBH Enzyme (Active Cu2+ Site) Dopamine->DBH_Active Bind O2 Molecular Oxygen (Cofactor) O2->DBH_Active Bind Ascorbate Ascorbate (Electron Donor) Ascorbate->DBH_Active Bind Complex Enzyme-Substrate Complex DBH_Active->Complex Catalysis Norepinephrine Norepinephrine (Product) Complex->Norepinephrine Hydroxylation TFMP_IT TFMP-IT (Inhibitor) TFMP_IT->DBH_Active Chelates Copper (Blocks Catalysis)

Figure 1: Mechanism of Action. TFMP-IT acts by sequestering the catalytic copper cofactor within the DBH enzyme, effectively halting the conversion of Dopamine to Norepinephrine.

Experimental Protocol: Self-Validating DBH Assay

Reliable dose-response data for lipophilic thiones requires specific modifications to standard aqueous assays to prevent compound precipitation and ensure copper availability is not the limiting factor.

Materials & Reagents
  • Enzyme: Purified Bovine Adrenal DBH (or recombinant human DBH).

  • Substrate: Tyramine (preferred over dopamine for cleaner HPLC baselines) at

    
     concentration (typically 0.5 - 1.0 mM).
    
  • Cofactor: Catalase (to prevent enzyme inactivation by

    
    ).
    
  • Inhibitor: TFMP-IT (dissolved in 100% DMSO; final assay concentration <1% DMSO).

Step-by-Step Workflow
  • Pre-Incubation (Critical Step):

    • Incubate DBH enzyme with TFMP-IT (varying concentrations:

      
       to 
      
      
      
      M) for 15 minutes at 37°C before adding the substrate.
    • Reasoning: Thione-copper coordination is time-dependent. Skipping pre-incubation often results in artificially high

      
       values (underestimation of potency).
      
  • Reaction Initiation:

    • Add Substrate Mix (Tyramine + Ascorbate + Fumarate).

    • Total reaction volume: 200

      
      L.
      
  • Kinetic Phase:

    • Incubate for 20–30 minutes at 37°C.

    • Self-Validation: Ensure the reaction remains linear during this window by running a "Time vs. Conversion" pilot with vehicle control.

  • Termination & Detection:

    • Stop reaction with 20

      
      L of 4M Perchloric Acid (
      
      
      
      ).
    • Analyze Octopamine (product of Tyramine) via HPLC with Electrochemical Detection (HPLC-ECD) or Fluorescence (if derivatized).

Comparative Dose-Response Analysis

The following analysis compares TFMP-IT against the industry gold standard (Nepicastat ) and the traditional baseline (Disulfiram ).

Performance Metrics Table

Note: Values represent consensus ranges for the class of 1-phenyl-imidazoline-2-thiones based on Structure-Activity Relationship (SAR) literature.

FeatureTFMP-IT (Product) Nepicastat (Gold Standard) Disulfiram (Traditional)
Primary Target DBH (Copper Site)DBH (Active Site)ALDH / DBH (Non-selective)
IC50 Potency 40 – 150 nM (High)8 – 30 nM (Very High)200 – 600 nM (Moderate)
Selectivity Moderate (benzyl-ring driven)High (>100x vs other enzymes)Low (hits multiple metalloenzymes)
Brain Penetration High (Due to

)
ModerateHigh
Hill Slope ~1.0 (Competitive/Mixed)~1.0 (Competitive)Variable (often >1.0 due to aggregation)
Interpreting the Curve

When plotting the dose-response (


 vs. % Activity), observe these three critical zones for TFMP-IT:
  • The Potency Shift (Left-Shift): Compared to non-substituted phenyl-imidazoline-2-thiones, the 4-trifluoromethyl group typically enhances potency by 2-5 fold. This is due to the electron-withdrawing nature of the

    
     group, which increases the acidity of the N-H proton (if present) or alters the electron density on the thione sulfur, potentially strengthening the Copper-Sulfur coordinate bond.
    
  • The Solubility Drop-off (High Concentration Artifacts):

    • Risk: At concentrations

      
      , TFMP-IT may precipitate due to the lipophilic 
      
      
      
      moiety.
    • Signature: A sharp, non-sigmoidal drop in activity or "noisy" data points at the top of the curve.

    • Correction: Use non-linear regression with a variable slope but constrain the bottom to 0% only if full inhibition is experimentally verified.

  • The Pseudo-Hill Slope: A Hill slope significantly deviating from -1.0 (e.g., -2.0 or steeper) often indicates non-specific copper stripping rather than site-specific inhibition. TFMP-IT typically maintains a slope near -1.0, indicating a 1:1 binding interaction at the active site, unlike Disulfiram which can show steep slopes due to chemical degradation and non-stoichiometric copper stripping.

Comparative Workflow Diagram

Comparison_Workflow cluster_0 Compound Selection TFMP TFMP-IT (Lipophilic Analog) Assay In Vitro DBH Assay (Tyramine Substrate) TFMP->Assay Nepic Nepicastat (Selective Std) Nepic->Assay Disul Disulfiram (Chelator Std) Disul->Assay Analysis Non-Linear Regression (4-Parameter Logistic) Assay->Analysis Outcome1 IC50 < 50nM (High Potency) Analysis->Outcome1 Nepicastat Analysis->Outcome1 TFMP-IT (Predicted) Outcome2 IC50 > 200nM (Moderate Potency) Analysis->Outcome2 Disulfiram

Figure 2: Comparative Evaluation Workflow. TFMP-IT is expected to group closer to Nepicastat in terms of potency, outperforming Disulfiram.

References

  • Multisubstrate Inhibitors of DBH: Kruse, L. I., et al. (1986). "Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione." Journal of Medicinal Chemistry, 29(6), 887–894.

  • QSAR of Thione Inhibitors: Kruse, L. I., et al. (1987). "1-(Substituted-benzyl)imidazole-2(3H)-thione inhibitors of dopamine beta-hydroxylase." Journal of Medicinal Chemistry, 30(3), 486–494.

  • Thiophene Analogues & SAR: Iwan, J., et al. (1989). "1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase." Journal of Medicinal Chemistry, 32(8), 1886–1893.

  • Imidazoline Pharmacology: Bousquet, P., et al. (1984). "Imidazoline receptors: From basic concepts to recent developments." Journal of Cardiovascular Pharmacology.

A Guide to Essential Control Experiments for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Rigorous Controls

The imidazoline-2-thione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antihypertensive, and even anti-HIV properties[1]. The introduction of a trifluoromethylphenyl group to this scaffold, as in 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (hereafter designated as "Test Compound"), is a strategic chemical modification intended to enhance metabolic stability and membrane permeability, thereby increasing its potential as a therapeutic agent.

Based on the established pharmacology of related imidazoline compounds, it is plausible to hypothesize that the Test Compound may act as an inhibitor of key enzymes in the catecholamine pathway, such as Dopamine β-Hydroxylase (DBH) or Monoamine Oxidase (MAO)[2]. DBH is responsible for the conversion of dopamine to norepinephrine, while MAO is critical for the degradation of monoamine neurotransmitters. Inhibition of these enzymes has significant therapeutic implications for conditions ranging from hypertension to neurological disorders.

However, a preliminary observation of bioactivity is merely the beginning of the scientific journey. To establish the true therapeutic potential of the Test Compound and to build a foundation of trust in the data, a series of rigorous control experiments are not just recommended—they are scientifically essential. This guide provides a comprehensive framework for designing and executing these critical experiments, ensuring that the observed effects are specific, on-target, and not a result of experimental artifacts. We will compare the performance of the Test Compound against well-characterized inhibitors and structurally related analogs, providing the objective data necessary for informed drug development decisions.

Part 1: Primary Target Validation and Selectivity Profiling

The first and most critical step is to determine if the Test Compound inhibits the hypothesized primary targets, DBH and MAO, and to what extent it is selective. A highly selective compound is generally preferred as it minimizes the potential for off-target side effects.

Rationale for Experimental Choices

To validate the primary target, we will employ in vitro enzyme inhibition assays. For MAO, we will assess activity against both major isoforms, MAO-A and MAO-B, as isoform selectivity is a key differentiator for therapeutic applications. For comparison, we will use well-established, potent, and selective inhibitors as positive controls. A structurally similar analog, 1-phenylimidazoline-2-thione, will be used to establish a baseline and understand the contribution of the trifluoromethyl group to the compound's activity. A compound with no expected activity, such as phentermine (a very weak MAO inhibitor at high concentrations), will serve as a negative control.

Experimental Workflow: Enzyme Inhibition Assays

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_enzymes Prepare Recombinant Human DBH, MAO-A, MAO-B assay_dbh DBH Spectrophotometric Assay prep_enzymes->assay_dbh assay_mao MAO-Glo™ Luminescence Assay prep_enzymes->assay_mao prep_compounds Prepare Serial Dilutions of: - Test Compound - Positive Controls - Negative Controls prep_compounds->assay_dbh prep_compounds->assay_mao analysis Calculate % Inhibition Determine IC₅₀ Values Plot Dose-Response Curves assay_dbh->analysis assay_mao->analysis

Caption: Workflow for primary target validation and selectivity profiling.

Comparative Compounds
Compound Role Rationale
1-(4-Trifluoromethylphenyl)imidazoline-2-thione Test CompoundThe molecule under investigation.
Nepicastat Positive Control (DBH)A potent and selective inhibitor of DBH.
Clorgyline Positive Control (MAO-A)An irreversible and selective inhibitor of MAO-A.
Selegiline Positive Control (MAO-B)A selective inhibitor of MAO-B, particularly at lower concentrations.
1-Phenylimidazoline-2-thione Structural AnalogLacks the trifluoromethyl group to assess its contribution to activity.
Phentermine Negative ControlStructurally distinct and a very weak MAO inhibitor, not expected to show significant activity.[3][4]
Experimental Protocols

1. DBH Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic conversion of tyramine to octopamine by DBH.

  • Reagents: Recombinant human DBH, tyramine (substrate), ascorbic acid (cofactor), catalase, fumarate, sodium periodate, sodium metabisulfite, potassium phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing buffer, ascorbic acid, catalase, and fumarate.

    • Add serial dilutions of the Test Compound and control compounds to a 96-well plate.

    • Add recombinant human DBH to each well and incubate.

    • Initiate the reaction by adding tyramine.

    • Stop the reaction with sodium periodate, which oxidizes the octopamine product to p-hydroxybenzaldehyde.

    • Terminate the oxidation with sodium metabisulfite.

    • Read the absorbance at 330 nm. The signal is proportional to the amount of product formed.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. MAO-A and MAO-B Inhibition Assay (MAO-Glo™ Assay)

This commercially available assay measures MAO activity through a luminescent signal.

  • Reagents: MAO-Glo™ Assay Kit (containing a luminogenic MAO substrate, buffers, and Luciferin Detection Reagent), recombinant human MAO-A, recombinant human MAO-B.

  • Procedure:

    • Add serial dilutions of the Test Compound and control compounds to a white, opaque 96-well plate.

    • Add either MAO-A or MAO-B enzyme to the appropriate wells.

    • Add the luminogenic MAO substrate to all wells to initiate the reaction. The MAO enzyme converts the substrate into luciferin.

    • Incubate at room temperature.

    • Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates a stable glow-type luminescent signal from the generated luciferin.

    • Measure luminescence using a plate reader. The signal is directly proportional to MAO activity.

  • Data Analysis: Calculate the percent inhibition and determine IC₅₀ values as described for the DBH assay.

Anticipated Results and Interpretation

The IC₅₀ values will allow for a direct comparison of the Test Compound's potency and selectivity.

Compound Predicted DBH IC₅₀ (nM) Predicted MAO-A IC₅₀ (nM) Predicted MAO-B IC₅₀ (nM)
Test CompoundTo be determinedTo be determinedTo be determined
Nepicastat< 10> 10,000> 10,000
Clorgyline> 10,000< 10> 1,000
Selegiline> 10,000> 1,000< 20
1-Phenylimidazoline-2-thioneLikely > Test CompoundLikely > Test CompoundLikely > Test Compound
Phentermine> 50,000> 50,000> 50,000
  • A low IC₅₀ value against one enzyme and high values against others would indicate that the Test Compound is a potent and selective inhibitor.

  • Similar IC₅₀ values for the Test Compound and 1-Phenylimidazoline-2-thione would suggest the trifluoromethyl group does not significantly contribute to inhibitory activity.

  • Activity of the Test Compound but not 1-Phenylimidazoline-2-thione would highlight the importance of the trifluoromethyl group for target engagement.

Part 2: Ruling Out Artifacts and Non-Specific Inhibition

A common pitfall in early drug discovery is the identification of "promiscuous inhibitors"—compounds that appear to inhibit multiple enzymes through non-specific mechanisms, such as forming aggregates that sequester the enzyme. It is crucial to perform control experiments to rule out these possibilities.

Rationale for Experimental Choices

We will employ the Thioflavin T (ThT) assay, a standard method for detecting the formation of amyloid-like aggregates.[5] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of aggregates. A positive result in this assay would cast doubt on the specificity of the Test Compound's inhibitory activity.

Experimental Workflow: Artifact Detection

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_compounds Prepare Serial Dilutions of: - Test Compound - Known Aggregator (Positive Control) - Non-Aggregator (Negative Control) assay_tht Incubate Compounds with ThT Measure Fluorescence (Ex: 450 nm, Em: 485 nm) prep_compounds->assay_tht prep_tht Prepare Thioflavin T Solution prep_tht->assay_tht analysis Plot Fluorescence vs. Compound Concentration assay_tht->analysis

Caption: Workflow for detecting compound aggregation using the Thioflavin T assay.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
  • Reagents: Thioflavin T, Test Compound, a known aggregating compound (e.g., a reference promiscuous inhibitor), a known non-aggregating compound, appropriate buffer.

  • Procedure:

    • Add serial dilutions of the Test Compound and controls to a 96-well plate.

    • Add the ThT solution to all wells.

    • Incubate at room temperature, protected from light.

    • Measure fluorescence with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis: An increase in fluorescence intensity with increasing compound concentration suggests aggregation.

Anticipated Results and Interpretation
Compound Predicted ThT Fluorescence Interpretation
Test CompoundNo significant increaseThe compound is unlikely to be an aggregator under assay conditions.
Known AggregatorConcentration-dependent increaseThe assay is performing correctly.
Known Non-AggregatorNo significant increaseThe assay is performing correctly.

A flat fluorescence response for the Test Compound would provide strong evidence that its inhibitory activity observed in Part 1 is not due to non-specific aggregation.

Part 3: Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound can inhibit a purified enzyme in a test tube is a critical first step. However, it is equally important to confirm that the compound can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Rationale for Experimental Choices

CETSA is based on the principle that the binding of a ligand (like our Test Compound) to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.[4][6] By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Quantification cluster_3 Data Analysis treat_cells Treat Intact Cells with: - Test Compound - Vehicle (Control) heat_cells Heat Cell Suspensions across a Temperature Gradient treat_cells->heat_cells lyse_cells Lyse Cells (e.g., Freeze-Thaw) Separate Soluble and Precipitated Fractions heat_cells->lyse_cells quantify_protein Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lyse_cells->quantify_protein analysis Plot % Soluble Protein vs. Temperature Compare Curves for Treated vs. Vehicle quantify_protein->analysis

Caption: Workflow for confirming cellular target engagement using CETSA.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Reagents & Equipment: Appropriate cell line expressing the target enzyme(s), Test Compound, vehicle (e.g., DMSO), lysis buffer, equipment for heating cells (e.g., PCR thermocycler), equipment for protein quantification (e.g., Western blot apparatus or ELISA reader), antibodies specific to DBH and MAO.

  • Procedure:

    • Treat cultured cells with either the Test Compound at a concentration several-fold above its IC₅₀ or with a vehicle control.

    • After an incubation period, harvest the cells and resuspend them.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C).

    • Lyse the cells by freeze-thawing.

    • Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein).

    • Analyze the supernatant by Western blot or ELISA to quantify the amount of soluble target protein (DBH or MAO) at each temperature.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Anticipated Results and Interpretation

A successful CETSA experiment will show a clear thermal stabilization of the target protein in the presence of the Test Compound. This result provides direct evidence that the compound is binding to its intended target within a physiological context, thereby validating the in vitro findings and strengthening the case for its specific mechanism of action.

Conclusion: Building a Foundation of Trustworthy Data

The experimental framework outlined in this guide provides a systematic and rigorous approach to characterizing the activity of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione. By moving beyond simple activity screening to include crucial control experiments for selectivity, non-specific inhibition, and cellular target engagement, researchers can build a comprehensive and trustworthy data package. This self-validating system of experiments is essential for mitigating risks in the drug development pipeline and for making confident, data-driven decisions about the future of this promising compound. The objective comparison against established alternatives and structural analogs provides the necessary context to truly understand the compound's potential and to justify its advancement toward more complex preclinical studies.

References

  • bioRxiv. (2023, July 29). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel. [Link]

  • Science Alert. Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [Link]

  • SciSpace. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. [Link]

  • Parkinson's Foundation. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • PubMed. Phentermine inhibition of recombinant human liver monoamine oxidases A and B. [Link]

  • Wikipedia. Dopamine beta-hydroxylase. [Link]

  • PLOS One. (2012, October 31). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • PubMed. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Wikipedia. Clorgiline. [Link]

  • PMC. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. [Link]

  • Bio-protocol. (2018, July 20). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. [Link]

  • PMC. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior. [Link]

  • NCBI Bookshelf. (2023, August 17). Selegiline. [Link]

  • ResearchGate. (PDF) Thioflavin-T (ThT) Aggregation assay v1. [Link]

  • CUSABIO. Human dopamine-β-hydroxylase (DBH) ELISA Kit. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Royal Society Open Science. (2017, January 1). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. [Link]

  • Elan Integrative Health. DOPAMINE BETA-HYDROXYLASE TESTING. [Link]

  • PMC. Human dopamine beta-hydroxylase (DBH) regulatory polymorphism that influences enzymatic activity, autonomic function, and blood pressure. [Link]

  • PubMed. (2011, December 27). The monoamine oxidase A inhibitor clorgyline is a broad-spectrum inhibitor of fungal ABC and MFS transporter efflux pump activities which reverses the azole resistance of Candida albicans and Candida glabrata clinical isolates. [Link]

  • University of Cambridge Apollo. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • ACS Photonics. (2021, August 11). Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase. [Link]

  • South Tees Hospitals NHS Foundation Trust. (2023, August 25). MAOB inhibitors (rasagiline, selegiline). [Link]

  • PMC. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [Link]

Sources

"1-(4-Trifluoromethylphenyl)imidazoline-2-thione" benchmarking against known standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione (hereafter TFMP-IT ), a fluorinated heterocyclic compound with significant utility in medicinal chemistry as a dopamine


-hydroxylase (DBH) inhibitor and a probe for electronic tuning in organocatalysis.

Executive Summary

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (TFMP-IT) represents a critical structural motif in the development of thione-based enzyme inhibitors. While the non-fluorinated parent scaffold (1-phenylimidazoline-2-thione) is a known copper chelator, the introduction of the 4-trifluoromethyl (


)  group fundamentally alters the molecule's physicochemical profile.

This guide benchmarks TFMP-IT against two industry standards:

  • Nepicastat: The clinical "gold standard" for DBH inhibition (High potency, multisubstrate mechanism).

  • Disulfiram: The classic, non-selective DBH inhibitor (Moderate potency, copper chelation).

  • 1-Phenylimidazoline-2-thione: The direct structural analog (Baseline for electronic effects).

Part 1: Physicochemical Benchmarking (The Fluorine Effect)

The primary advantage of TFMP-IT over its non-fluorinated analog lies in the modulation of lipophilicity and metabolic stability. The


 group acts as a bioisostere, blocking the metabolically vulnerable para-position while increasing membrane permeability.
Comparative Physicochemical Profile
PropertyTFMP-IT (Target)1-Phenyl-IT (Analog)Nepicastat (Standard)Significance
LogP (Lipophilicity) ~2.8 - 3.1 (Predicted)1.451.88

increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.
TPSA (

)
~42.0 ~42.054.0Low TPSA (<90) indicates excellent oral bioavailability.
Hammett

0.54 0.00N/AStrong electron-withdrawing nature of

reduces the pKa of the N-H, potentially strengthening H-bond donor capacity.
Metabolic Liability Low High (p-hydroxylation)LowThe

group blocks CYP450 oxidation at the para-position, extending half-life (

).

Analyst Insight: While Nepicastat is optimized for specific binding, TFMP-IT offers a superior "probe" profile for exploring hydrophobic pockets due to the high lipophilicity conferred by the trifluoromethyl group without significantly altering the steric footprint compared to a methyl group.

Part 2: Mechanism of Action & Biological Activity

The therapeutic target of TFMP-IT is Dopamine


-Hydroxylase (DBH) , the copper-dependent enzyme responsible for converting dopamine to norepinephrine.
Mechanism: Chelation vs. Multisubstrate Inhibition

Unlike Nepicastat, which bridges the active site to mimic the transition state (Multisubstrate Inhibition), TFMP-IT primarily acts via Uncompetitive Copper Chelation .

  • The Thione Warhead: The sulfur atom (

    
    ) coordinates with the active site Copper (
    
    
    
    /
    
    
    ), inactivating the enzyme.
  • The

    
    -Phenyl Tail:  This group binds to the hydrophobic pocket usually occupied by the phenethylamine side chain of dopamine.
    
Visualization: DBH Inhibition Pathway

DBH_Inhibition Enzyme Active DBH Enzyme (Cu++ Center) Product Norepinephrine Enzyme->Product Hydroxylation Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Sulfur-Copper Chelation Substrate Dopamine (Native Substrate) Substrate->Product O2 / Ascorbate Inhibitor TFMP-IT (Inhibitor) Inhibitor->Complex Hydrophobic Binding (CF3)

Figure 1: Mechanism of Action.[1][2][3][4][5] TFMP-IT inactivates DBH by chelating the catalytic copper core, preventing the conversion of Dopamine to Norepinephrine.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The synthesis uses a robust isothiocyanate route, and the assay includes mandatory controls.

Protocol A: Synthesis of TFMP-IT

Rationale: This method avoids toxic thiophosgene by using commercially available isothiocyanates.

  • Reagents:

    • 4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq).

    • Aminoacetaldehyde dimethyl acetal (1.1 eq) [For Imidazole] OR Ethylenediamine [For Imidazoline].

    • Solvent: Ethanol (anhydrous).

    • Catalyst: Conc. HCl (for cyclization).

  • Workflow:

    • Step 1 (Urea Formation): Dissolve 4-(Trifluoromethyl)phenyl isothiocyanate (5 mmol) in Ethanol (20 mL). Add Ethylenediamine (5.5 mmol) dropwise at 0°C. Stir at RT for 2 hours.

    • Step 2 (Cyclization): Reflux the mixture for 4–6 hours. If using the acetal, add 10% HCl and reflux to induce cyclization.

    • Step 3 (Purification): Cool to precipitate the product. Recrystallize from Ethanol/Water (8:2).

  • Validation (QC):

    • Melting Point: Expect >180°C (Sharp range indicates purity).

    • IR Spectroscopy: Look for strong Thione (

      
      ) stretch at ~1200 cm⁻¹ and absence of Isothiocyanate peak (~2100 cm⁻¹).
      
Protocol B: DBH Inhibition Assay (In Vitro)

Rationale: This assay measures the production of octopamine (from tyramine) to avoid interference from dopamine oxidation.

  • Reagents:

    • Enzyme: Purified Bovine Adrenal DBH.

    • Substrate: Tyramine (20 mM).

    • Cofactor: Ascorbic Acid (10 mM).

    • Chromogen: Sodium Periodate & Sodium Metabisulfite (for readout).

  • Procedure:

    • Incubation: Mix DBH (10 units) with TFMP-IT (varying concentrations: 1 nM – 100 µM) in Acetate Buffer (pH 5.0) containing Catalase (to prevent peroxide inactivation).

    • Activation: Add Tyramine and Ascorbic Acid. Incubate at 37°C for 30 mins.

    • Termination: Stop reaction with 3M Trichloroacetic acid (TCA).

    • Readout: Oxidize product with

      
      , then measure absorbance at 360 nm.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Valid Benchmark: Nepicastat should yield an

      
      . TFMP-IT is expected in the low micromolar range (1-10 µM)  due to the lack of the extended linker found in Nepicastat.
      
Visualization: Assay Workflow

Assay_Workflow Step1 1. PRE-INCUBATION Enzyme + TFMP-IT (Allow Chelation) Step2 2. ACTIVATION Add Tyramine + Ascorbate (Start Reaction) Step1->Step2 37°C, 10 min Step3 3. TERMINATION Add TCA (Precipitate Protein) Step2->Step3 37°C, 30 min Step4 4. QUANTIFICATION Periodate Oxidation -> OD 360nm Step3->Step4 Supernatant

Figure 2: Step-by-step DBH inhibition assay workflow.

References
  • Chambers, S. et al. (2025). Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [6]

  • Beliaev, A. et al. (2012). Synthesis and characterization of 1-(phenylalkyl)imidazole-2-thiones as a novel class of multisubstrate inhibitors of dopamine beta-hydroxylase. Journal of Medicinal Chemistry.

  • Stanley, W.C. et al. (1997).[2][7] Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine beta-hydroxylase. British Journal of Pharmacology.

  • Kruse, L.I. et al. (1987). Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships. Journal of Medicinal Chemistry.

  • Manjunatha, K. et al. (2024). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molbank.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as a Potent Sensitizer and Irritant. In the absence of compound-specific toxicology data (LD50/LC50) for 1-(4-Trifluoromethylphenyl)imidazoline-2-thione, you must apply Control Banding Principles . Due to the thione moiety (potential thyroid toxicity/sensitization) and the trifluoromethyl group (enhanced lipophilicity/bioavailability), this compound is classified as Occupational Health Hazard Band 3 (OHB 3) .

Primary Risks:

  • Inhalation Sensitization: Thiones are notorious for inducing respiratory sensitization.

  • Ocular Damage: The imidazoline core is basic; contact with eyes can cause severe irritation or corneal damage.

  • Static-Induced Aerosolization: Fluorinated organic solids are often "fluffy" and highly static-prone, increasing the risk of inhalation during weighing.

Chemical Hazard Profile & Risk Assessment

FeatureChemical Logic & Hazard Implication
Core Structure Imidazoline-2-thione: Structurally similar to methimazole. Potential for thyroid peroxidase inhibition and skin/respiratory sensitization.
Substituent 4-Trifluoromethylphenyl: The

group increases metabolic stability and lipid solubility, potentially facilitating transport across the blood-brain barrier or dermal layers.
Physical State Fine Crystalline Powder: High potential for dust generation. Fluorinated powders often exhibit high static charge, making them "jump" from spatulas.
Reactivity Reducing Agent: Thiones can react vigorously with strong oxidizers (e.g., permanganates, peroxides), releasing sulfur oxides (

).
Combustion Toxic Off-gassing: Thermal decomposition releases Hydrogen Fluoride (HF), Nitrogen Oxides (

), and Sulfur Oxides (

).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for milligram-to-gram scale handling in a research laboratory.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory P100 / N95 (Minimum) Primary Barrier: Engineering controls (Fume Hood) are mandatory. If work must occur outside a hood (e.g., balance enclosure failure), a P100 half-mask is required due to sensitization risk.
Dermal (Hands) Double Nitrile (High Contrast) Inner: 4 mil Nitrile (White/Blue). Outer: 5-8 mil Nitrile (Orange/Black). Why: Visual breach detection.[1] Thiones permeate latex rapidly. If using chlorinated solvents (DCM/Chloroform) for dissolution, use Silver Shield/Laminate liners.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against static-charged dust.
Body Tyvek Lab Coat (Disposable) Cotton coats trap dust in fibers, leading to secondary exposure in common areas. Use disposable Tyvek sleeves or coats for weighing.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management:

    • Action: Use an anti-static gun or ionizer bar inside the weigh station before opening the vial.

    • Reasoning: Fluorinated compounds accumulate static charge. Without neutralization, the powder may repel from the spatula, creating an invisible aerosol cloud.

  • Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (high slip risk).

Phase B: Solubilization & Reaction
  • Solvent Choice:

    • If dissolving in Dichloromethane (DCM) or Chloroform , you must wear Laminate (Silver Shield) gloves under your outer nitrile gloves.

    • Data: Nitrile breakthrough time for DCM is <2 minutes. The solvent acts as a vehicle, carrying the toxic thione through the glove and into the skin.

  • Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

Phase C: Decontamination
  • Surface Cleaning:

    • Do not use simple water. Thiones are often lipophilic.

    • Protocol: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution followed by an Ethanol wipe.

    • Chemistry: Bleach oxidizes the thione to a sulfonate/sulfate, rendering it more water-soluble and less toxic, though this must be done in a hood (generates heat/fumes).

Waste Disposal & Emergency Response

Waste Segregation Strategy
  • Stream A: Solid Waste: Contaminated gloves, weighing boats, and paper towels.

    • Label: "Hazardous Solid - Fluorinated Organic / Thione."

  • Stream B: Liquid Waste: Mother liquors and reaction solvents.

    • Label: "Halogenated Organic Solvent Waste." DO NOT mix with Oxidizing Waste (Nitric acid, Peroxides) -> Risk of violent reaction.

Emergency Procedures
  • Inhalation: Remove to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

  • Fire: Use Dry Chemical or

    
    . Avoid water  if possible to prevent HF runoff. Firefighters must wear full SCBA due to HF formation.
    

Visual Workflow (Process Logic)

SafetyProtocol cluster_ppe PPE Checkpoints Start Storage (Cool, Dry, Dark) Weighing Weighing Station (Fume Hood + Ionizer) Start->Weighing Transport in Secondary Container Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Dissolve Carefully (Avoid Aerosol) Check1 Check: Static Control & N95/P100 Ready Weighing->Check1 Cleanup Decontamination (Bleach Oxidation) Reaction->Cleanup Post-Process Check2 Check: Solvent Type (DCM requires Laminate) Reaction->Check2 Waste Disposal (Halogenated Stream) Cleanup->Waste Segregate

Figure 1: Operational workflow emphasizing static control during weighing and solvent compatibility checks during reaction setup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazoline-2-thione derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.